1-Bromo-5-iodopentane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-5-iodopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrI/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOLPSHUHIDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525782 | |
| Record name | 1-Bromo-5-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88962-86-1 | |
| Record name | 1-Bromo-5-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-5-iodopentane: A Bifunctional Linker for Advanced Organic Synthesis
This guide provides a comprehensive technical overview of 1-bromo-5-iodopentane, a versatile bifunctional electrophile employed in organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's properties, synthesis, and reactivity for the construction of complex molecular architectures.
Introduction: The Strategic Advantage of Heterodihalogenated Alkanes
In the landscape of organic synthesis, bifunctional linkers are indispensable tools for constructing complex molecules, from pharmacologically active compounds to advanced materials.[1][2] this compound (C₅H₁₀BrI) stands out as a particularly valuable building block due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more labile than the carbon-bromine bond, allowing for selective sequential nucleophilic substitutions.[3] This inherent chemoselectivity enables chemists to introduce different functionalities at either end of the five-carbon chain in a controlled manner, a crucial feature in multi-step syntheses.
This guide will delve into the core chemical properties of this compound, its synthesis via the Finkelstein reaction, its characteristic reactivity, and its applications as a versatile linker in synthetic chemistry.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light-yellow liquid that is insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[1] Like other haloalkanes, its physical properties are governed by intermolecular van der Waals forces, which increase with the size and mass of the halogen atoms.[4]
Physical Properties
| Property | Value (Predicted/Reported) | Source(s) |
| Molecular Formula | C₅H₁₀BrI | [4][5] |
| Molecular Weight | 276.94 g/mol | [4][5] |
| CAS Number | 88962-86-1 | [6] |
| Density | ~1.9 g/mL | Predicted |
| Boiling Point | 115-118 °C at 12 Torr | [1] |
| Refractive Index | ~1.55 | Predicted |
Spectroscopic Characterization
Note: Experimental spectra for this compound are not widely published. The following data is predicted based on established principles and spectral data of analogous compounds.
¹H Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show five distinct multiplets corresponding to the five methylene groups. The protons alpha to the iodine will be the most downfield, followed by those alpha to the bromine.
-
δ ~3.2 ppm (t, 2H, -CH₂-I)
-
δ ~3.4 ppm (t, 2H, Br-CH₂-)
-
δ ~1.9 ppm (m, 4H, -CH₂-CH₂-I and Br-CH₂-CH₂-)
-
δ ~1.5 ppm (m, 2H, -CH₂-CH₂-CH₂-)
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum will display five signals. The carbon attached to iodine will be significantly upfield due to the heavy atom effect, while the carbon attached to bromine will be further downfield.
-
δ ~6 ppm (C-I)
-
δ ~33 ppm (C-Br)
-
δ ~30-35 ppm (remaining CH₂ groups)
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. Key diagnostic peaks will be the C-I and C-Br stretching frequencies in the fingerprint region.
-
2850-2960 cm⁻¹ (C-H stretching)
-
1465 cm⁻¹ (C-H bending)
-
~640 cm⁻¹ (C-Br stretching)
-
~590 cm⁻¹ (C-I stretching)
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in a ~1:1 ratio). The molecular ion peak would be observed at m/z 276 and 278. Fragmentation is expected to proceed via the loss of the halogen atoms, with the loss of the iodine radical being a prominent pathway due to the weaker C-I bond.
Synthesis of this compound
The most efficient and common method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction, starting from 1,5-dibromopentane.
The Finkelstein Reaction: A Cornerstone of Halogen Exchange
The Finkelstein reaction is an Sₙ2 process that involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide. The reaction's success hinges on Le Chatelier's principle: sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate and drive the equilibrium towards the formation of the alkyl iodide.
Caption: Finkelstein reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Finkelstein reactions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,5-Dibromopentane | 229.99 | 23.0 g | 0.1 | 1.0 |
| Sodium Iodide | 149.89 | 16.5 g | 0.11 | 1.1 |
| Acetone (dry) | 58.08 | 250 mL | - | - |
Procedure:
-
Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar. All glassware must be thoroughly dried.
-
Reagent Addition: Add 1,5-dibromopentane (23.0 g, 0.1 mol) and sodium iodide (16.5 g, 0.11 mol) to the flask. Add 250 mL of dry acetone.
-
Reaction Conditions: Heat the mixture to a gentle reflux with stirring. The formation of a white precipitate (sodium bromide) will be observed. Maintain reflux for 24 hours to ensure maximum conversion. Note: Using only a slight excess of sodium iodide favors monosubstitution.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide. Wash the precipitate with a small amount of acetone.
-
Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is weaker and iodide is a better leaving group than bromide, making the iodinated carbon significantly more susceptible to nucleophilic attack.[3]
Chemoselective Reactions
This difference in reactivity allows for selective functionalization. A nucleophile will preferentially displace the iodide, leaving the bromide intact for a subsequent transformation.
Caption: Sequential functionalization of this compound.
This selective reactivity is invaluable for the synthesis of molecules requiring two different functionalities at the ends of a carbon chain, such as in the creation of bifunctional linkers for bioconjugation or in the synthesis of complex heterocyclic systems.
Grignard Reagent Formation
Grignard reagents can be formed selectively at the more reactive carbon-halogen bond. Due to the higher reactivity of alkyl iodides with magnesium, the Grignard reagent will form preferentially at the C-I bond, yielding a bromo-functionalized Grignard reagent. This intermediate can then be reacted with a variety of electrophiles.
Application in Drug Synthesis: A Case Study with Bempedoic Acid
While specific examples for this compound are sparse in the literature, the utility of analogous 1,5-dihalopentanes is well-documented. For instance, a key step in the synthesis of the cholesterol-lowering drug Bempedoic Acid involves the use of 1-bromo-5-chloropentane.[7] This highlights the industrial relevance of such bifunctional linkers in constructing the carbon skeleton of pharmaceuticals.
In this patented synthesis, 1-bromo-5-chloropentane is used to alkylate the enolate of ethyl isobutyrate. This reaction establishes a crucial carbon-carbon bond, building up the backbone of the final drug molecule.
Caption: C-C bond formation using a 1,5-dihalopentane in the synthesis of a Bempedoic Acid precursor.[7]
Safety and Handling
This compound is an organic solvent and should be handled with appropriate safety precautions. It is a combustible substance and should be kept away from open flames and high temperatures.[1] Avoid contact with strong oxidants. Personal protective equipment, including gloves, goggles, and a lab coat, should be worn.[1] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation, ingestion, or contact with skin and eyes.[1]
Conclusion
This compound is a powerful and versatile bifunctional reagent for organic synthesis. Its key attribute is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for predictable and selective sequential functionalization. This property makes it an ideal building block for the synthesis of complex molecules with defined architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher seeking to leverage its synthetic potential.
References
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ChemBK. This compound. (2024). Available at: [Link]
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JACS Au. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2021). Available at: [Link]
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PMC. Bifunctional catalysis. (2016). Available at: [Link]
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PubChem. This compound. (n.d.). Available at: [Link]
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GSRS. This compound. (n.d.). Available at: [Link]
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Save My Exams. Reactions of Haloalkanes. (2025). Available at: [Link]
- Google Patents. Production of 1-bromine-5-chloropentane. (n.d.).
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PubMed. Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs. (2020). Available at: [Link]
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ACS Publications. Synthesis and Evaluation of Bifunctional sGC Regulators: Optimization of a Connecting Linker. (2013). Available at: [Link]
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ACS Publications. Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs. (n.d.). Available at: [Link]
- Google Patents. Methods of making bempedoic acid and compositions of the same. (n.d.).
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Pharmaffiliates. 1-Bromo-5-chloropentane. (n.d.). Available at: [Link]
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PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). Available at: [Link]
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PubMed. Organic synthesis provides opportunities to transform drug discovery. (2018). Available at: [Link]
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PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. (2023). Available at: [Link]
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An In-depth Technical Guide to 1-Bromo-5-iodopentane: Synthesis, Reactivity, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-bromo-5-iodopentane, a versatile bifunctional alkylating agent crucial for advanced organic synthesis. Its unique structure, possessing two different halogen atoms with distinct reactivities, allows for selective and sequential chemical transformations. This document delves into its nomenclature, structural attributes, synthetic protocols, characteristic reactivity, and detailed spectroscopic analysis, offering field-proven insights for its effective utilization in research and development.
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] The numbering of the pentane chain starts from the carbon atom bonded to the bromine atom, as bromine precedes iodine alphabetically.
The chemical structure of this compound is characterized by a five-carbon aliphatic chain with a bromine atom at one terminus (C1) and an iodine atom at the other (C5).
Structural Formula:
Key Structural Identifiers:
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic odor.[3] It is generally stable at room temperature and is insoluble in water but soluble in common organic solvents such as ethanol and dichloromethane.[3]
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [3] |
| Molecular Formula | C₅H₁₀BrI | [1][3] |
| Molecular Weight | 276.94 g/mol | [1][2] |
| Boiling Point | 115-118 °C (at 12 Torr) | [3] |
| Density (Predicted) | 1.935 ± 0.06 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in ethanol, dichloromethane | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction, which involves the selective halogen exchange of a dihaloalkane. The synthesis starts from the readily available 1,5-dibromopentane.
Finkelstein Reaction: A Protocol for Selective Halogen Exchange
The Finkelstein reaction is a nucleophilic substitution reaction (Sₙ2) that allows for the conversion of an alkyl chloride or bromide to an alkyl iodide. This is achieved by treating the alkyl halide with a solution of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.
In the synthesis of this compound from 1,5-dibromopentane, a controlled amount of sodium iodide is used to selectively replace one of the bromine atoms.
Caption: Finkelstein reaction for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane (1.0 equivalent) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (1.0 equivalent) to the stirred solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Extraction: Wash the collected precipitate with a small amount of fresh acetone. Combine the filtrate and the washings, and remove the acetone under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Organic Synthesis
The differential reactivity of the C-Br and C-I bonds in this compound makes it a highly valuable building block in organic synthesis. The C-I bond is more labile and therefore more susceptible to nucleophilic substitution and the formation of organometallic reagents. This allows for selective reactions at the iodinated carbon, leaving the brominated carbon available for subsequent transformations.
Grignard Reagent Formation
This compound can be selectively converted into a Grignard reagent at the C-I bond by reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The C-Br bond is less reactive and typically remains intact under these conditions.
Caption: Selective Grignard reagent formation from this compound.
This resulting Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, such as aldehydes, ketones, and esters.
Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. Due to the higher reactivity of the C-I bond, this compound will preferentially react with an alkoxide at the iodinated carbon.
Caption: Williamson ether synthesis using this compound.
This selective reaction allows for the introduction of an alkoxy group at one end of the pentane chain, while preserving the bromo group for further synthetic manipulations.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show three distinct multiplets for the methylene protons.
-
-CH₂Br (C1): This triplet is expected to appear the most downfield, likely in the range of 3.4-3.6 ppm , due to the deshielding effect of the bromine atom.
-
-CH₂I (C5): This triplet is also expected to be downfield, but slightly upfield from the -CH₂Br signal, likely in the range of 3.2-3.4 ppm , as iodine is less electronegative than bromine.
-
-CH₂- (C2, C3, C4): The protons on the central three carbons will appear as overlapping multiplets in the range of 1.4-2.0 ppm .
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pentane chain.
-
-CH₂Br (C1): Expected to be in the range of 33-35 ppm .
-
-CH₂I (C5): Expected to be significantly upfield due to the "heavy atom effect" of iodine, likely in the range of 5-10 ppm .
-
-CH₂- (C2, C3, C4): These carbons will appear in the aliphatic region, with C2 and C4 being slightly downfield from C3, in the range of 30-35 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic C-H stretching and bending vibrations of the alkyl chain.
-
C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ .
-
C-H bending: Absorptions around 1465 cm⁻¹ .
-
C-Br stretching: A characteristic absorption in the fingerprint region, typically around 560-650 cm⁻¹ .
-
C-I stretching: Another characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹ .
Mass Spectrometry (Predicted)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 276 and 278, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
Expected Fragmentation Patterns:
-
Loss of I•: A prominent peak at m/z 149 and 151, corresponding to the [C₅H₁₀Br]⁺ fragment.
-
Loss of Br•: A peak at m/z 197, corresponding to the [C₅H₁₀I]⁺ fragment.
-
Alpha-cleavage: Fragmentation of the alkyl chain will lead to a series of smaller alkyl halide fragments.
Safety and Handling
This compound is a combustible substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It should be kept away from open flames and high temperatures.[3] Avoid contact with strong oxidizing agents.[3] Personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times.[3] Store in a cool, dry place away from direct sunlight.[3]
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1-Bromo-5-chloro-1-iodopentane | C5H9BrClI | CID 22677553 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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4-Bromo-1-iodopentane | C5H10BrI | CID 89480130 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to 1-Bromo-5-iodopentane: Synthesis, Properties, and Reactivity
Introduction: The Strategic Value of a Heterobifunctional Alkyl Halide
In the landscape of synthetic organic chemistry, molecules possessing differentiated reactivity at distinct sites are invaluable tools. 1-Bromo-5-iodopentane (CAS No. 88962-86-1) is a prime example of such a heterobifunctional electrophile. This colorless liquid, featuring a five-carbon aliphatic chain terminated by a bromine atom at one end and an iodine atom at the other, serves as a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research.[1]
The utility of this compound stems directly from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent chemoselectivity allows for sequential, site-specific nucleophilic substitutions, enabling researchers to construct elaborate molecular architectures with a high degree of control. This guide provides an in-depth examination of the physical properties, a detailed protocol for its synthesis, principles of its reactivity, and essential safety information for its handling.
Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. While experimental data for some properties of this compound are not widely published, a combination of reported and predicted values provides a solid foundation for its application.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀BrI | [2][3] |
| Molecular Weight | 276.94 g/mol | [2][4] |
| CAS Number | 88962-86-1 | [2] |
| Appearance | Colorless liquid with a distinct odor | [1] |
| Boiling Point | 115-118 °C (at 12 Torr) | [1] |
| Density (Predicted) | 1.935 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |
| Refractive Index (n²⁰/D) | Not reported. For comparison, 1-bromo-5-chloropentane is 1.484. | |
| Melting Point | Not reported. For comparison, 1-bromopentane is -95 °C. |
Synthesis: A Chemoselective Halogen Exchange
The most direct and efficient synthesis of this compound is achieved via a selective Finkelstein reaction. This Sₙ2-type halogen exchange leverages the greater nucleophilicity of the iodide ion and the differential solubility of sodium halide salts in acetone to drive the reaction. The logical precursor for this synthesis is 1,5-dibromopentane, allowing for the selective substitution of one bromine atom.
Rationale for Experimental Design
-
Starting Material: 1,5-dibromopentane is chosen as the substrate. Using a slight excess of the dibromide relative to the iodide source can help minimize the formation of the double-substitution product, 1,5-diiodopentane.
-
Reagent: Sodium iodide (NaI) serves as the iodide source.
-
Solvent: Anhydrous acetone is the ideal solvent. NaI is soluble in acetone, whereas the sodium bromide (NaBr) byproduct is not.[5] This insolubility causes NaBr to precipitate as it forms, effectively removing it from the equilibrium and driving the reaction to completion according to Le Châtelier's principle.
-
Temperature: The reaction is conducted at reflux to ensure a sufficient reaction rate without causing significant solvent loss.
Detailed Laboratory Protocol
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dibromopentane (23.0 g, 100 mmol, 1.0 equiv).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask and begin stirring to dissolve the dibromide.
-
Reagent Addition: Add sodium iodide (13.5 g, 90 mmol, 0.9 equiv) to the stirred solution. Note: Using a slight substoichiometric amount of NaI minimizes the formation of 1,5-diiodopentane.
-
Reaction Execution: Heat the mixture to a gentle reflux using a heating mantle. A white precipitate of sodium bromide (NaBr) will begin to form within the first hour. Maintain the reflux for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.
-
Work-up - Quenching and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the solid precipitate with a small amount of fresh acetone (2 x 20 mL) to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the acetone washes in a round-bottom flask and remove the bulk of the acetone using a rotary evaporator.
-
Aqueous Extraction: Transfer the remaining oily residue to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of deionized water. Shake the funnel gently and allow the layers to separate.
-
Thiosulfate Wash: Drain the aqueous (bottom) layer. Wash the organic layer with 50 mL of a 5% aqueous sodium thiosulfate solution to remove any trace of elemental iodine, followed by a wash with 50 mL of brine.
-
Drying and Final Concentration: Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask. Dry the solution over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless, clear liquid.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely available in public databases, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.
-
¹H NMR (Proton NMR): The spectrum is expected to show five distinct signals corresponding to the five methylene (-CH₂-) groups.
-
δ ~3.40 ppm (triplet, 2H): Protons on C5, adjacent to the bromine atom (Br-CH₂ -). The signal is shifted downfield by the electronegative bromine and appears as a triplet due to coupling with the two protons on C4.
-
δ ~3.20 ppm (triplet, 2H): Protons on C1, adjacent to the iodine atom (I-CH₂ -). This signal is shifted the furthest downfield due to the combined effect of electronegativity and the polarizability of iodine. It appears as a triplet from coupling to the C2 protons.
-
δ ~1.85-1.95 ppm (multiplet, 4H): Protons on C2 and C4 (-CH₂-CH₂ -CH₂- and -CH₂-CH₂ -CH₂-). These signals would likely overlap and appear as complex multiplets.
-
δ ~1.50 ppm (quintet, 2H): Protons on the central C3 carbon (-CH₂-CH₂ -CH₂-). This signal is expected to be the most upfield and should appear as a quintet (or pentet) due to coupling with the four neighboring protons on C2 and C4.
-
-
¹³C NMR (Carbon NMR): The spectrum is expected to show five unique signals.
-
δ ~33-35 ppm: Carbon C5, bonded to bromine.
-
δ ~30-33 ppm: Carbons C2 and C4.
-
δ ~28-30 ppm: Carbon C3, the central carbon.
-
δ ~6-8 ppm: Carbon C1, bonded to iodine. The significant upfield shift is a characteristic effect of iodine in ¹³C NMR.[6]
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z = 276. However, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), a characteristic [M+2]⁺ peak at m/z = 278 of nearly equal intensity should be observed. Key fragmentation patterns would include:
-
Loss of I• (m/z 149/151): Cleavage of the weak C-I bond would yield a prominent fragment corresponding to the bromopentyl cation.
-
Loss of Br• (m/z 199): Cleavage of the C-Br bond would yield the iodopentyl cation.
-
Alkyl chain fragmentation: A series of peaks corresponding to the loss of alkyl fragments.[7]
-
Principles of Reactivity: The Chemoselectivity of the C-X Bond
The synthetic power of this compound lies in the differential reactivity of the two carbon-halogen bonds in nucleophilic substitution reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond.
This reactivity trend is governed by bond strength, which is inversely related to bond length.[5]
| Bond | Bond Energy (kJ/mol) | Bond Length (pm) |
| C-Br | ~290 | ~193 |
| C-I | ~228 | ~214 |
| (Data from multiple sources)[8] |
The C-I bond is longer and weaker than the C-Br bond.[8] Consequently, it requires less energy to break, making the iodide a better leaving group in Sₙ2 reactions. This allows a nucleophile to selectively displace the iodide ion while leaving the bromide intact, provided the reaction conditions are carefully controlled (e.g., using one equivalent of the nucleophile at moderate temperatures).
Visualization of Selective Substitution
The following workflow illustrates the selective reaction of this compound with a generic nucleophile (Nu⁻), such as an azide or cyanide ion. The nucleophile will preferentially attack the carbon bearing the iodo group due to the lower activation energy required for the displacement of the iodide leaving group.
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An In-depth Technical Guide to 1-Bromo-5-iodopentane: A Versatile Heterobifunctional Building Block
Introduction: The Strategic Advantage of Differential Reactivity
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to perform sequential, site-selective reactions on a single molecule is paramount. 1-Bromo-5-iodopentane (CAS No. 88962-86-1), a linear C5-alkyl chain flanked by two different halogen atoms, epitomizes the class of heterobifunctional building blocks designed for such strategic chemical manipulations.[1] This guide provides an in-depth technical overview of its synthesis, characterization, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The core utility of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling chemists to orchestrate complex synthetic routes with high precision.[2]
Physicochemical and Spectroscopic Profile
This compound is a colorless to light-yellow liquid, largely insoluble in water but soluble in common organic solvents like ethanol and dichloromethane.[1] A comprehensive understanding of its physical and spectral properties is crucial for its effective use and characterization in a laboratory setting.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88962-86-1 | [3] |
| Molecular Formula | C₅H₁₀BrI | [3] |
| Molecular Weight | 276.94 g/mol | [3] |
| Appearance | Colorless to light-yellow liquid | [1] |
| Boiling Point | 115-118 °C at 12 Torr | [1] |
| Predicted Density | 1.935 ± 0.06 g/cm³ | [1] |
| Predicted XLogP3 | 4 | [3] |
Spectroscopic Characterization: An Interpretive Guide
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct multiplets corresponding to the five methylene groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.41 | Triplet (t) | 2H | H-1 (Br-CH₂ -) | Deshielded by the electronegative bromine atom. |
| ~3.20 | Triplet (t) | 2H | H-5 (-CH₂ -I) | Strongly deshielded by the less electronegative but highly polarizable iodine atom. |
| ~1.88 | Quintet | 2H | H-2 (Br-CH₂-CH₂ -) | Adjacent to the bromine-bearing carbon. |
| ~1.84 | Quintet | 2H | H-4 (-CH₂ -CH₂-I) | Adjacent to the iodine-bearing carbon. |
| ~1.50 | Quintet | 2H | H-3 (-CH₂-CH₂ -CH₂-) | The central methylene group, least affected by the halogens. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃): The carbon spectrum will display five unique signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~33.5 | C-1 (C H₂-Br) | Directly attached to bromine. |
| ~33.0 | C-2 (-C H₂-CH₂Br) | Beta to bromine. |
| ~30.5 | C-3 (-CH₂-C H₂-CH₂-) | Gamma to both halogens. |
| ~30.0 | C-4 (-C H₂-CH₂I) | Beta to iodine. |
| ~6.5 | C-5 (C H₂-I) | Directly attached to iodine, showing a significant upfield shift due to the "heavy atom effect".[6] |
FTIR Spectroscopy (Predicted, Neat): The infrared spectrum will be dominated by C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H Stretch | -CH₂- |
| 1465-1450 | C-H Bend (Scissoring) | -CH₂- |
| ~1250 | C-H Bend (Wagging) | -CH₂-Br |
| ~1215 | C-H Bend (Wagging) | -CH₂-I |
| 640-550 | C-Br Stretch | Alkyl bromide |
| 590-500 | C-I Stretch | Alkyl iodide |
Mass Spectrometry (EI-MS, Predicted): Electron ionization will lead to fragmentation patterns characteristic of haloalkanes.
| m/z Value | Interpretation | Rationale |
| 276/278 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 197 | [M-Br]⁺ | Loss of a bromine radical. |
| 150 | [M-I]⁺ | Loss of an iodine radical. |
| 71 | [C₅H₁₁]⁺ | Loss of both halogens. |
| 43 | [C₃H₇]⁺ | Common alkyl fragment. |
Synthesis Protocol: The Finkelstein Reaction
The most direct and common method for preparing this compound is through a Finkelstein reaction, a nucleophilic substitution that exchanges one halogen for another. This protocol details the synthesis from the more readily available 1,5-dibromopentane. The reaction is driven to completion by the precipitation of sodium bromide in acetone.
Experimental Workflow: Finkelstein Synthesis
Caption: Finkelstein reaction workflow for this compound synthesis.
Detailed Step-by-Step Methodology
Materials:
-
1,5-Dibromopentane (1.0 eq)
-
Sodium iodide (1.5 eq, dried under vacuum)
-
Acetone (anhydrous, ~5 mL per gram of dibromopentane)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium iodide and anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Substrate: Stir the mixture until the sodium iodide is fully dissolved. Add 1,5-dibromopentane dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain stirring. A white precipitate of sodium bromide will form as the reaction progresses. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Filter the solid sodium bromide through a pad of Celite, washing the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oil in diethyl ether. Transfer the ether solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the significant difference in bond strength between the C-I and C-Br bonds. The C-I bond is considerably weaker and thus more labile than the C-Br bond, making the iodide a much better leaving group in nucleophilic substitution reactions.[2] This allows for selective functionalization at the C-5 position.
Selective Nucleophilic Substitution at the C-I Position
Under standard Sₙ2 conditions (e.g., with nucleophiles such as azides, cyanides, thiolates, or carboxylates), the reaction will occur preferentially at the carbon bearing the iodine. This allows for the introduction of a functional group at one end of the pentyl chain while leaving the bromo-terminus intact for subsequent transformations.
Workflow for Selective Functionalization
Caption: Sequential functionalization enabled by differential reactivity.
Transformations at the C-Br Position
Once the iodo- group has been displaced, the remaining bromo- group can be targeted. This typically requires more forcing conditions or different types of reagents. A common and powerful application is the formation of a Grignard reagent by reacting the 5-substituted-1-bromopentane with magnesium metal in an anhydrous ether solvent. This organometallic intermediate can then be used to form a new carbon-carbon bond by reacting with a wide range of electrophiles, such as aldehydes, ketones, or esters.
Applications in Drug Development and Medicinal Chemistry
Heterobifunctional linkers like this compound and its close analogs are valuable in the synthesis of Active Pharmaceutical Ingredients (APIs). They allow for the controlled assembly of different molecular fragments, which is a key strategy in building complex drug candidates.
A notable example involves the use of the closely related 1-bromo-5-chloropentane in a patented synthesis route toward Bempedoic Acid .[7] In this process, 1-bromo-5-chloropentane is used to alkylate ethyl isobutyrate in the presence of a strong base, demonstrating the utility of such linkers in constructing the carbon skeleton of a pharmaceutically relevant molecule.[7] The differential reactivity allows the bromo-end to participate in the initial alkylation, leaving the chloro-end available for later modification or to influence the molecule's properties.
Furthermore, dihaloalkanes are frequently employed in the synthesis of various enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors , which are a critical class of anticancer drugs.[4][8] These linkers can be used to connect the pharmacophoric fragments that bind to different pockets of the enzyme, optimizing the drug's potency and selectivity.
Safety, Handling, and Storage
As with all haloalkanes, this compound should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: The compound is expected to be a skin, eye, and respiratory tract irritant. It is combustible and should be kept away from open flames and strong oxidizing agents.[1][9]
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value lies in the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds. This feature allows for the rational design and execution of sequential reactions, making it an invaluable tool for medicinal chemists and researchers in the synthesis of complex organic molecules, including novel APIs. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.
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Design and synthesis of the first PARP-1 and proteasome dual inhibitors to treat breast cancer. (2024, January 15). PubMed. Retrieved from [Link]
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Navigating the Solution Landscape: An In-Depth Technical Guide to the Solubility of 1-Bromo-5-iodopentane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-bromo-5-iodopentane, a key bifunctional haloalkane intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents qualitative and predictive quantitative solubility data across a range of common organic solvents, and offers detailed, field-proven experimental protocols for solubility determination. By elucidating the interplay of intermolecular forces and solvent properties, this guide serves as a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this versatile chemical entity.
Introduction: The Synthetic Utility and Physicochemical Profile of this compound
This compound (C₅H₁₀BrI) is a colorless liquid that serves as a valuable building block in organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.[1] Its utility stems from the differential reactivity of the bromine and iodine substituents, allowing for selective sequential reactions. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
This guide will explore the solubility of this compound from both a theoretical and practical standpoint. We will examine its molecular characteristics and how they dictate its interactions with different classes of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrI | [1][2] |
| Molar Mass | 276.94 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Predicted Density | 1.935 ± 0.06 g/cm³ | [1][3] |
| Boiling Point | 115-118 °C (at 12 Torr) | [1][3] |
| Water Solubility | Insoluble | [1] |
| XLogP3 | 4 | [2] |
The Science of Solubility: A Molecular Perspective
The principle of "like dissolves like" is the cornerstone of understanding solubility. This adage reflects the fact that substances with similar intermolecular forces are more likely to be miscible. For this compound, a moderately polar molecule, its solubility is governed by a combination of forces:
-
Dipole-Dipole Interactions: The carbon-halogen bonds (C-Br and C-I) are polarized due to the difference in electronegativity between carbon and the halogens. This creates a net dipole moment in the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces (London Dispersion Forces): As a molecule with a relatively large electron cloud, this compound exhibits significant London dispersion forces. These forces are the primary mode of interaction with non-polar solvents.
The balance of these forces determines the extent to which this compound will dissolve in a given solvent. It is insoluble in water because the strong hydrogen bonding network of water is not sufficiently disrupted and replaced by favorable interactions with the haloalkane.[1]
Solubility Profile of this compound in Common Organic Solvents
Table 2: Qualitative and Predictive Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Propanol, Butanol | Miscible | The hydroxyl group of alcohols allows for some polar interactions, while the alkyl chain interacts favorably with the pentyl backbone of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | These polar aprotic solvents can engage in dipole-dipole interactions. |
| Esters | Ethyl Acetate | Miscible | Similar to ketones, esters are polar aprotic solvents capable of dipole-dipole interactions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are good solvents for many organic compounds due to their ability to act as Lewis bases and their moderate polarity. |
| Halogenated | Dichloromethane (DCM), Chloroform | Miscible | "Like dissolves like" is strongly at play here, with similar polarities and dispersion forces. |
| Aromatic | Benzene, Toluene | Soluble | The primary interaction is through van der Waals forces. |
| Alkanes | Hexane, Cyclohexane | Soluble to Miscible | Solubility is driven by London dispersion forces. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | These highly polar solvents are excellent at solvating a wide range of organic molecules. |
Predicting Solubility: Hansen Solubility Parameters
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.
While experimentally determined HSP values for this compound are not available, they can be estimated. The following diagram illustrates the concept of the "solubility sphere" in Hansen space.
Caption: Workflow for the qualitative determination of miscibility.
Quantitative Determination of Solubility (Shake-Flask Method)
This classic method determines the saturation solubility of a solute in a solvent at a specific temperature.
Protocol:
-
Preparation: To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired solvent.
-
Excess Solute Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess, undissolved this compound has settled.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique (e.g., gas chromatography with a standard curve).
-
Calculation: Calculate the solubility in units such as g/100 mL or mol/L.
Conclusion
The solubility of this compound is a critical parameter for its effective application in organic synthesis and materials science. This guide has provided a detailed overview of the theoretical principles governing its solubility and a practical framework for its assessment. While predictive models offer valuable guidance, experimental verification remains the gold standard for obtaining precise solubility data for critical applications. The protocols and information presented herein are intended to empower researchers to make informed decisions regarding solvent selection and to facilitate the successful use of this versatile reagent.
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A Technical Guide to 1-Bromo-5-iodopentane: Properties, Synthesis, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Hetero-dihalogenated Alkane
1-Bromo-5-iodopentane is a linear, five-carbon alkyl chain functionalized with two different halogen atoms at its terminal positions. This structural feature makes it a highly valuable bifunctional reagent in organic synthesis. Unlike its symmetric counterparts (1,5-dibromopentane or 1,5-diiodopentane), the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential transformations. The C-I bond is weaker and iodine is a better leaving group, enabling nucleophilic substitution to occur preferentially at the iodinated carbon under controlled conditions. This inherent chemical orthogonality is a cornerstone of its utility, empowering chemists to construct complex molecular architectures with precision. This guide provides an in-depth analysis of its core properties, a validated synthesis protocol, and an exploration of its applications in advanced chemical research.
Core Molecular and Physicochemical Properties
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. This compound is a colorless liquid under standard conditions, characterized by its insolubility in water and good solubility in common organic solvents such as ethanol and dichloromethane.[1][2] Key identifying and physical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrI | [1][2][3] |
| Molecular Weight | 276.94 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 88962-86-1 | [1][2][3] |
| Density | ~1.935 g/cm³ (Predicted) | [1][2] |
| Boiling Point | 115-118 °C (at 12 Torr) | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1][2] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is achieved via a halogen exchange reaction, specifically the Finkelstein reaction. This reaction is a classic example of leveraging equilibrium principles for synthetic advantage.
The Finkelstein Reaction: A Self-Validating Protocol
The underlying principle of this synthesis is the reaction of a less reactive alkyl halide (in this case, an alkyl bromide) with an excess of an alkali-metal iodide. The reaction's success hinges on the differential solubility of the resulting sodium salts in an acetone solvent. While sodium iodide (NaI) is readily soluble in acetone, the sodium bromide (NaBr) byproduct is not. This causes NaBr to precipitate from the reaction mixture, effectively removing it from the equilibrium and driving the reaction to completion in accordance with Le Châtelier's principle.
A common precursor for this synthesis is 1,5-dibromopentane, which is commercially available or can be synthesized from 1,5-pentanediol or tetrahydropyran.[5]
Detailed Experimental Protocol: Synthesis from 1,5-Dibromopentane
This protocol describes the conversion of 1,5-dibromopentane to this compound.
Materials:
-
1,5-Dibromopentane
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
-
Addition of Substrate: To the stirring solution, add 1,5-dibromopentane (1.0 equivalent) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux. A white precipitate (sodium bromide) will begin to form. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Liquid-Liquid Extraction: Redissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any trace I₂ color), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[1][2]
Synthesis Workflow Diagram
Caption: Sequential nucleophilic substitution on this compound.
This selective reactivity makes it an ideal linker for applications in drug discovery, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other complex molecular probes where two different molecular entities need to be joined by a flexible alkyl chain.
Safety, Handling, and Disposal
As an alkylating agent, this compound requires careful handling. While specific safety data for this exact compound is limited, the profiles of related compounds like 1-bromopentane provide a strong basis for establishing safe handling procedures.
| Hazard Class | Description | Precautionary Statement |
| Flammability | Flammable liquid and vapor. | P210: Keep away from heat/sparks/open flames. |
| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/eye protection. |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
Handling Protocol:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. [1]* Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. [1]Keep the container tightly closed. * Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [1][6] First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water. If irritation occurs, seek medical attention. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [6]* Inhalation: Move the person to fresh air. [6]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [6] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is more than a simple dihaloalkane; it is a strategic tool for synthetic chemists. Its value is derived from the predictable and exploitable difference in reactivity between its two carbon-halogen bonds. This feature allows for the controlled, stepwise construction of complex molecules, making it an indispensable intermediate in the fields of pharmaceuticals, agrochemicals, and materials science. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential.
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An In-Depth Technical Guide to the Stability of 1-Bromo-5-iodopentane at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Bromo-5-iodopentane is a valuable heterobifunctional building block in organic synthesis, particularly in the construction of complex molecules within the pharmaceutical and materials science sectors. Its utility is intrinsically linked to its chemical stability, a factor that is critical for ensuring reproducibility, purity, and safety in its application. This guide provides a comprehensive technical overview of the stability of this compound at room temperature, drawing upon fundamental principles of physical organic chemistry and established best practices for the handling of reactive haloalkanes. We will delve into the intrinsic factors governing its stability, potential degradation pathways, recommended storage and handling protocols, and methods for purity assessment and purification.
The Chemical Landscape of this compound: A Tale of Two Halogens
This compound (C₅H₁₀BrI) is a colorless to light-brown liquid that possesses a unique reactivity profile due to the presence of two different halogen atoms on a flexible pentyl chain.[1] Understanding the inherent properties of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is fundamental to appreciating the stability of this molecule.
The C-I bond is significantly weaker and more labile than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap between carbon and iodine, leading to a lower bond dissociation energy.[2] Consequently, the iodide is a better leaving group in nucleophilic substitution reactions. This differential reactivity is the cornerstone of its synthetic utility, allowing for selective transformations at the iodinated terminus. However, this same property also renders the C-I bond the primary site of potential degradation.
Intrinsic Stability and Key Destabilizing Factors at Room Temperature
While generally considered stable at room temperature for practical laboratory use, this compound is susceptible to gradual degradation over extended periods, particularly when exposed to certain environmental factors.[1] The primary drivers of instability at ambient conditions include:
-
Light: Photodegradation can occur, leading to the homolytic cleavage of the C-I bond to generate radical intermediates.[3] These radicals can then participate in a variety of secondary reactions, leading to complex impurity profiles.
-
Atmospheric Oxygen: In the presence of light and oxygen, oxidative degradation pathways can be initiated. While less common for simple alkyl halides compared to other functional groups, the formation of hydroperoxides or other oxidative species cannot be entirely ruled out over long-term storage, especially if trace metal impurities are present.
-
Trace Acidity or Basicity: The presence of acidic or basic impurities can catalyze decomposition. Acids can protonate the halogen, making it a better leaving group, while bases can promote elimination reactions (dehydrohalogenation) or nucleophilic substitution.[4]
-
Water (Hydrolysis): Although sparingly soluble in water, prolonged contact with moisture can lead to slow hydrolysis, particularly at the more reactive C-I bond, to form 5-bromopentan-1-ol.[5][6]
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Length (Å) | Bond Enthalpy (kJ/mol) | Relative Reactivity in SN2 Reactions |
| C-Br | ~1.94 | ~285 | Moderate |
| C-I | ~2.14 | ~228 | High |
Note: The values are approximate and can vary slightly depending on the specific molecule and computational method.
Postulated Degradation Pathways
Based on the known reactivity of alkyl halides, several degradation pathways can be postulated for this compound at room temperature. The most probable of these is a slow, intermolecular nucleophilic substitution, often referred to as a "self-alkylation" or disproportionation.
Halogen Exchange and Oligomerization
The iodide of one molecule can act as a nucleophile, attacking the carbon bearing the bromine on another molecule, or more likely, the more electrophilic carbon bearing the iodine on another molecule. This can lead to a mixture of 1,5-dibromopentane, 1,5-diiodopentane, and potentially low molecular weight oligomers. Given the higher reactivity of the C-I bond, the formation of 1,5-diiodopentane and subsequent oligomerization initiated by iodide displacement is a more likely scenario.
Caption: Postulated halogen exchange in this compound.
Elimination Reactions
In the presence of basic impurities or upon heating, elimination of HBr or HI can occur to yield 5-bromopent-1-ene or 5-iodopent-1-ene. At room temperature, this is a less significant pathway unless the storage conditions are compromised with basic contaminants.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Container: Store in an amber glass bottle with a tightly sealed cap to protect from light. The use of a PTFE-lined cap is advised to prevent leaching of impurities from the cap liner.
-
Inert Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen and moisture.
-
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage to significantly reduce the rate of any potential degradation reactions.
-
Exclusion of Contaminants: Ensure that the storage container is free from acidic or basic residues. Avoid contact with strong oxidizing agents and strong bases.[1]
Caption: Key parameters for the optimal storage of this compound.
Analytical Methods for Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. The following analytical techniques are well-suited for this purpose:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying volatile and semi-volatile impurities. A stability-indicating GC-MS method can be developed to resolve this compound from its potential degradation products, such as 1,5-dibromopentane and 1,5-diiodopentane.
Proposed GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Injection: A split injection is typically used to avoid column overload.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will effectively separate compounds with different boiling points.
-
Detection: Mass spectrometry allows for the identification of impurities based on their mass spectra and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for assessing the purity of this compound and detecting the presence of degradation products.
-
¹H NMR: The proton signals for the methylene groups adjacent to the bromine and iodine atoms will have distinct chemical shifts. The appearance of new signals in these regions could indicate the formation of symmetric dihalides or other degradation products.
-
¹³C NMR: Similarly, the carbon signals for the C-Br and C-I carbons are characteristic. The presence of new signals would suggest the formation of impurities. Quantitative NMR (qNMR) can be employed for accurate purity determination.[7]
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) |
| Br-CH ₂- | ~3.4 |
| I-CH ₂- | ~3.2 |
| -CH ₂- (internal) | ~1.4-1.9 |
Note: These are approximate values and may vary depending on the solvent and instrument.
Purification of this compound
For applications requiring very high purity, such as in pharmaceutical synthesis, purification of commercially available this compound may be necessary, especially after prolonged storage.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Wash the crude material with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any free iodine that may have formed due to decomposition.
-
Follow with a wash with deionized water to remove any residual salts.
-
Wash with brine to aid in the separation of the organic and aqueous layers.
-
-
Drying: Dry the organic layer over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter to remove the drying agent.
-
Fractional Distillation under Reduced Pressure: This is the most effective method for separating this compound from less volatile impurities and any symmetric dihalide byproducts. The lower pressure allows for distillation at a lower temperature, minimizing thermal decomposition.
Caption: A robust workflow for the purification of this compound.
Conclusion
This compound is a synthetically versatile reagent whose stability at room temperature is sufficient for most applications, provided that appropriate storage and handling protocols are followed. The inherent reactivity of the carbon-iodine bond makes it the primary locus of potential degradation, which can be mitigated by protection from light, oxygen, and chemical contaminants. For demanding applications in drug development and materials science, periodic purity assessment via GC-MS or NMR spectroscopy is recommended. Should purification be necessary, a well-executed fractional distillation under reduced pressure is the method of choice for restoring the compound to a high-purity state. By understanding the chemical principles that govern its stability and adhering to the best practices outlined in this guide, researchers can confidently and effectively utilize this compound in their synthetic endeavors.
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Spectroscopic Data for 1-Bromo-5-iodopentane: An In-depth Technical Guide
Introduction
1-Bromo-5-iodopentane (C₅H₁₀BrI) is a bifunctional haloalkane of significant interest in synthetic organic chemistry, serving as a versatile building block for the introduction of a five-carbon chain with differential reactivity at its termini. The presence of two different halogen atoms, bromine and iodine, allows for selective nucleophilic substitution reactions, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and materials.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimentally acquired spectra for this specific compound are not widely available in public databases, this guide will focus on the prediction of these spectra based on established empirical rules, substituent effects of halogens, and data from analogous compounds, coupled with detailed methodologies for experimental data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the electronic environment of the protons and carbons, which are significantly influenced by the attached halogen atoms.
¹H NMR Spectroscopy
Theoretical Principles and Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of chemically non-equivalent methylene (-CH₂-) groups. The chemical shift of protons on carbons attached to halogens is shifted downfield due to the electronegativity of the halogen. The deshielding effect of iodine is generally less than that of bromine.[2][3][4][5]
-
H-1 (-CH₂I): The protons on the carbon bearing the iodine atom are expected to be the most deshielded of the methylene groups not directly attached to bromine, appearing as a triplet.
-
H-5 (-CH₂Br): The protons on the carbon attached to the bromine atom will be the most deshielded overall and will also appear as a triplet.
-
H-2, H-3, H-4 (-CH₂-): The protons on the central three carbons will have overlapping signals, likely appearing as a complex multiplet.
The splitting pattern arises from spin-spin coupling with adjacent non-equivalent protons. For the terminal methylene groups, coupling with the adjacent two protons will result in a triplet (n+1 rule, where n=2). The central methylene protons will be coupled to protons on both sides, leading to a more complex splitting pattern. Typical vicinal coupling constants (³JHH) in aliphatic chains are in the range of 6-8 Hz.[6][7][8][9]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 3.40 - 3.50 | Triplet (t) | ~6.7 |
| H-1 | 3.20 - 3.30 | Triplet (t) | ~6.8 |
| H-2, H-4 | 1.85 - 2.00 | Multiplet (m) | - |
| H-3 | 1.50 - 1.65 | Multiplet (m) | - |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detector coils.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of ~12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy
Theoretical Principles and Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals, one for each of the five carbon atoms in the chain. The chemical shifts of the carbons are influenced by the attached halogens.
-
C-1 (-CH₂I): The carbon attached to iodine will be significantly shifted downfield due to the "heavy atom effect" of iodine, despite iodine being less electronegative than bromine.[10]
-
C-5 (-CH₂Br): The carbon bonded to bromine will be deshielded due to bromine's electronegativity.
-
C-2, C-3, C-4 (-CH₂-): The central carbons will appear in the typical alkane region, with their chemical shifts influenced by their proximity to the halogenated ends.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5 | 33.0 - 34.0 |
| C-1 | 6.0 - 7.0 |
| C-4 | 32.0 - 33.0 |
| C-2 | 30.0 - 31.0 |
| C-3 | 28.0 - 29.0 |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, with appropriate phasing and baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
NMR Prediction Workflow
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction:
-
Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is vaporized and enters the ion source.
-
Bombard the gaseous molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.
-
Conclusion
References
-
National Institute of Standards and Technology. (n.d.). 1-Pentene, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link] [9]30. Scribd. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 1-Bromo-5-iodopentane for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-5-iodopentane (CAS No. 88962-86-1) is a vital heterobifunctional building block in modern organic synthesis, prized for the differential reactivity of its carbon-iodine and carbon-bromine bonds. This attribute allows for selective, sequential reactions, making it an indispensable intermediate in the construction of complex molecular architectures, particularly in the pharmaceutical and specialty chemical industries.[1][2] The success of these multi-step syntheses, however, is critically dependent on the purity of the starting material. This guide provides an in-depth analysis of commercial suppliers of high-purity this compound, outlines the critical quality control parameters for its selection, and presents a detailed, field-proven protocol for its application in a representative synthetic transformation.
Introduction: The Synthetic Utility of this compound
This compound is a colorless liquid organic compound with the molecular formula C₅H₁₀BrI.[1][3] Its value lies not merely in its five-carbon chain but in the distinct chemical behavior of its two halogen substituents. The carbon-iodine bond is significantly more labile and susceptible to nucleophilic substitution than the more robust carbon-bromine bond. This reactivity differential is the cornerstone of its utility, enabling chemists to perform selective alkylation at the iodinated terminus while preserving the bromide for subsequent, often different, chemical transformations such as cross-coupling reactions or further nucleophilic substitution under more forcing conditions.
This "one-pot, two-step" potential streamlines complex syntheses, reduces the number of purification steps, and ultimately improves overall yield—a critical consideration in drug development where efficiency and cost-effectiveness are paramount.[4] Its applications range from the synthesis of pharmaceutical intermediates to the creation of novel dyes and pesticides.[1]
Commercial Sourcing of High-Purity this compound
The selection of a commercial supplier is a critical first step that directly impacts experimental reproducibility and the impurity profile of the final product. High-purity starting material (typically ≥98%) is essential to minimize side reactions and simplify the purification of downstream products. Below is a comparative analysis of potential commercial suppliers for high-purity this compound.
| Supplier/Manufacturer | Purity Specification | Key Features & Documentation | Target Scale |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥98.0% | States explicit manufacturing and supply focus. Provides a direct point of contact for quotes and samples.[5] | R&D to Bulk Manufacturing |
| Indagoo (via CymitQuimica) | Not explicitly stated | Listed as a research chemical. Safety Data Sheet (SDS) is typically available upon request.[6] | Laboratory/R&D Scale |
| Thermo Scientific Chemicals | Typically >98% (Inferred) | A major global supplier with extensive quality control. While the direct product was not in the initial search, they offer analogous compounds like 1-Bromo-5-fluoropentane at >98.5% purity, confirmed by GC.[7] It is highly probable they supply the iodo-variant with similar quality documentation (CoA, GC, NMR). | R&D to Pilot Scale |
| General Chemical Suppliers (e.g., TCI, BLD Pharm) | Typically ≥97-99% | These companies specialize in a wide range of reagents. They often provide analytical data like NMR and HPLC charts on their websites for specific batches.[8] | R&D to Pilot Scale |
Logical Workflow for Supplier Qualification
The process of selecting a supplier should be systematic to ensure both quality and supply chain reliability. This involves more than just comparing prices; it requires a thorough evaluation of the supplier's documentation and quality systems.
The Imperative of Purity: A Self-Validating Protocol
In drug development, a synthetic protocol must be self-validating. This means that the purity of the starting materials must be high enough that the reaction proceeds cleanly, and the purification of the product is straightforward and reproducible. Using this compound with a purity of less than 98% can introduce several confounding variables:
-
Side Reactions: The presence of di-iodinated or di-brominated pentanes can lead to undesired double-alkylation or competitive reactions, complicating the reaction mixture and reducing the yield of the target molecule.
-
Purification Challenges: Impurities from the starting material may have similar physical properties (e.g., boiling point, polarity) to the desired product, making separation by standard techniques like distillation or column chromatography difficult and inefficient.
-
Inaccurate Stoichiometry: If the stated purity is inaccurate, the molar equivalents of the reagent will be incorrect, leading to incomplete reactions or an excess of other reactants that must be removed later.
Trustworthiness through Verification: Always verify the purity of a new batch of starting material, even from a trusted supplier. A simple Gas Chromatography-Mass Spectrometry (GC-MS) run can confirm the identity and purity, while a ¹H NMR spectrum can provide structural confirmation and detect proton-bearing impurities. This initial verification step is the foundation of a trustworthy and reproducible protocol.
Field-Proven Experimental Protocol: Selective N-Alkylation of Phthalimide
This protocol demonstrates the selective use of this compound to synthesize N-(5-bromopentyl)phthalimide. This intermediate is valuable for introducing a five-carbon chain with a terminal bromide, ready for subsequent Grignard formation or cross-coupling reactions. The higher reactivity of the C-I bond is exploited for the initial alkylation.
Objective: To synthesize N-(5-bromopentyl)phthalimide by selectively reacting this compound with potassium phthalimide.
Materials:
-
This compound (≥98% purity)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF (approx. 5 mL per gram of potassium phthalimide) to the flask. Stir the suspension at room temperature.
-
Causality Check: DMF is a polar aprotic solvent that effectively dissolves the phthalimide anion, enhancing its nucleophilicity. Anhydrous conditions are crucial to prevent hydrolysis of the phthalimide and reaction with water.
-
-
Reagent Addition:
-
In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring suspension of potassium phthalimide over 10-15 minutes.
-
Causality Check: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phthalimide salt. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x).
-
Causality Check: The water quench precipitates the product and removes the highly polar DMF solvent. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final product, N-(5-bromopentyl)phthalimide, using ¹H NMR, ¹³C NMR, and MS analysis.
-
Visualizing the Experimental Workflow
Conclusion
This compound is a powerful and versatile tool for the synthetic chemist, but its effective use is predicated on sourcing high-purity material. By implementing a rigorous supplier qualification process and verifying the quality of the starting material, researchers can build trustworthy, reproducible, and efficient synthetic protocols. This diligence at the outset is fundamental to the integrity of the research and the successful development of new chemical entities.
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This compound | C5H10BrI | CID 13185398 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Pentane, 1-bromo- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). J-STAGE. [Link]
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Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis - PYG Lifesciences. (2025). PYG Lifesciences. [Link]
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This compound: High Purity Organic Synthesis Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Comprehensive Technical Guide to the Synthesis of 1-Bromo-5-iodopentane: A Strategic Halogen Exchange Approach
Abstract
This technical guide provides a detailed exploration of a robust and efficient synthetic route to 1-bromo-5-iodopentane, a valuable bifunctional alkylating agent in organic synthesis. While the direct conversion from 1-bromopentane is synthetically impractical, this document outlines a superior and widely adopted strategy commencing from 1,5-dibromopentane. The core of this synthesis is the Finkelstein reaction, a classic yet powerful method for halogen exchange. We will delve into the underlying S(_N)2 mechanism, principles of kinetic control for achieving high selectivity, a detailed experimental protocol, and methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this important synthetic intermediate.
Introduction: Strategic Considerations for Synthesis
This compound is a highly useful heterobifunctional building block, enabling sequential and site-selective reactions in the construction of complex organic molecules, including pharmaceutical intermediates.[1][2] The presence of two different halogens on the same aliphatic chain—a bromide and an iodide—offers differential reactivity. The carbon-iodine bond is weaker and the iodide ion is a better leaving group compared to bromide, making the iodinated end of the molecule significantly more reactive in nucleophilic substitution reactions.[3][4][5]
A direct synthesis of this compound from 1-bromopentane, as might be initially proposed, is not a feasible strategy. Such a transformation would necessitate the selective functionalization of the inert terminal methyl group at the C5 position, a process that typically requires non-selective and harsh free-radical conditions, leading to a complex mixture of products.[6][7]
Therefore, a more logical and efficient synthetic design begins with a precursor already functionalized at both ends of the pentane chain. The ideal and commercially available starting material for this purpose is 1,5-dibromopentane . The strategic challenge then becomes the selective conversion of one of the two identical C-Br bonds to a C-I bond. This is elegantly achieved through the Finkelstein reaction .[8][9]
The Finkelstein reaction is a cornerstone of halogen exchange chemistry, involving the treatment of an alkyl chloride or bromide with an alkali metal iodide.[5][10] This guide will focus on the application of this reaction for the selective mono-iodination of 1,5-dibromopentane.
The Finkelstein Reaction: Mechanism and Selectivity
The conversion of an alkyl bromide to an alkyl iodide via the Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[8][11] The iodide ion (I⁻), typically from sodium iodide (NaI), acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This occurs via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.[9]
Driving the Equilibrium
The Finkelstein reaction is an equilibrium process.[11][12] The key to driving the reaction toward the desired alkyl iodide product is the choice of solvent, which is almost universally anhydrous acetone .[8][10] The success of this choice is based on the differential solubility of the alkali metal halide salts, governed by Le Châtelier's principle:
-
Sodium Iodide (NaI): Readily soluble in acetone.
-
Sodium Bromide (NaBr): Virtually insoluble in acetone.[5][8]
As the reaction proceeds, the sodium bromide byproduct precipitates from the solution as a solid. This continuous removal of a product from the reaction mixture shifts the equilibrium significantly to the right, favoring the formation of the iodoalkane and driving the reaction to completion.[5][9]
Achieving Mono-selectivity
When starting with 1,5-dibromopentane, the desired product is this compound. However, a potential side reaction is the formation of the di-substituted product, 1,5-diiodopentane. To favor the mono-substituted product, careful control of the reaction stoichiometry is critical. By using a sub-stoichiometric amount of sodium iodide (typically 1.0 equivalent or slightly less) relative to 1,5-dibromopentane, we can statistically favor the reaction at only one of the two C-Br centers. The reaction can be monitored over time to maximize the yield of the desired product before significant formation of the di-iodide occurs.
Experimental Protocol: Synthesis of this compound
This protocol details a laboratory-scale synthesis of this compound from 1,5-dibromopentane.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | 23.0 g (14.7 mL) | 0.10 | 1.0 |
| Sodium Iodide | NaI | 149.89 | 15.0 g | 0.10 | 1.0 |
| Anhydrous Acetone | C₃H₆O | 58.08 | 200 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | - |
| 5% Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | 50 mL | - | - |
| Saturated NaCl Solution (Brine) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (15.0 g, 0.10 mol) and anhydrous acetone (200 mL). Stir the mixture until the sodium iodide is fully dissolved.
-
Addition of Starting Material: Add 1,5-dibromopentane (23.0 g, 0.10 mol) to the flask in a single portion.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. A fine white precipitate of sodium bromide (NaBr) should begin to form within 30-60 minutes. Allow the reaction to proceed at reflux for 12-18 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to optimize for the mono-iodinated product.
-
Work-up - Quenching and Filtration: After the reaction period, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the solid with a small amount of acetone (~20 mL) to recover any residual product.
-
Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the acetone.
-
Extraction: Transfer the remaining residue to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake the funnel vigorously and allow the layers to separate. The organic product will be in the ether layer (top layer).
-
Washing: Discard the lower aqueous layer. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium thiosulfate solution (to remove any traces of iodine) and then with 50 mL of brine (to aid in drying).
-
Drying and Final Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Visualization of Key Processes
Finkelstein Reaction Mechanism
The diagram below illustrates the S(_N)2 mechanism for the conversion of 1,5-dibromopentane to this compound.
Caption: S(_N)2 mechanism of the Finkelstein reaction.
Experimental Workflow
This flowchart provides a visual summary of the entire synthetic and purification process.
Sources
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Methodological & Application
synthesis of heterocyclic compounds using 1-Bromo-5-iodopentane
An In-Depth Guide to the Synthesis of Heterocyclic Compounds Using 1-Bromo-5-iodopentane
Application Note & Protocols for Researchers
Abstract
This compound is a highly valuable and versatile bifunctional electrophile in organic synthesis, primarily leveraged for the construction of six-membered heterocyclic scaffolds. Its utility is rooted in the differential reactivity of its two halogen termini, with the carbon-iodine bond being significantly more labile than the carbon-bromine bond. This intrinsic property allows for selective, sequential nucleophilic substitutions, making it an ideal precursor for intramolecular cyclization reactions. This guide provides a detailed exploration of the mechanistic principles, field-proven protocols, and practical considerations for synthesizing N-substituted piperidines—a core structural motif in a vast number of pharmaceuticals and natural products.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ this reagent for the efficient synthesis of key heterocyclic intermediates.
Foundational Principles: Exploiting Differential Reactivity
The synthetic power of this compound (C₅H₁₀BrI) stems from the distinct chemical properties of its terminal halogens.[3][4][5] The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond. Consequently, the iodide ion is a superior leaving group compared to the bromide ion. This reactivity differential is the cornerstone of its application in heterocyclic synthesis, enabling a two-stage, one-pot reaction cascade.
The process unfolds via two consecutive bimolecular nucleophilic substitution (Sₙ2) reactions:
-
Initial Intermolecular N-Alkylation: A primary amine, serving as the nucleophile, preferentially attacks the more electrophilic carbon atom bonded to the iodine. This initial, faster reaction displaces the iodide to form an N-substituted 5-bromopentan-1-amine intermediate.[6]
-
Intramolecular Cyclization: The newly formed secondary amine intermediate then undergoes a second, intramolecular Sₙ2 reaction. The lone pair of the nitrogen atom acts as an internal nucleophile, attacking the carbon atom at the other end of the chain and displacing the bromide ion. The five-carbon tether is sterically and thermodynamically ideal for forming a stable, low-strain six-membered piperidine ring.[1][7]
This sequential reactivity profile minimizes the formation of undesirable polymeric byproducts, which can be a significant issue with symmetric dihalides, especially at higher concentrations.
Figure 1: General mechanism for piperidine synthesis using this compound.
Experimental Guide: Synthesis of N-Substituted Piperidines
The following section provides a detailed, self-validating protocol for the synthesis of N-substituted piperidines. The procedure is broadly applicable to a range of primary amines.
Protocol 1: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of N-benzylpiperidine, a common piperidine derivative, from benzylamine and this compound.
A. Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Verified Supplier | CAS: 88962-86-1[5] |
| Benzylamine | ≥99% | Standard Supplier | CAS: 100-46-9 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Standard Supplier | Serves as a base |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | Reaction solvent |
| Diethyl Ether (Et₂O) | ACS Grade | Standard Supplier | For extraction |
| Saturated Brine (NaCl aq.) | N/A | Lab-prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying |
| Equipment | |||
| Round-bottom flask (100 mL) | |||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Heating mantle / Oil bath | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| TLC plates (Silica gel 60 F₂₅₄) |
B. Safety Precautions
-
This compound: This is an alkylating agent and should be handled with care. It is combustible and should be kept away from open flames.[3]
-
Benzylamine: Corrosive and causes skin burns. Work in a well-ventilated fume hood.
-
Solvents: Acetonitrile is flammable and toxic. Diethyl ether is extremely flammable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[3]
C. Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents, e.g., 2.76 g, 20 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask.
-
Add benzylamine (1.0 equivalent, e.g., 1.07 g, 10 mmol) to the suspension.
-
Attach a reflux condenser and place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Addition of Alkylating Agent:
-
Slowly add this compound (1.1 equivalents, e.g., 3.05 g, 11 mmol) to the stirring suspension at room temperature via syringe over 5 minutes. A slight exotherm may be observed.
-
Rationale: Dropwise addition prevents localized overheating and potential side reactions. The excess of the dihalide ensures the complete consumption of the starting amine.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle or oil bath.
-
Maintain the reflux for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is 10-20% ethyl acetate in hexanes. The disappearance of the starting amine and the appearance of a new, less polar spot (the product) indicates reaction progression.
-
-
Work-up:
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Resuspend the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with saturated brine (1 x 30 mL).[1]
-
Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.
-
If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Figure 2: Standard laboratory workflow for the synthesis of N-substituted piperidines.
Data Summary: Versatility of the Protocol
The described protocol is effective for a variety of primary amines. The table below summarizes typical conditions and expected outcomes, providing a valuable reference for experimental design.
| Starting Amine | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Aniline | K₂CO₃ (2.0) | DMF | 100 | 24 | 75-85 |
| Cyclohexylamine | NaHCO₃ (2.5) | Acetonitrile | 82 (reflux) | 18 | 80-90 |
| 4-Methoxybenzylamine | K₂CO₃ (2.0) | Acetonitrile | 82 (reflux) | 16 | 85-95 |
| Propargylamine | K₂CO₃ (2.0) | DMF | 80 | 12 | 70-80 |
| Furfurylamine | NaHCO₃ (2.5) | Acetonitrile | 82 (reflux) | 20 | 75-85 |
Note: Reaction times and yields are substrate-dependent and may require optimization. DMF can often accelerate the reaction compared to acetonitrile, particularly for less nucleophilic amines like aniline.
Advanced Considerations and Troubleshooting
-
Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ or NaHCO₃ is crucial. Stronger, more hindered bases (e.g., DBU) could promote E2 elimination as a competing side reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the Sₙ2 reaction.
-
Concentration: While the intramolecular nature of the cyclization is favorable, running the reaction under highly concentrated conditions can increase the likelihood of intermolecular side reactions, leading to dimerization or polymerization. The protocol above operates at a moderate concentration (approx. 0.25 M) to mitigate this risk.
-
Low Yields: If yields are low, consider increasing the reaction temperature or switching to a more polar solvent like DMF. The addition of a catalytic amount of sodium iodide is generally not necessary, as the starting material already contains the highly reactive C-I bond.
Conclusion
This compound is an exemplary reagent for the straightforward and efficient synthesis of N-substituted piperidines. Its inherent differential reactivity allows for a controlled, sequential alkylation-cyclization cascade that is both high-yielding and broadly applicable. The protocols and principles outlined in this guide provide a robust framework for researchers in pharmaceutical and chemical development to construct this ubiquitous and medicinally important heterocyclic core.[2] The reliability of this method ensures its continued prominence as a key tool in the synthetic chemist's arsenal for building complex molecular architectures.[8][9][10]
References
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- DTIC. Piperidine Synthesis.
- ChemBK. This compound. (2024-04-09).
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- PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).
- Sourcing this compound: A Manufacturer's Guide for Buyers.
- YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. (2024-10-12).
- Organic Chemistry Portal. Piperidine synthesis.
- Innovating with 1-Bromo-5-chloropentane: A Versatile Intermediate for Chemical Innovation.
- The Role of 1-Bromo-5-chloropentane in Advancing Pharmaceutical Synthesis.
- Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
- ijirset. Synthesis of Heterocyclic Compounds.
- SciSpace. Piperidones: from alkaloids to pseudopeptides.
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- This compound: High Purity Organic Synthesis Intermediate Supplier.
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- Benchchem. Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.
- RSC Publishing. Accepted Manuscript.
- A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28).
- ResearchGate. A selective one-step synthesis of tris N-alkylated cyclens. (2025-08-06).
-
PubMed Central (PMC). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Available from:
- PubMed Central (PMC). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.
- Scholarly Publications Leiden University. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions.
- Nucleophilic Substitution Reactions.
- Benchchem. Reactivity of 1-(3,5-Diacetoxyphenyl)-1-bromoethane with Nucleophiles: An In-depth Technical Guide.
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Application Notes & Protocols for Chemoselective Reactions of 1-Bromo-5-iodopentane
Introduction
1-Bromo-5-iodopentane (C₅H₁₀BrI) is a valuable bifunctional alkylating agent in organic synthesis, enabling the sequential introduction of different functionalities onto a five-carbon chain.[1][2] Its utility stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This differential reactivity allows for highly chemoselective transformations, where one halogen can be manipulated under conditions that leave the other intact. This guide provides a comprehensive overview of the principles governing this selectivity and offers detailed, field-proven protocols for key transformations, including nucleophilic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.
The Principle of Chemoselectivity: C-I vs. C-Br Reactivity
The selective reaction at the C-I bond is a cornerstone of using this compound. This selectivity is governed by two primary electronic factors: bond strength and leaving group ability .
-
Bond Strength : The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond. This lower bond dissociation energy means that less energy is required to cleave the C-I bond, making it the kinetically favored site for reaction.[3][4]
-
Leaving Group Ability : The iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻). This is because iodide is a larger, more polarizable, and less basic anion, making it more stable upon departure from the carbon center.[3][5]
In both nucleophilic substitution (Sₙ2 and Sₙ1) and organometallic (e.g., Grignard, palladium-coupling) reactions, the rate-determining step typically involves the cleavage of the carbon-halogen bond.[6][7] Consequently, the reaction occurs preferentially at the more labile C-I bond.
Comparative Properties of C-I and C-Br Bonds
| Property | C-I Bond | C-Br Bond | Rationale for Higher C-I Reactivity |
| Average Bond Enthalpy (kJ/mol) | ~228 | ~285 | Lower energy required for bond cleavage.[3][4] |
| Leaving Group Ability | Excellent | Good | Iodide (I⁻) is a weaker base and more stable.[8] |
| Reaction Type | Sₙ2, Grignard, Pd-Coupling | Sₙ2, Grignard, Pd-Coupling | Kinetically favored across multiple mechanisms. |
| Relative Rate of Sₙ2 Reaction | Fastest | Intermediate | I > Br > Cl > F.[3][7] |
Chemoselectivity Logic Diagram
The following diagram illustrates the preferential reaction pathway based on the inherent reactivity of the two halogen atoms.
Caption: Logical flow of chemoselective reactions on this compound.
Section 1: Protocol for Selective Nucleophilic Substitution (Sₙ2)
Nucleophilic substitution is one of the most common applications for this reagent. By choosing appropriate conditions, a wide variety of nucleophiles can be selectively introduced at the C-5 position, leaving the bromide at C-1 for subsequent transformations. These reactions typically proceed via an Sₙ2 mechanism.[5][9]
General Step-by-Step Protocol: Synthesis of 5-Bromo-1-azidopentane
This protocol details the reaction with sodium azide as a representative strong nucleophile.
Materials:
-
This compound (1.00 g, 3.61 mmol, 1.0 equiv)
-
Sodium azide (NaN₃) (0.352 g, 5.42 mmol, 1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (15 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stir bar, heating mantle, separatory funnel.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.00 g, 3.61 mmol) and sodium azide (0.352 g, 5.42 mmol).
-
Solvent Addition: Add anhydrous DMF (15 mL) to the flask.
-
Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C to increase the rate) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours at 50 °C.
-
Work-up: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 5-bromo-1-azidopentane.
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel.
Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Solvent | Product |
| Azide | Sodium Azide (NaN₃) | DMF, Acetone | Br-(CH₂)₅-N₃ |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | Br-(CH₂)₅-CN |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | Br-(CH₂)₅-OEt |
| Thiolate | Sodium Thiophenoxide (NaSPh) | THF, DMF | Br-(CH₂)₅-SPh |
| Malonate | Diethyl Malonate + NaH | THF | Br-(CH₂)₅-CH(CO₂Et)₂ |
Section 2: Protocol for Selective Grignard Reagent Formation
The higher reactivity of the C-I bond allows for the selective formation of a Grignard reagent at the C-5 position.[8] It is critical to maintain strictly anhydrous conditions, as Grignard reagents are potent bases and will be quenched by any protic source.[10][11]
General Step-by-Step Protocol: Synthesis of (5-Bromopentyl)magnesium Iodide
Materials:
-
Magnesium turnings (0.105 g, 4.33 mmol, 1.2 equiv)
-
This compound (1.00 g, 3.61 mmol, 1.0 equiv)
-
Anhydrous diethyl ether or THF (20 mL)
-
Iodine (a single small crystal for activation)
-
Three-necked round-bottom flask, dropping funnel, condenser, inert gas (N₂ or Ar) line.
Procedure:
-
Setup: Assemble a three-necked flask with a dropping funnel, condenser, and inert gas inlet. All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere. Place the magnesium turnings and a stir bar in the flask.
-
Magnesium Activation: Add a single crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium surface with a purple vapor. The color will fade as the iodine reacts with the magnesium surface, activating it.[12] Allow the flask to cool.
-
Initiation: Prepare a solution of this compound (1.00 g) in anhydrous ether (15 mL) in the dropping funnel. Add approximately 1-2 mL of this solution to the activated magnesium. The reaction should initiate, indicated by gentle bubbling and a cloudy appearance. Gentle warming may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature or with gentle reflux to ensure full conversion. The resulting grayish solution of the Grignard reagent, (5-bromopentyl)magnesium iodide, is ready for use in subsequent reactions.
Troubleshooting:
-
Failure to Initiate: If the reaction does not start, sonication or the addition of a small amount of pre-formed Grignard reagent can be used to initiate it. Ensure all reagents and glassware are perfectly dry.
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide. This can be minimized by slow, controlled addition of the alkyl halide solution and maintaining a dilute concentration.
General Experimental Workflow Diagram
Caption: A generalized workflow for reactions involving this compound.
Section 3: Protocol for Selective Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming C-C bonds between sp² or sp hybridized carbons and terminal alkynes.[13][14] The reaction proceeds via a palladium-catalyzed cycle and is highly selective for aryl/vinyl iodides over bromides. This reactivity trend extends to alkyl halides, allowing for selective coupling at the C-I bond of this compound.
General Step-by-Step Protocol: Synthesis of 7-Bromohept-1-yne-1-yl(trimethyl)silane
Materials:
-
This compound (1.00 g, 3.61 mmol, 1.0 equiv)
-
Ethynyltrimethylsilane (0.425 g, 4.33 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.127 g, 0.18 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.034 g, 0.18 mmol, 5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (20 mL, anhydrous and degassed)
-
Schlenk flask, inert gas (N₂ or Ar) line.
Procedure:
-
Setup: To an oven-dried Schlenk flask containing a stir bar, add PdCl₂(PPh₃)₂ (0.127 g) and CuI (0.034 g).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (20 mL), this compound (1.00 g), and ethynyltrimethylsilane (0.425 g) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired product.
Key Considerations:
-
Glaser Homocoupling: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne. This side reaction is minimized by maintaining strictly anaerobic (oxygen-free) conditions.[15] Copper-free Sonogashira protocols can also be employed to circumvent this issue.[14]
-
Catalyst Decomposition: If the reaction mixture turns black, it indicates the precipitation of palladium(0) ("palladium black") and catalyst deactivation.[15] This can be caused by impurities or high temperatures.
Safety Precautions
This compound is a combustible liquid and should be handled with care.[1] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation, ingestion, or contact with skin and eyes. Many reagents used in the described protocols (e.g., sodium azide, Grignard reagents, organometallic catalysts) are hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (2020, July 10). Stack Exchange. Retrieved from [Link]
-
Alkyl and Aryl Halides. (n.d.). Rajdhani College, University of Delhi. Retrieved from [Link]
-
Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. (2025, December 7). Filo. Retrieved from [Link]
-
This compound. (2024, April 9). ChemBK. Retrieved from [Link]
-
Reactions of Haloalkanes. (2025, January 10). Save My Exams. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Macalester College. Retrieved from [Link]
-
regioselectivity of radical halogenation of alkanes. (2019, January 22). YouTube. Retrieved from [Link]
-
Reactions of Haloalkanes: SN2 Reactions. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
Chemical Reactions of Haloalkanes: Meaning, Reactivity, Uses. (2023, January 25). Embibe. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Summary of Reactivity of Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved from [Link]
-
Highly selective yet gentle brominating agents: N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. (2022, March 7). Chemia. Retrieved from [Link]
-
nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide. Retrieved from [Link]
-
Making a Bromoalkane (1-bromopentane). (2016, July 30). YouTube. Retrieved from [Link]
-
1-Bromo-5-chloro-1-iodopentane. (n.d.). PubChem. Retrieved from [Link]
-
1-Bromo-1-iodopentane. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-Bromo-5-iodopentane for Advanced Carbon-Carbon Bond Formation
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-bromo-5-iodopentane as a versatile building block in carbon-carbon bond formation. The unique and differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is explored as a powerful tool for sequential and site-selective chemical transformations. This document elucidates the mechanistic principles behind this selectivity and provides field-proven, step-by-step protocols for key applications, including selective Grignard reagent formation, sequential palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations.
The Principle of Orthogonal Reactivity in this compound
The synthetic utility of this compound is rooted in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is considerably weaker (approximately 228 kJ/mol) than the C-Br bond (approximately 285 kJ/mol). This disparity allows for the selective activation of the C-I bond under reaction conditions that leave the C-Br bond intact.
This "orthogonal reactivity" is the cornerstone of its application in multi-step syntheses, enabling chemists to perform a reaction at the more reactive iodide terminus, isolate the product, and then carry out a second, distinct transformation at the less reactive bromide site. This strategy is invaluable for the efficient construction of complex molecules and is a recurring theme in modern synthetic chemistry.[1]
Application I: Selective Organometallic Reagent Formation
One of the most direct applications of this differential reactivity is in the formation of organometallic reagents. Both Grignard and organolithium reagents can be formed selectively at the C-I position.
Selective Grignard Reagent Formation
The insertion of magnesium metal into a carbon-halogen bond is a fundamental transformation. With this compound, this insertion occurs preferentially at the more labile C-I bond.[2] This generates the "(5-bromopentyl)magnesium iodide" Grignard reagent, a bifunctional intermediate that possesses a nucleophilic carbon center while retaining an electrophilic C-Br bond for subsequent functionalization.
The primary causality for this selectivity is the lower activation energy required to break the C-I bond compared to the C-Br bond, making the oxidative insertion of magnesium kinetically favored at the iodide position.[2]
This protocol details the formation of the Grignard reagent from this compound and its subsequent nucleophilic addition to benzaldehyde.
Materials & Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (Et₂O)
-
Benzaldehyde, freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow Diagram:
Caption: Workflow for selective Grignard reaction.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen. Equip the flask with a magnetic stir bar.
-
Initiation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small volume of anhydrous Et₂O. In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous Et₂O.
-
Grignard Formation: Add a small portion (~10%) of the this compound solution to the stirred magnesium suspension. Initiation is indicated by gentle bubbling and a gray, cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.[3] Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzaldehyde: Cool the gray Grignard solution to 0 °C using an ice bath. Add a solution of freshly distilled benzaldehyde (1.0 equiv.) in anhydrous Et₂O dropwise.
-
Quenching and Work-up: After the addition, allow the reaction to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 1-phenyl-6-bromohexan-1-ol.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. | Notes |
| This compound | 1.0 | Limiting Reagent |
| Magnesium Turnings | 1.2 | Excess to ensure full conversion |
| Benzaldehyde | 1.0 | Electrophile |
| Solvent | Anhydrous Et₂O | Essential for Grignard stability |
| Temperature | Reflux, then 0°C | Controlled conditions for formation and reaction |
| Expected Yield | 70-85% | Typical for this type of reaction |
Application II: Sequential Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is exceptionally well-suited for sequential palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to the C-I bond is significantly faster than to the C-Br bond, allowing for highly selective functionalization.[1] This enables the stepwise introduction of two different molecular fragments onto the pentane scaffold.
Suzuki-Miyaura Coupling at the C-I Terminus
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, forms a C-C bond between an organohalide and an organoboron compound.[5] When this compound is subjected to Suzuki conditions, the reaction occurs exclusively at the iodide position.
Mechanistic Insight Diagram:
Caption: Selective Suzuki-Miyaura catalytic cycle.
This protocol describes the selective Suzuki coupling of this compound with phenylboronic acid.
Materials & Equipment:
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Phenylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard work-up and purification glassware
Procedure:
-
Setup: To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas (repeat 3x). Add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain 1-bromo-5-phenylpentane. The intact C-Br bond in this product is now available for a second, different coupling reaction.
Data Summary Table:
| Component | Role | Typical Amount |
| Phenylboronic acid | Coupling Partner | 1.1 - 1.5 equiv. |
| Pd(PPh₃)₄ | Catalyst | 1 - 5 mol% |
| K₂CO₃ | Base | 2.0 - 3.0 equiv. |
| Toluene/EtOH/H₂O | Solvent | Varies |
| Temperature | 90 °C | Reaction Condition |
| Expected Yield | 85-95% | Highly efficient reaction |
Sonogashira Coupling at the C-I Terminus
Similarly, the Sonogashira coupling of terminal alkynes occurs selectively at the C-I bond.[6] This reaction is a powerful method for constructing aryl-alkyne or alkyl-alkyne linkages and is typically co-catalyzed by a copper(I) salt.
Materials & Equipment:
-
Schlenk flask
-
Inert atmosphere setup
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Phenylacetylene
-
Amine base/solvent (e.g., triethylamine or diisopropylamine)
-
Anhydrous THF (co-solvent)
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (1-3 mol%) and CuI (2-5 mol%).
-
Reagent Addition: Add anhydrous THF and the amine base. Stir to dissolve. Add this compound (1.0 equiv.) followed by the dropwise addition of phenylacetylene (1.1 equiv.).
-
Reaction: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or GC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with dilute HCl (to remove the amine), then with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Application III: Intramolecular Cyclization for Five-Membered Rings
The 1,5-dihaloalkane structure of the title compound makes it an excellent precursor for the synthesis of five-membered rings via intramolecular carbon-carbon bond formation. One common strategy involves a two-step, one-pot process where an organometallic species is first formed at one terminus, which then acts as an internal nucleophile to displace the halide at the other end.
This protocol utilizes an organolithium intermediate for the cyclization. The high reactivity of organolithiums often necessitates very low temperatures.[3][7]
Materials & Equipment:
-
Three-necked flask, flame-dried
-
Low-temperature thermometer
-
Dry ice/acetone or cryocool bath
-
Syringes for reagent transfer
-
tert-Butyllithium (t-BuLi) solution in pentane
-
Anhydrous THF
Procedure:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add t-Butyllithium (2.0 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C. The exchange occurs preferentially with the iodide. The second equivalent of t-BuLi deprotonates the byproduct t-butyl iodide.
-
Intramolecular Cyclization: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, slowly allow the reaction to warm to room temperature overnight. During this warming phase, the generated 5-bromopentyllithium undergoes an intramolecular Sₙ2 reaction to form cyclopentane.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of water.
-
Isolation: As cyclopentane is highly volatile, this reaction is often used to form substituted cyclopentanes where the product is less volatile. For simple cyclopentane, distillation directly from the reaction mixture may be required. For derivatives, perform a standard extractive work-up.
Safety and Handling
This compound is an organic solvent and should be handled with appropriate safety precautions.[8] Use personal protective equipment, including gloves and safety goggles, and always work in a well-ventilated fume hood. It is a combustible substance and should be kept away from open flames. Organolithium reagents like t-BuLi are extremely reactive and pyrophoric; they must be handled under a strict inert atmosphere by trained personnel. Grignard reactions are exothermic and involve flammable solvents; ensure an ice bath is readily available for temperature control.[4]
Conclusion
This compound is a powerful and versatile reagent for the strategic formation of carbon-carbon bonds. The principle of orthogonal reactivity between its two distinct carbon-halogen bonds provides a reliable platform for selective organometallic preparations, sequential cross-coupling reactions, and intramolecular cyclizations. The protocols detailed herein offer robust and reproducible methods for leveraging this unique reactivity, making it a valuable tool for synthetic chemists in academic research and industrial drug development.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. Available at: [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
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The Strategic Utility of 1-Bromo-5-iodopentane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Unique Advantage of a Heterobifunctional Alkylating Agent
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of building blocks that offer controlled, sequential reactivity is a cornerstone of elegant and effective synthetic design. 1-Bromo-5-iodopentane (CAS No: 88962-86-1), a linear five-carbon chain bearing two different halogen atoms, emerges as a preeminent tool for medicinal chemists and drug development professionals.[1][2] Its utility lies in the inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling selective functionalization and the introduction of diverse molecular fragments in a stepwise manner.[3][4] This application note provides an in-depth technical guide to the role of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
The fundamental principle governing the application of this compound is the superior leaving group ability of the iodide ion compared to the bromide ion. The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to nucleophilic attack. This reactivity difference allows for the selective displacement of the iodide under milder conditions, leaving the bromide intact for subsequent transformations.[3][4] This chemoselectivity is the linchpin for its use in creating bifunctional intermediates crucial for drug discovery programs.[5][6]
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| CAS Number | 88962-86-1 |
| Molecular Formula | C₅H₁₀BrI |
| Molecular Weight | 276.94 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115-118 °C at 12 Torr |
| Density | ~1.935 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |
Core Applications in Pharmaceutical Intermediate Synthesis
The unique reactivity profile of this compound makes it a versatile precursor for a variety of important structural motifs found in pharmaceuticals, particularly nitrogen and oxygen-containing heterocycles.
Synthesis of Substituted Piperidines: Precursors for CNS-active Agents
Piperidine rings are ubiquitous scaffolds in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS).[7] this compound serves as an excellent reagent for the N-alkylation of piperidine and its derivatives. The initial, more facile reaction occurs at the iodinated carbon, leading to a 1-(5-iodopentyl)piperidine intermediate. This intermediate can then be used in a subsequent reaction, or the reaction can be driven to completion to form 1-(5-bromopentyl)piperidine if the iodo-intermediate is not desired.
Reagent1 [label="this compound"]; Reagent2 [label="Piperidine"]; Intermediate [label="1-(5-Iodopentyl)piperidine", fillcolor="#FBBC05"]; Product [label="1-(5-Bromopentyl)piperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reagent1 -> Intermediate [label="Selective SN2 at C-I"]; Reagent2 -> Intermediate; Intermediate -> Product [label="Further Reaction or Finkelstein (optional)"]; }
N-Alkylation of Piperidine using this compound.
Protocol 1: Synthesis of 1-(5-Bromopentyl)piperidine
This protocol details the N-alkylation of piperidine, taking advantage of the higher reactivity of the C-I bond, followed by an in-situ Finkelstein-like exchange if necessary to ensure the final product is the bromo-derivative.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature. The initial reaction will preferentially occur at the iodo-substituted carbon.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(5-bromopentyl)piperidine.
Causality and Insights: The use of a base like potassium carbonate is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Gabriel Synthesis of Primary Amines: Access to Diverse Amine Intermediates
The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues common with other methods. This compound can be chemoselectively reacted with potassium phthalimide, with the initial attack occurring at the more reactive C-I bond. The resulting N-(5-iodopentyl)phthalimide can be a valuable intermediate itself, or the reaction can be driven to produce N-(5-bromopentyl)phthalimide. Subsequent hydrazinolysis liberates the primary amine.
Reagent1 [label="this compound"]; Reagent2 [label="Potassium Phthalimide"]; Intermediate1 [label="N-(5-Iodopentyl)phthalimide", fillcolor="#FBBC05"]; Intermediate2 [label="N-(5-Bromopentyl)phthalimide"]; Product [label="5-Bromopentan-1-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reagent1 -> Intermediate1 [label="Selective SN2 at C-I"]; Reagent2 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Further Reaction (optional)"]; Intermediate2 -> Product [label="Hydrazinolysis"]; }
Gabriel Synthesis using this compound.
Protocol 2: Synthesis of 2-(5-Bromopentyl)isoindoline-1,3-dione
This protocol is adapted from a known procedure for the synthesis of the analogous compound from 1,5-dibromopentane.[1]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(5-bromopentyl)isoindoline-1,3-dione.
Causality and Insights: DMF is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the phthalimide salt and promoting the SN2 reaction. The initial, faster reaction will occur at the C-I bond. Driving the reaction to completion will yield the desired bromo-functionalized product.
Williamson Ether Synthesis: Formation of Aryl and Alkyl Ethers
The Williamson ether synthesis is a robust method for the formation of ethers. This compound can be used to alkylate phenols or alcohols. By carefully controlling the reaction conditions, selective alkylation at the iodo-position can be achieved, yielding a bromo-terminated ether which is a valuable bifunctional intermediate for further synthetic elaboration.
Protocol 3: Selective Synthesis of 1-Bromo-5-(p-tolyloxy)pentane
Materials:
-
This compound
-
p-Cresol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of p-cresol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of p-cresol.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-5-(p-tolyloxy)pentane.
Causality and Insights: The use of a strong base like sodium hydride is necessary to deprotonate the phenol to form the more nucleophilic phenoxide. The reaction is performed at low temperature to enhance the selectivity for the more reactive C-I bond.
Safety and Handling
This compound is an organic solvent and should be handled with appropriate safety precautions.[1] It is a combustible substance and should be kept away from open flames and high temperatures.[1] Avoid contact with strong oxidants.[1] Personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times.[1] Handle in a well-ventilated fume hood to avoid inhalation of vapors.[1] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[1]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its differential reactivity allows for a controlled and stepwise introduction of a five-carbon linker, enabling the construction of complex molecules with high precision. The protocols outlined in this application note for the synthesis of piperidine, primary amine, and ether intermediates demonstrate the practical utility of this reagent. By understanding and exploiting the chemoselectivity of this compound, researchers and drug development professionals can streamline synthetic routes, create novel molecular diversity, and ultimately accelerate the discovery of new therapeutic agents.
References
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Dandriyal, J., & Singh, R. (2021). Piperidine containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
ChemBK. (2024). This compound. [Link]
-
Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510. [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
-
University of York. (n.d.). Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. [Link]
-
O'Brien, P., & Elaboration of Fragments to Lead-like Compounds. (2017). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. [Link]
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Application Notes and Protocols for 1-Bromo-5-iodopentane in Pesticide Development
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
1-Bromo-5-iodopentane is a bifunctional aliphatic chain that presents a unique value proposition in the design and synthesis of novel pesticide active ingredients. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential reactions, making it a versatile building block for creating complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound in pesticide development, complete with detailed protocols for key synthetic transformations and a discussion of the strategic considerations for its use in constructing both cyclic and acyclic pesticide scaffolds. While direct examples of its use in commercially available pesticides are not widely documented, this guide serves as a foundational resource for researchers looking to leverage the unique properties of this reagent in the discovery of next-generation agrochemicals.
Introduction: The Strategic Advantage of Differential Halogenation
The presence of two different halogens on the pentane backbone is the most significant feature of this compound. The carbon-iodine bond is weaker and therefore more reactive towards nucleophilic substitution than the carbon-bromine bond. This inherent difference in reactivity allows for a stepwise approach to molecular construction, where the iodo- group can be selectively displaced under milder conditions, leaving the bromo- group intact for a subsequent transformation. This strategic potential is a cornerstone of its utility in creating novel pesticide candidates.[1]
Halogenated compounds have a long and successful history in the agrochemical industry, with their inclusion often leading to enhanced biological activity, metabolic stability, and target affinity.[2] this compound offers a direct route to incorporating a five-carbon aliphatic chain, a common structural motif in many bioactive molecules, with the added benefit of controlled, directional synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀BrI | ChemBK[1] |
| Molecular Weight | 276.94 g/mol | ChemBK[1] |
| Appearance | Colorless liquid | ChemBK[1] |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and dichloromethane. | ChemBK[1] |
| Reactivity | The C-I bond is more susceptible to nucleophilic attack than the C-Br bond. | Implied from general organic chemistry principles. |
Application in the Synthesis of Heterocyclic Pesticides
Many successful pesticides feature heterocyclic rings, such as piperidines and tetrahydropyrans.[3][4][5] this compound is an ideal precursor for the construction of such six-membered rings through intramolecular cyclization.
Synthesis of Piperidine-Containing Scaffolds
Piperidine moieties are present in a number of insecticides and fungicides.[6] The synthesis of N-substituted piperidines can be readily achieved from this compound.
Caption: Synthesis of N-substituted piperidines.
Protocol 1: General Procedure for the Synthesis of N-Aryl Piperidines
This protocol describes a two-step, one-pot synthesis of an N-aryl piperidine, a common core in various bioactive molecules.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Step 1: Selective N-Alkylation.
-
To a solution of the substituted aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting aniline and the formation of the intermediate N-(5-bromopentyl)aniline. The less reactive bromide end of the alkyl chain is expected to remain largely unreacted under these conditions.
-
-
Step 2: Intramolecular Cyclization.
-
Upon completion of the first step, heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Maintain the reflux for 24-48 hours, monitoring the formation of the cyclized product, the N-aryl piperidine.
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired N-aryl piperidine.
-
Causality and Self-Validation: The success of this protocol hinges on the differential reactivity of the C-I and C-Br bonds. The initial reaction at room temperature favors the displacement of the more labile iodide. The subsequent heating provides the necessary energy to overcome the higher activation barrier for the intramolecular cyclization involving the less reactive bromide. The progress of each step can be independently validated by chromatographic and spectroscopic analysis of aliquots taken from the reaction mixture.
Application as a Linker in Bis-Alkylation Reactions
This compound can act as a five-carbon linker to connect two molecular fragments, a strategy used to explore new chemical space and optimize the structure-activity relationship (SAR) of a lead compound.
Caption: Stepwise bis-alkylation workflow.
Protocol 2: General Procedure for Stepwise Bis-Alkylation of Phenols and Triazoles
This protocol outlines the synthesis of a molecule where a phenolic moiety and a triazole ring are linked by a pentylene chain. Such structures are of interest in the development of fungicides and herbicides.[7]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-chlorophenol)
-
1,2,4-Triazole
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Step 1: O-Alkylation of Phenol.
-
To a solution of the substituted phenol (1.0 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) dropwise.
-
Stir the reaction at room temperature for 6-12 hours. The more nucleophilic phenoxide will preferentially displace the iodide.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the intermediate, 1-(5-bromopentyloxy)-4-chlorobenzene, by column chromatography.
-
-
Step 2: N-Alkylation of Triazole.
-
To a solution of 1,2,4-triazole (1.0 eq) in DMF, add sodium hydride (1.1 eq) at 0°C.
-
Stir for 30 minutes, then add the purified bromo-intermediate from Step 1 (1.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, cool to room temperature, quench with water, and extract with ethyl acetate.
-
Purify the final product by column chromatography or recrystallization.
-
Expert Insights: The choice of base and solvent is critical for controlling the regioselectivity of the triazole alkylation. Stronger bases and polar aprotic solvents like DMF tend to favor N1-alkylation. For some applications, N2-alkylation might be desired, which could potentially be achieved under different reaction conditions.[5] The stepwise approach with purification of the intermediate is recommended to avoid the formation of symmetrical bis-products and to ensure the purity of the final, unsymmetrical molecule.
Structure-Activity Relationships and Future Directions
While specific SAR data for pesticides derived from this compound is not available, general principles can be applied. The five-carbon linker can influence the molecule's flexibility, lipophilicity, and spatial orientation of the terminal functional groups, all of which are critical for binding to the target site.
The introduction of a pentylene chain can:
-
Increase Lipophilicity: This may enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Provide Conformational Flexibility: The linker allows the terminal pharmacophores to adopt an optimal orientation for binding to the active site of a target enzyme or receptor.
-
Bridge Distant Binding Pockets: In some target proteins, the five-carbon chain may be the ideal length to span two distinct binding regions, leading to enhanced affinity.
Future research should focus on the synthesis of small, diverse libraries of compounds using this compound as a central scaffold to probe these structure-activity relationships.
Safety and Handling
This compound is an alkylating agent and should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local regulations for halogenated organic waste.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of novel pesticide candidates. Its differential reactivity provides a powerful tool for the controlled and sequential introduction of a five-carbon linker or for the construction of heterocyclic systems. While its application in commercial pesticide development appears to be an underexplored area, the synthetic possibilities outlined in this guide provide a solid foundation for researchers to design and create new generations of agrochemicals with potentially improved efficacy and novel modes of action. The protocols and strategies presented herein are intended to serve as a starting point for innovation in this promising area of pesticide discovery.
References
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Taylor & Francis Group. (n.d.). The Chemistry of The Cyclodiene Insecticides. Taylor & Francis eBooks. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN107279147A - A kind of composition pesticide containing pyridalyl.
-
SciSpace. (n.d.). A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. Retrieved from [Link]
-
ACS Publications. (2024, June 14). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. Accounts of Chemical Research. Retrieved from [Link]
- Google Patents. (n.d.). WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides.
-
PubMed. (n.d.). The unique role of halogen substituents in the design of modern agrochemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 26). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. PMC. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-Dimethylcyclo-. Propyl)(1H-1,2,4-Triazol-1-yl)Methanone Compounds with Fungicidal. Activity. JOCPR. Retrieved from [Link]
-
ResearchGate. (2024, January 16). Recent developments in fluorine‐containing pesticides. Retrieved from [Link]
-
Jetir.org. (n.d.). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][8][9][10]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. PMC. Retrieved from [Link]
-
MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Bicyclic Herbicide Precursors by Intramolecular Stork-Danheiser Kinetic Alkylation Reactions of Methyl 1-(Haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]
- Google Patents. (n.d.). WO2009123907A1 - Synergistic pesticide compositions.
-
SciSpace. (n.d.). Synthesis and fungicidal activity of alkane-,-bis(2-hydroxyethyl disulphide)s. Retrieved from [Link]
- Google Patents. (n.d.). WO2021234531A1 - A stabilization system for an agrochemical composition.
-
ResearchGate. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]
-
IJISRT. (2025, September). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 5). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC. Retrieved from [Link]
-
IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
- Google Patents. (n.d.). US10945436B2 - Composite insecticidal composition.
-
National Center for Biotechnology Information. (n.d.). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. PMC. Retrieved from [Link]
-
African Journal of Biomedical Research. (n.d.). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2022, October 3). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]
-
Frontiers. (n.d.). Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Semantic Scholar. (2021, April 2). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
IntechOpen. (n.d.). Embracing Natural Alternatives to Synthetic Fungicides for Sustainable Agriculture. Retrieved from [Link]
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Application Note: Synthesis of N-Substituted Piperidines via Sequential Intramolecular SN2 Cyclization of 1-Bromo-5-iodopentane with Primary Amines
Abstract
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, making its efficient synthesis a cornerstone of medicinal chemistry and drug development.[1] This application note provides a comprehensive technical guide for the synthesis of N-substituted piperidines through the reaction of 1-bromo-5-iodopentane with primary amines. We delve into the underlying mechanistic principles, leveraging the differential reactivity of alkyl halides to achieve a selective, high-yield, one-pot reaction. The protocol is designed to be a self-validating system, with detailed explanations for experimental choices, robust step-by-step instructions, and a troubleshooting guide for common issues.
Scientific Principles and Mechanistic Overview
The synthesis of N-substituted piperidines from this compound and a primary amine is a classic example of a sequential nucleophilic substitution reaction, where both an intermolecular and an intramolecular step occur in a single pot. The success of this reaction hinges on the inherent differences in the leaving group ability of iodide and bromide ions.
1.1. The SN2 Reaction and Leaving Group Ability
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In an SN2 reaction, a nucleophile attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step.[3] The rate of this reaction is highly dependent on the stability of the leaving group once it has departed.[4] For halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.[4][5] This is because iodide (I⁻) is the weakest base and the most stable anion among the halides, making it the best leaving group.
1.2. Reaction Pathway: A Tale of Two Halides
The significant difference in reactivity between the C-I and C-Br bonds in this compound is the key to controlling the reaction pathway.
-
Step 1: Intermolecular S
N2 Substitution. The primary amine (R-NH₂), acting as the nucleophile, will preferentially attack the carbon atom bonded to the iodine. This is the most electrophilic site due to iodine being the superior leaving group. This initial intermolecular reaction forms a 5-bromo-N-alkyl-pentan-1-amine intermediate. -
Step 2: Intramolecular S
N2 Cyclization. The nitrogen atom of the newly formed secondary amine intermediate is now tethered to the same molecule as the remaining alkyl bromide. This intermediate rapidly undergoes a second, intramolecular SN2 reaction. The nitrogen's lone pair attacks the carbon bearing the bromine, displacing the bromide ion and forming the desired six-membered N-substituted piperidine ring.
Intramolecular reactions that form stable 5- or 6-membered rings are kinetically and thermodynamically favored over their intermolecular counterparts.[6][7] This high rate of cyclization for the 6-membered piperidine ring is crucial, as it minimizes side reactions, such as the intermediate reacting with another molecule of the primary amine.[8]
Visualization of Reaction Pathways
The logical flow of the synthesis and the critical mechanistic decision point are illustrated below.
Caption: High-level experimental workflow for piperidine synthesis.
Caption: Mechanistic pathways in the reaction of this compound with a primary amine.
Experimental Application Protocol
This protocol details the synthesis of N-benzylpiperidine from benzylamine and this compound as a representative example. The methodology can be adapted for other primary amines with minor modifications.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound (C₅H₁₀BrI) | ≥97% | Sigma-Aldrich | Store under inert gas, protect from light.[9][10] |
| Benzylamine (C₇H₉N) | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Acts as a non-nucleophilic base to neutralize HBr/HI byproduct.[11] |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | A polar aprotic solvent suitable for S |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying organic layers. |
3.2. Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
This compound is an irritant. Avoid skin and eye contact.[9]
-
Primary amines like benzylamine are corrosive and can cause burns.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
3.4. Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.
-
Reagent Addition:
-
To the flask, add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (40 mL).
-
Add benzylamine (1.09 mL, 10 mmol, 1.0 equiv.) via syringe.
-
Begin vigorous stirring to create a suspension.
-
-
Substrate Addition:
-
In a separate vial, dissolve this compound (2.77 g, 10 mmol, 1.0 equiv.) in anhydrous acetonitrile (10 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the stirring amine suspension over 20-30 minutes. Causality Note: Slow addition helps to control any initial exotherm and favors the formation of the mono-alkylated intermediate, promoting subsequent cyclization over intermolecular side reactions.
-
-
Reaction Execution:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (~80 °C).
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting amine.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the solid potassium carbonate and salts. Wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL). Causality Note: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is effective for separating the N-benzylpiperidine product from any non-polar impurities or potential over-alkylated byproducts.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield pure N-benzylpiperidine as a colorless oil.
-
3.5. Characterization and Expected Results
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. For N-benzylpiperidine, a yield of 75-85% is typically expected under these conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Insufficient temperature/time.3. Wet reagents/solvents. | 1. Ensure at least 2 equivalents of a non-nucleophilic base are used.2. Increase reaction time or temperature moderately.3. Use anhydrous solvents and properly dried reagents. |
| Formation of Side Product (Acyclic di-substituted amine) | 1. Reaction concentration is too high.2. Rapid addition of the dihaloalkane. | 1. Increase the solvent volume (high dilution conditions favor intramolecular reactions).[7]2. Add the this compound solution slowly using a syringe pump for better control. |
| Complex Product Mixture | Over-alkylation of the amine starting material. | Use a slight excess (1.1 equiv.) of the primary amine to ensure the dihaloalkane is consumed, though this may complicate purification. The primary strategy should be to rely on the fast cyclization.[12] |
References
- Benchchem. A Comparative Study of Alkyl Halides in SN2 Reactions: A Guide for Researchers.
- Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep.
- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
- OUCI. A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.
- ACS Publications. Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines.
- Chemistry Stack Exchange. Why is the reactivity of primary alkyl halides with nucleophiles (SN2 mechanism) greater than secondary and tertiary alkyl halides?.
- Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Fisher Scientific.
- PMC - PubMed Central.
- MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Wikipedia. Intramolecular reaction.
- Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions.
- MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- ChemBK. This compound.
- YouTube. Intermolecular vs intramolecular reactions.
- Chemguide. amines as nucleophiles.
- Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia.
- PubChem. This compound.
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Application Notes and Protocols: 1-Bromo-5-iodopentane in the Synthesis of N-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the architecture of numerous pharmaceuticals and biologically active compounds.[1] This technical guide provides an in-depth exploration of the synthesis of N-substituted piperidines utilizing 1-bromo-5-iodopentane as a key bifunctional electrophile. We will delve into the mechanistic rationale, provide detailed, field-proven protocols for the synthesis of various piperidine derivatives, and present comprehensive characterization data. The strategic use of this compound offers a chemoselective and efficient one-pot approach to this important class of heterocycles.
Introduction: The Significance of the Piperidine Moiety
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in drug design and natural product synthesis.[1] Its prevalence in FDA-approved drugs highlights its importance in interacting with biological targets. The conformational flexibility of the piperidine ring, coupled with the ability to introduce diverse substituents on the nitrogen atom, allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The synthesis of N-substituted piperidines is, therefore, a critical task in the development of new chemical entities for therapeutic applications.
The Synthetic Strategy: Tandem N-Alkylation with this compound
The synthesis of N-substituted piperidines from primary amines and 1,5-dihalopentanes is a classic and robust method. This approach involves a tandem nucleophilic substitution reaction: an initial intermolecular N-alkylation followed by an intramolecular cyclization.
The Advantage of this compound: A Chemoselective Approach
The choice of this compound as the dielectrophile is a strategic one, rooted in the differential reactivity of the carbon-halogen bonds in nucleophilic substitution reactions. In SN2 reactions, the reactivity of alkyl halides follows the order R-I > R-Br > R-Cl > R-F.[2] This is primarily due to the bond strength and the leaving group ability of the halide ion. The C-I bond is weaker and longer than the C-Br bond, making the iodide a better leaving group.[2]
This disparity in reactivity allows for a chemoselective, one-pot synthesis. The primary amine will preferentially attack the more electrophilic carbon bearing the iodo group, leading to the formation of a 5-bromopentyl-substituted secondary amine intermediate. The subsequent intramolecular cyclization is then facilitated by the displacement of the bromide to form the piperidine ring. This controlled, stepwise process minimizes the formation of polymeric side products that can arise from indiscriminate intermolecular reactions.
Caption: General reaction mechanism for the synthesis of N-substituted piperidines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted piperidines using this compound. These protocols are designed to be self-validating, with clear endpoints and characterization checkpoints.
General Protocol for the Synthesis of N-Substituted Piperidines
This one-pot procedure is applicable to a range of primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, n-butylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of amine).
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq). The base acts as a scavenger for the hydrohalic acids (HI and HBr) generated during the reaction, driving the equilibrium towards the product.
-
Addition of this compound: Slowly add this compound (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-substituted piperidine by flash column chromatography on silica gel or by vacuum distillation.
Caption: General experimental workflow for piperidine synthesis.
Representative Examples and Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted piperidines using 1,5-dihalopentanes. While specific data for this compound is not always available in a consolidated format, the data presented is representative of this class of reactions.
| Entry | Primary Amine (R-NH₂) | Product (N-Substituted Piperidine) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | N-Benzylpiperidine | 18 | ~85 | Adapted from[3] |
| 2 | Aniline | N-Phenylpiperidine | 20 | ~78 | Adapted from[1] |
| 3 | n-Butylamine | N-Butylpiperidine | 16 | ~80 | General Method |
| 4 | Cyclohexylamine | N-Cyclohexylpiperidine | 15 | ~88 | Adapted from[1] |
Note: Yields are for isolated products after purification and are based on reactions with analogous 1,5-dihalopentanes.
Product Characterization
Thorough characterization of the synthesized N-substituted piperidines is essential to confirm their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling patterns provide a detailed map of the molecule's carbon-hydrogen framework.
Representative ¹H and ¹³C NMR Data (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-Benzylpiperidine | 7.20-7.35 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ph), 2.35-2.45 (m, 4H, piperidine-Hα), 1.50-1.65 (m, 4H, piperidine-Hβ), 1.38-1.50 (m, 2H, piperidine-Hγ) | 138.5 (Ar-C), 129.2 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 64.0 (N-CH₂-Ph), 54.6 (piperidine-Cα), 26.1 (piperidine-Cβ), 24.5 (piperidine-Cγ) |
| N-Phenylpiperidine | 7.20-7.30 (m, 2H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 6.75-6.85 (t, 1H, Ar-H), 3.10-3.20 (m, 4H, piperidine-Hα), 1.65-1.75 (m, 4H, piperidine-Hβ), 1.50-1.60 (m, 2H, piperidine-Hγ) | 152.4 (Ar-C), 129.1 (Ar-CH), 119.5 (Ar-CH), 116.6 (Ar-CH), 50.8 (piperidine-Cα), 25.9 (piperidine-Cβ), 24.1 (piperidine-Cγ) |
| N-Butylpiperidine | 2.25-2.40 (m, 6H, N-CH₂- & piperidine-Hα), 1.40-1.55 (m, 6H, -CH₂- & piperidine-Hβ), 1.25-1.40 (m, 4H, -CH₂- & piperidine-Hγ), 0.90 (t, 3H, -CH₃) | 59.1 (N-CH₂-), 54.8 (piperidine-Cα), 29.5 (-CH₂-), 26.3 (piperidine-Cβ), 24.8 (piperidine-Cγ), 20.8 (-CH₂-), 14.1 (-CH₃) |
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Under electron ionization (EI), N-substituted piperidines typically undergo α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a stable iminium ion, which is often the base peak in the mass spectrum.[4]
Characteristic Fragmentation Patterns:
-
α-Cleavage: Loss of a substituent from the carbon adjacent to the nitrogen.
-
Ring Opening: Fragmentation of the piperidine ring itself.
-
Loss of the N-substituent: Cleavage of the N-R bond. For N-benzylpiperidine, a prominent peak at m/z 91 (the tropylium ion) is often observed.
Conclusion
The synthesis of N-substituted piperidines via the tandem N-alkylation of primary amines with this compound is a highly effective and chemoselective method. The differential reactivity of the iodo and bromo substituents allows for a controlled, one-pot reaction, making it an attractive strategy for the synthesis of diverse piperidine libraries in drug discovery and development. The protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field.
References
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 2024, 7(2), 163-189.
-
Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. BenchChem.
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Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
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Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim., 2015, 039, 31-40.
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Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. World Journal of Current Medical and Pharmaceutical Research, 2022, 4(3), 11-16.
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Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016, 26(19), 4766-4770.
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The SN2 Reaction Mechanism. Master Organic Chemistry.
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One‐Pot Synthesis of N‐Benzyl/Allyl‐N‐phenyl‐2‐benzothiazolamines from 1‐(2‐Iodophenyl). ChemistrySelect, 2018, 3(42), 11847-11850.
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 2018, 23(7), 1639.
-
One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. BenchChem.
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 2022, 18, 396-402.
-
Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
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multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Magnetic Resonance in Chemistry, 1982, 20(3), 117-121.
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
-
Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.
-
7.3 Characteristics of the SN2 Reaction. Chemistry LibreTexts.
-
Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. BenchChem.
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THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Journal of the American Chemical Society, 1965, 87(13), 2996-3000.
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Piperidine synthesis. Organic Chemistry Portal.
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Chemical Science, 2022, 13(47), 14035-14044.
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Piperidine(110-89-4) 13C NMR spectrum. ChemicalBook.
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What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Quora.
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Piperidine Synthesis. DTIC.
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One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 2022, 27(15), 4698.
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SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.
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Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.
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Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 2018, 20(1), 133-138.
-
7.3 Characteristics of the SN2 Reaction. Fundamentals of Organic Chemistry.
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 2022, 18, 396-402.
-
1-Bromo-5-chloro-1-iodopentane. PubChem.
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 2020, 19, 100247.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021, 26(23), 7354.
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute.
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 2023, 28(18), 6560.
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SN2 Reaction Mechanisms. YouTube.
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database.
-
Basic 1H- and 13C-NMR Spectroscopy. V. V. D. N. Kumar.
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of the Society of Chemists and Technologists of Macedonia, 2022, 41(1), 47-59.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Bromo-5-iodopentane
Welcome to the technical support center for 1-Bromo-5-iodopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and selectivity of your reactions involving this versatile bifunctional reagent.
Introduction to this compound
This compound (C₅H₁₀BrI) is a colorless liquid used as an intermediate in a variety of organic syntheses, including the formation of pharmaceuticals, pesticides, and dyes.[1][2] Its utility stems from the differential reactivity of the carbon-iodine and carbon-bromine bonds, allowing for selective transformations. The C-I bond is weaker and the iodide ion is a better leaving group than the bromide ion, making the iodinated carbon significantly more susceptible to nucleophilic attack.[3][4]
This inherent difference in reactivity is the key to its synthetic potential but also a source of potential challenges. This guide will address these challenges head-on, providing you with the insights to control your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a synthetic intermediate.[1] Its bifunctional nature, with two different halogens, allows for sequential reactions. The more reactive iodo- group can be selectively displaced by a nucleophile, leaving the bromo- group intact for a subsequent transformation. This makes it a valuable building block for creating more complex molecules.[5][6]
Q2: How should I store this compound to ensure its stability?
A2: It is recommended to store this compound in a cool, dry place, away from light and sources of ignition, in a tightly closed container.[7] While it is stable at room temperature, prolonged exposure to light or heat can lead to decomposition.[1][7]
Q3: What are the main safety precautions when handling this compound?
A3: this compound is a combustible substance and should be kept away from open flames and high temperatures.[1] It is irritating to the skin, eyes, and respiratory tract.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
Q4: Can I synthesize this compound in the lab?
A4: Yes, a common laboratory preparation involves the Finkelstein reaction, where 1,5-dibromopentane is treated with sodium iodide in a suitable solvent like acetone.[9][10][11] The differential solubility of the resulting sodium bromide, which precipitates from the acetone, drives the reaction to favor the formation of this compound.[11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
You are attempting a nucleophilic substitution to replace the iodine, but the yield of your desired product is lower than expected.
Possible Causes and Solutions:
-
Insufficient Reactivity of the Nucleophile: While the C-I bond is reactive, a weak nucleophile may still result in a sluggish reaction.
-
Solution: Consider using a stronger nucleophile. If this is not an option, you may need to increase the reaction temperature or use a catalyst. For instance, in a Williamson ether synthesis, ensure your alkoxide is fully formed by using a strong enough base (e.g., sodium hydride) to deprotonate the alcohol completely.[12][13]
-
-
Sub-optimal Solvent Choice: The choice of solvent is critical for SN2 reactions.
-
Solution: Use a polar aprotic solvent like acetone, DMF, or DMSO.[11] These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and more reactive. Acetone is particularly effective for Finkelstein-type reactions as it facilitates the precipitation of sodium bromide or chloride, driving the equilibrium forward.[11]
-
-
Side Reactions: The presence of the bromo- group can lead to side products.
-
Solution: Maintain a moderate reaction temperature to favor the more reactive C-I bond cleavage. High temperatures can lead to the displacement of the bromide as well. Careful monitoring of the reaction by TLC or GC-MS is crucial to determine the optimal reaction time before significant side product formation occurs.[3][14]
-
Issue 2: Formation of a Mixture of Products (Lack of Selectivity)
Your reaction is producing a mixture of the mono-substituted (at the iodine position) and di-substituted product, or other byproducts.
Possible Causes and Solutions:
-
Reaction Conditions are Too Harsh: High temperatures or prolonged reaction times can lead to the substitution of the less reactive bromide.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a less reactive solvent if possible. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent over-reaction.
-
-
Strongly Basic Nucleophiles Causing Elimination: If your nucleophile is also a strong base (e.g., an alkoxide), you may see elimination (E2) products, especially at elevated temperatures.[15]
Issue 3: Difficulty in Initiating a Grignard Reaction
You are attempting to form a Grignard reagent at the bromide position, but the reaction fails to start.
Possible Causes and Solutions:
-
Presence of Water or Other Protic Impurities: Grignard reagents are extremely sensitive to moisture.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (diethyl ether or THF are common choices).[18] The magnesium turnings should be fresh and not oxidized.
-
-
Passivated Magnesium Surface: The surface of the magnesium turnings can become oxidized, preventing the reaction.
-
Solution: Activate the magnesium. This can be done by crushing the turnings under an inert atmosphere to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[19]
-
-
Insufficient Reaction Temperature: While the reaction is exothermic once it starts, gentle warming may be necessary for initiation.[18][20]
Experimental Protocols
Protocol 1: Selective Mono-substitution with an Alkoxide (Williamson Ether Synthesis)
Objective: To synthesize a 5-bromo-1-alkoxypentane with high selectivity.
Materials:
-
This compound
-
Corresponding alcohol (e.g., ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.1 equivalents) to anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the freshly prepared alkoxide solution back to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][14] The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Expected Yields in Nucleophilic Substitution
The following table provides a qualitative comparison of expected yields for the mono-substitution of this compound with different nucleophiles under optimized conditions.
| Nucleophile | Typical Solvent | Relative Reactivity | Expected Yield Range | Notes |
| Sodium Azide (NaN₃) | Acetone, DMF | Very High | 90-98% | Excellent nucleophile, minimal side reactions.[16] |
| Sodium Cyanide (NaCN) | DMSO, Acetone | High | 85-95% | Strong nucleophile, but care must be taken due to toxicity.[17] |
| Sodium Ethoxide (NaOEt) | Ethanol, THF | Moderate | 70-85% | Potential for E2 elimination as a side reaction.[15][16] |
| Sodium Hydroxide (NaOH) | Water/Ethanol | Moderate | 65-80% | Can lead to a mixture of substitution and elimination products.[21][22] |
Visualizing Reaction Pathways
To better understand the decision-making process in optimizing your reactions, the following diagrams illustrate key concepts.
Diagram 1: Troubleshooting Low Yield in Nucleophilic Substitution
Caption: Troubleshooting workflow for low reaction yields.
Diagram 2: Selective Reactivity of this compound
Caption: Competing reaction pathways for this compound.
We trust this technical guide will serve as a valuable resource in your research and development endeavors. Should you have further questions, please do not hesitate to reach out to our scientific support team.
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Pharmaffiliates. CAS No : 54512-75-3 | Product Name : 1-Bromo-5-chloropentane. [Link]
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Nordmann. 1-Bromo-5-chloropentane (54512-75-3). [Link]
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YouTube. (2016, July 31). Making a Bromoalkane (1-bromopentane). [Link]
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What results from the reaction of 5-bromopentan-1-ol and NaOH?. (2017, February 15). [Link]
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- 21. chemguide.co.uk [chemguide.co.uk]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 1-Bromo-5-iodopentane
Welcome to the comprehensive technical guide for the synthesis of 1-bromo-5-iodopentane. This document serves as a resource for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you with the technical expertise to navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility in your work.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via a Finkelstein reaction from 1,5-dibromopentane.[1]
Issue 1: Low Yield of this compound and Presence of Starting Material
Symptoms:
-
GC-MS or NMR analysis shows a significant peak corresponding to 1,5-dibromopentane.
-
The isolated yield of the desired product is substantially lower than expected.
Probable Causes & Solutions:
-
Incomplete Reaction: The Finkelstein reaction is an equilibrium process. To drive it towards the product, a key strategy is the precipitation of the sodium bromide (NaBr) byproduct from the acetone solvent.[1]
-
Solution: Ensure you are using dry acetone. Water can increase the solubility of NaBr, shifting the equilibrium back towards the reactants. Use a significant excess of sodium iodide (NaI), typically 2.5 to 3.0 equivalents, to further push the reaction forward.[2]
-
-
Insufficient Reaction Time or Temperature: While the reaction is often conducted at the reflux temperature of acetone, insufficient time will lead to incomplete conversion.[2][3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after several hours of reflux, consider extending the reaction time. While some sources suggest the reaction can proceed at room temperature overnight, reflux is more common to ensure completion.[3]
-
Issue 2: Formation of 1,5-Diiodopentane
Symptoms:
-
A peak corresponding to 1,5-diiodopentane is observed in the GC-MS or NMR spectrum.
-
This impurity can be difficult to separate from the desired product due to similar boiling points.
Probable Causes & Solutions:
-
Excessive Reaction Time or Temperature: While forcing the reaction to completion is necessary, prolonged reaction times or excessive temperatures can lead to the substitution of the second bromine atom. The carbon-iodine bond is more reactive than the carbon-bromine bond, making the initial product susceptible to further reaction.[4]
-
Solution: Careful monitoring of the reaction by TLC is crucial. Once the starting 1,5-dibromopentane is consumed, the reaction should be stopped to prevent the formation of the di-iodo byproduct.
-
-
High Molar Ratio of Sodium Iodide: A very large excess of NaI can increase the rate of the second substitution.
-
Solution: While an excess of NaI is necessary, using more than 3 equivalents may not significantly improve the yield of the desired product and could promote the formation of 1,5-diiodopentane.
-
Issue 3: Presence of Elimination Side Products (e.g., 5-Bromo-1-pentene)
Symptoms:
-
NMR analysis shows signals in the olefinic region (δ 5.0-6.0 ppm).
-
GC-MS indicates the presence of a compound with a molecular weight corresponding to C5H9Br.
Probable Causes & Solutions:
-
Basic Conditions: The iodide ion can act as a base, promoting elimination reactions, especially at higher temperatures. If the reaction mixture is not neutral, this side reaction can be more prevalent.
-
Solution: Ensure all reagents and solvents are neutral. If necessary, a non-nucleophilic base could be used in subsequent steps if elimination is desired, but for this synthesis, it should be avoided. A patent for the synthesis of 5-bromo-1-pentene from 1,5-dibromopentane highlights the use of a solvent and catalyst at elevated temperatures to promote this elimination.[5]
-
Issue 4: Discoloration of the Product (Yellow or Brown)
Symptoms:
-
The purified product has a distinct yellow or brown tint.
Probable Causes & Solutions:
-
Presence of Iodine (I₂): Iodide ions can be oxidized to molecular iodine, which is colored. This can happen if the reaction is exposed to air for extended periods, especially at elevated temperatures.
-
Solution: During the work-up, wash the organic layer with a dilute solution of sodium thiosulfate (Na₂S₂O₃).[2] This will reduce any I₂ back to colorless I⁻.
-
-
Decomposition: Dihaloalkanes can be susceptible to decomposition, especially when heated.[6]
-
Solution: Purify the product using vacuum distillation to lower the boiling point and minimize thermal decomposition.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Finkelstein reaction for this synthesis?
A1: The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7] The iodide ion (I⁻) from sodium iodide acts as a nucleophile and attacks one of the carbon atoms bonded to bromine in 1,5-dibromopentane. This displaces the bromide ion (Br⁻) as a leaving group, forming this compound. The reaction's success relies on Le Chatelier's principle; sodium bromide is insoluble in acetone, so it precipitates out of the solution, driving the reaction to completion.
Q2: Why is acetone the preferred solvent for this reaction?
A2: Acetone is a polar aprotic solvent that readily dissolves sodium iodide but not sodium bromide or sodium chloride.[1] This differential solubility is the key to driving the equilibrium towards the formation of the desired alkyl iodide.
Q3: Can I use other starting materials besides 1,5-dibromopentane?
A3: Yes, 1,5-dichloropentane could also be used. However, the carbon-chlorine bond is stronger than the carbon-bromine bond, making the reaction with 1,5-dichloropentane more sluggish.[3] You might need more forcing conditions (e.g., higher temperatures or longer reaction times). Another approach involves the conversion of 1,5-pentanediol to a ditosylate, followed by reaction with sodium iodide.[2]
Q4: How should I purify the final product?
A4: The recommended purification method is vacuum distillation.[2][6] This is crucial to avoid thermal decomposition that can occur at the atmospheric boiling point.[6] Before distillation, a standard aqueous work-up is performed, including washes with water, sodium thiosulfate solution, and brine.[2]
III. Quantitative Data Summary
| Parameter | Starting Material (1,5-Dibromopentane) | Desired Product (this compound) | Side Product (1,5-Diiodopentane) |
| Molecular Formula | C₅H₁₀Br₂ | C₅H₁₀BrI | C₅H₁₀I₂ |
| Molecular Weight | 229.94 g/mol | 276.94 g/mol [8] | 323.94 g/mol |
| Typical GC Retention Time | Shorter | Intermediate | Longer |
| ¹H NMR (CDCl₃, δ ppm) | ~3.4 (t, 4H), ~1.9 (m, 4H), ~1.6 (m, 2H) | ~3.4 (t, 2H), ~3.2 (t, 2H), ~1.9 (m, 4H), ~1.5 (m, 2H) | ~3.2 (t, 4H), ~1.9 (m, 4H), ~1.5 (m, 2H) |
IV. Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions.
Materials:
-
1,5-Dibromopentane
-
Sodium Iodide (anhydrous)
-
Acetone (dry)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane (1.0 equivalent) in dry acetone.
-
Add sodium iodide (2.5 equivalents) to the stirred solution.[2]
-
Heat the mixture to reflux. A white precipitate of sodium bromide should form.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide. Wash the solid with a small amount of fresh acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (to remove any iodine color), and finally with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
V. Visual Diagrams
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and common side products.
Troubleshooting Workflow
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Purification of Products from 1-Bromo-5-iodopentane Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 1-bromo-5-iodopentane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. Our focus is to provide practical, field-tested insights into the purification of your target molecules, moving beyond simple protocols to explain the underlying chemical principles that dictate success.
Section 1: The Chemical Personality of this compound
Understanding the inherent reactivity of this compound is the first step toward predicting and solving purification challenges. The key to its utility—and its complexity—lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The C-I bond is significantly weaker and more polarizable than the C-Br bond. This makes the iodide a much better leaving group in nucleophilic substitution reactions (SN2) and facilitates faster Grignard reagent formation at the iodinated carbon.[1] This predictable selectivity is the primary reason for its use; however, forcing reactions or using highly reactive reagents can lead to a loss of selectivity and the formation of challenging byproducts.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of reaction products derived from this compound.
Q1: My crude NMR spectrum shows a significant amount of unreacted this compound. How can I efficiently remove it?
A1: Unreacted starting material is a frequent impurity. Its removal strategy depends on the properties of your desired product.
-
For Non-Polar to Moderately Polar Products: Flash column chromatography is the most effective method.[2] this compound is relatively non-polar. By using a low-polarity mobile phase (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane gradients), the starting material will elute quickly, allowing for clean separation from more polar products.
-
For Non-Polar, Thermally Stable Products: If your product has a significantly higher boiling point than the starting material (Boiling Point of this compound is ~110-112 °C at 10 mmHg), vacuum distillation or Kugelrohr distillation can be an excellent, scalable purification method.[3]
-
Causality Check: A high percentage of unreacted starting material often points to issues with the reaction itself. Consider if your nucleophile was sufficiently reactive, if the reaction temperature was too low, or if the reaction time was too short. The iodide end is significantly more reactive, so if your reaction is sluggish, this impurity is almost guaranteed.[1]
Q2: I'm performing a Grignard reaction, and I've isolated a major byproduct with double the mass of my expected pentyl-substituted molecule. What is it, and how do I prevent it?
A2: You are likely observing a symmetrical coupling byproduct, 1,10-dibromodecane, formed via a Wurtz-type reaction. This occurs when the Grignard reagent you form (Br(CH₂)₅MgI) reacts with another molecule of the starting this compound.
-
Mechanism Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon bearing the bromine on a second molecule, displacing the bromide ion.
-
Prevention Strategy: The key is to form the Grignard reagent slowly by adding the this compound solution dropwise to a suspension of magnesium turnings. This maintains a low concentration of the alkyl halide in the presence of the forming Grignard reagent, minimizing the opportunity for the coupling side reaction. Ensure the reaction is not overheating, as this can accelerate side reactions.
-
Purification: 1,10-dibromodecane is a non-polar, waxy solid. It can typically be separated from more polar desired products by column chromatography. If the desired product is also very non-polar, this separation can be challenging and may require a high-performance chromatography system or crystallization if your product is a solid.
Q3: My product, an ether synthesized via the Williamson Ether Synthesis, is contaminated with a di-ether byproduct. How can I separate them?
A3: This is a common issue when using a strong, unhindered alkoxide nucleophile. The initial reaction correctly forms your desired mono-ether at the more reactive C-I position. However, if the reaction is allowed to proceed for too long, at too high a temperature, or with excess alkoxide, a second SN2 reaction can occur at the less reactive C-Br position.[4][5]
-
Separation: The di-ether product will have a different polarity compared to your mono-ether.
-
If your alkoxide was small (e.g., ethoxide), the di-ether might be more polar.
-
If your alkoxide was large and greasy, the di-ether could be less polar. Careful flash column chromatography with a shallow solvent gradient is the best approach.[6] Analyzing fractions by Thin Layer Chromatography (TLC) is critical to achieving a good separation.
-
-
Prevention: Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of your alkoxide. Run the reaction at the lowest temperature that allows for a reasonable reaction rate at the C-I position and monitor the reaction progress closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary substitution at the C-Br position.
Q4: I believe my product is decomposing on the silica gel column. The collected fractions are impure, and my yield is very low. What should I do?
A4: Product decomposition on silica gel is common for acid-sensitive compounds. Silica gel is weakly acidic and can catalyze degradation, elimination, or rearrangement reactions.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing a small amount of a neutral base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites.
-
Switch the Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral grade). Perform a small-scale test first, as the elution profile will be different from silica.
-
Alternative Purification: If the compound is thermally stable, consider vacuum distillation.[7] If it is a solid, recrystallization is an excellent alternative that avoids chromatography altogether.[8]
-
Decision-Making Flowchart for Purification Strategy
This flowchart guides the user through a logical sequence for selecting an appropriate purification method.
Caption: A decision tree for selecting the optimal purification technique.
Section 3: Standard Purification Protocols
These protocols provide a foundation for the purification of neutral organic compounds derived from this compound.
Protocol 3.1: General Aqueous Workup & Liquid-Liquid Extraction
The goal of a workup is to remove inorganic salts, water-soluble reagents, and catalysts before concentrating the crude product.[9]
Step-by-Step Methodology:
-
Quench the Reaction: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive species.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), add an immiscible organic solvent like ethyl acetate or diethyl ether.[10]
-
Initial Extraction: Add an equal volume of deionized water. Stopper the funnel, invert, and vent. Shake gently at first, then more vigorously for ~30 seconds, venting frequently to release pressure. Allow the layers to separate. Drain the aqueous layer.
-
Neutralizing Wash (if necessary): If the reaction was run under acidic or basic conditions, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize acid, or with dilute HCl (e.g., 1M) to neutralize a base.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up emulsions.[1]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh extraction solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 3.2: Flash Column Chromatography
Flash chromatography is a rapid purification technique that uses pressure to force the solvent through a column of stationary phase (usually silica gel), separating compounds based on their polarity.[11]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your desired product an Rf value of ~0.3 and show good separation from all impurities.
-
Column Packing (Dry Packing):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the dry silica gel into the column through a powder funnel. Gently tap the side of the column to ensure even packing.[6]
-
Add another layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the chromatography eluent and carefully pipette it onto the top layer of sand.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.
-
-
Elution: Add the eluent to the column. Using gentle air pressure (from a pump or house air, regulated via a needle valve), push the solvent through the column at a flow rate that allows for the collection of appropriately sized fractions.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow Visualization
Caption: A typical workflow from reaction completion to pure product isolation.
Section 4: Data Tables for Quick Reference
Table 1: Common Impurities and Byproducts
| Compound Name | Formula | Molecular Weight ( g/mol ) | Origin | Notes on Separation |
| This compound | C₅H₁₀BrI | 276.94 | Unreacted Starting Material | Relatively non-polar. Elutes early in normal-phase chromatography.[12] |
| 1,5-Diiodopentane | C₅H₁₀I₂ | 323.94 | Finkelstein reaction with iodide source | More non-polar than starting material. Difficult to separate from starting material. |
| 1,5-Dibromopentane | C₅H₁₀Br₂ | 229.94 | Impurity in starting material | Less polar than starting material. |
| 1,10-Dibromodecane | C₁₀H₂₀Br₂ | 300.07 | Wurtz coupling in Grignard reaction | Non-polar. Can often be separated from more polar products by chromatography. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Cyclization via intramolecular SN2 | A common byproduct if a nucleophile attacks the bromine, and the resulting alkoxide displaces the iodide. Very volatile. |
Table 2: Suggested TLC/Column Chromatography Solvent Systems
| Product Polarity | Example Product Type | Starting Eluent System (v/v) | Gradient Suggestion |
| Very Non-Polar | Alkyl-substituted aromatic | 100% Hexanes | Slowly introduce Dichloromethane or Toluene |
| Non-Polar | Simple ether (large alkyl group) | 99:1 Hexanes:Ethyl Acetate | Increase Ethyl Acetate to 5-10% |
| Moderately Polar | Ether or Amine (smaller alkyl group) | 95:5 Hexanes:Ethyl Acetate | Increase Ethyl Acetate to 20-30% |
| Polar | Alcohol, secondary amine | 80:20 Hexanes:Ethyl Acetate | Increase Ethyl Acetate to 50-70% |
References
-
ChemBK. (2024). This compound. [Link]
- Google Patents. (CN1939885A). Production of 1-bromine-5-chloropentane.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
-
Scribd. Preparation and Purification of An Alkyl Halide. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
JoVE. (2020). Video: Extraction - Concept. [Link]
-
UTSC. Column Chromatography Theory. [Link]
-
Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]
-
Organic Chemistry Tutor. (2025). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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Technical Support Center: Navigating Reactions with 1-Bromo-5-iodopentane
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is 1-bromo-5-iodopentane prone to elimination side reactions?
This compound possesses two primary halide leaving groups. While the iodide is the more reactive leaving group in nucleophilic substitution reactions, both the carbon bearing the bromine and the carbon bearing the iodine have adjacent protons (β-hydrogens). In the presence of a base, these protons can be abstracted, leading to the formation of an alkene through an elimination reaction, most commonly via an E2 mechanism.[1][2] This competition between substitution (SN2) and elimination (E2) is a common challenge with alkyl halides.[3]
Q2: What are the typical elimination byproducts I might encounter?
The primary elimination byproducts are pentene derivatives. Depending on which proton is abstracted and which halide is eliminated, you could potentially see 1-pentene or 5-bromo-1-pentene and 5-iodo-1-pentene. Intramolecular cyclization to form cyclopentane or piperidine derivatives can also be considered a competing reaction pathway, particularly with nucleophiles that can undergo a second substitution after the first.[4][5]
Q3: How does the choice of nucleophile/base influence the substitution-to-elimination ratio?
The nature of the reagent is critical. Strong, sterically hindered bases favor elimination because they can more easily abstract a proton than attack a sterically shielded carbon atom.[6][7] Conversely, good nucleophiles that are weak bases will favor the SN2 pathway.[8] For instance, anions like iodide or cyanide are excellent nucleophiles but relatively weak bases, thus promoting substitution.[9] In contrast, alkoxides like potassium tert-butoxide are strong, bulky bases and will predominantly lead to elimination products.[10]
Troubleshooting Guide: Minimizing Elimination Products
Issue: I am observing a significant amount of alkene byproduct in my reaction.
This is a classic sign that the E2 elimination pathway is outcompeting your desired SN2 substitution. Here’s a systematic approach to troubleshoot and optimize your reaction conditions:
Re-evaluate Your Base/Nucleophile System
The strength and steric bulk of your base are paramount.
-
Problem: Using a strong, bulky base (e.g., potassium tert-butoxide, LDA).[11][12] These bases are designed for deprotonation and will favor elimination.
-
Solution: Switch to a good nucleophile that is a weaker base. If your goal is substitution, consider reagents like sodium azide, sodium cyanide, or a thiol with a mild base.[8] If a strong base is required for your transformation (e.g., in a Williamson ether synthesis), consider using a less sterically hindered alkoxide.[3]
| Reagent Type | Primary Role | Favored Pathway | Examples |
| Strong, Bulky Base | Proton Abstraction | E2 Elimination | Potassium tert-butoxide, LDA, DBU |
| Good Nucleophile, Weak Base | Nucleophilic Attack | SN2 Substitution | NaI, NaCN, NaN3, R-SH |
| Strong, Non-hindered Base/Nucleophile | Both | Mixture of SN2 and E2 | NaOH, NaOMe, NaOEt |
Optimize Reaction Temperature
Temperature plays a crucial role in the thermodynamics of the reaction.
-
Problem: Running the reaction at elevated temperatures. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions.[13][14]
-
Solution: Lower the reaction temperature.[8][15] Often, running the reaction at room temperature or even 0 °C can significantly shift the equilibrium towards the substitution product.[16]
Choose the Appropriate Solvent
The solvent influences the reactivity of the nucleophile and the stability of the transition states.
-
Problem: Using a polar protic solvent (e.g., ethanol, water). These solvents can solvate the nucleophile through hydrogen bonding, making it less reactive and promoting elimination.[9][17]
-
Solution: Employ a polar aprotic solvent (e.g., acetone, DMSO, DMF).[3][8] These solvents solvate the cation of a salt but leave the anionic nucleophile "naked" and more reactive, favoring the SN2 pathway.[17] A study by Hamlin et al. provides quantitative insights into how stronger solvent-Lewis base interactions favor SN2 over E2.[18][19]
Control Reagent Concentration
The concentration of your base/nucleophile can influence the reaction kinetics.
-
Problem: Using a high concentration of a strong base. Higher concentrations of base favor bimolecular elimination (E2).[1][2]
-
Solution: Use a more dilute solution of your nucleophile. This can decrease the rate of the E2 reaction.[8]
Experimental Protocols
Protocol 1: General Procedure for Favoring SN2 in a Reaction of this compound
This protocol is designed to maximize the yield of the substitution product by minimizing competing elimination reactions.
-
Substrate Preparation: Ensure the this compound is pure and dry.
-
Reagent Selection: Choose a good nucleophile that is a weak base (e.g., sodium cyanide for cyanation, sodium azide for azidation).
-
Solvent Choice: Use a polar aprotic solvent such as acetone or DMSO.
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in the chosen polar aprotic solvent.
-
Add a stoichiometric equivalent of the nucleophile.
-
-
Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature) using a cooling bath if necessary.[8]
-
Monitoring: Monitor the progress of the reaction using an appropriate method (e.g., TLC, GC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the SN2 and E2 pathways.
Caption: Competing SN2 and E2 pathways for this compound.
This flowchart provides a decision-making framework for troubleshooting unwanted elimination reactions.
Caption: Troubleshooting flowchart for minimizing elimination byproducts.
References
-
Chemguide. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]
-
Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. Retrieved from [Link]
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Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 86(24), 18157–18165. [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
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Hamlin, T. A., van Beek, B., Wolters, L. P., & Bickelhaupt, F. M. (2021). How Solvation Influences the SN2 versus E2 Competition. ACS Publications. Retrieved from [Link]
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Quora. (2023, June 20). What are the conditions that favour substitution and elimination of alkyl halide? Retrieved from [Link]
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Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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managing temperature in 1-Bromo-5-iodopentane reactions
Welcome to the technical support center for 1-Bromo-5-iodopentane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing temperature-sensitive reactions involving this versatile dihaloalkane. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactivity and optimize your experimental outcomes.
The Critical Role of Temperature in this compound Reactions
This compound (C₅H₁₀BrI) is a valuable synthetic intermediate due to its two distinct halogen atoms. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1] This difference in reactivity allows for selective transformations, but this selectivity is highly dependent on precise temperature control. Improper temperature management can lead to a loss of selectivity, the formation of undesirable side products, and even reaction failure. This guide will address the most common temperature-related challenges encountered when working with this reagent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, with a focus on temperature-related causes and solutions.
Problem 1: Low yield of the desired mono-substituted product in a Grignard reaction.
-
Symptom: You are attempting to form a Grignard reagent at the iodo- position, but you observe significant amounts of Wurtz coupling byproducts or reaction at the bromo- position.
-
Likely Cause: The reaction temperature is too high, leading to a loss of selectivity and increased side reactions. Grignard formation is an exothermic process, and localized overheating can occur even if the external cooling bath is at a low temperature.[2]
-
Solution:
-
Lower the Reaction Temperature: For the selective formation of the Grignard reagent at the C-I bond, it is crucial to maintain a very low temperature. Studies on functionalized Grignard reagents have shown that temperatures as low as -78 °C can be effective for selective oxidative addition.[3][4]
-
Controlled Addition: Add the this compound solution dropwise to the magnesium turnings suspended in an anhydrous ether solvent (like THF). This helps to dissipate the heat generated and prevent localized temperature spikes.[2]
-
Use of Activated Magnesium: Consider using highly activated magnesium (e.g., Rieke magnesium), which can facilitate the oxidative addition at lower temperatures, thus enhancing selectivity.[4]
-
Problem 2: Formation of an alkene (elimination product) instead of the desired ether in a Williamson Ether Synthesis.
-
Symptom: You are reacting this compound with an alkoxide to form an ether, but the major product isolated is an alkene.
-
Likely Cause: The reaction temperature is too high, favoring the E2 elimination pathway over the desired Sₙ2 substitution. Elimination reactions generally have a higher activation energy and are therefore favored at elevated temperatures.[1]
-
Solution:
-
Reduce the Reaction Temperature: Lowering the temperature will favor the Sₙ2 pathway. While typical Williamson ether syntheses are conducted between 50-100 °C, for a primary halide like this compound, starting at a lower temperature (e.g., room temperature to 50 °C) is advisable.[5][6]
-
Choice of Base/Nucleophile: While a strong base is needed to form the alkoxide, using a less sterically hindered base can reduce the likelihood of elimination.[7]
-
Monitor the Reaction: Use TLC or GC to monitor the reaction progress at a lower temperature. If the reaction is too slow, incrementally increase the temperature until a reasonable rate is achieved without significant byproduct formation.[6]
-
Problem 3: The Grignard reaction fails to initiate.
-
Symptom: There is no observable reaction (no bubbling, color change, or exotherm) after adding the this compound to the magnesium.
-
Likely Cause: This is often due to a passivated magnesium surface (magnesium oxide layer) or insufficient local temperature to initiate the reaction.
-
Solution:
-
Activate the Magnesium: Ensure the magnesium turnings are fresh and not oxidized. Chemical activation with a small crystal of iodine or a few drops of 1,2-dibromoethane is a common practice.[8][9]
-
Gentle Warming: Once a small amount of the this compound solution has been added, gentle warming with a heat gun may be necessary to initiate the reaction. Be prepared to cool the flask immediately once the reaction starts, as it can become vigorously exothermic.[9]
-
Maintain Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[2]
-
Frequently Asked Questions (FAQs)
Q1: At which position will this compound preferentially react in nucleophilic substitution reactions?
A1: The C-I bond is weaker than the C-Br bond, making the iodine a better leaving group.[10] Therefore, in nucleophilic substitution reactions (e.g., Sₙ2), the nucleophile will preferentially attack the carbon bearing the iodine. To maintain this selectivity, it is advisable to use the mildest possible reaction conditions, including lower temperatures.
Q2: What is the recommended temperature range for achieving selective mono-substitution at the iodine position?
A2: For nucleophilic substitutions like the Williamson ether synthesis, a temperature range of room temperature to 50 °C is a good starting point to favor substitution over elimination.[6] For selective Grignard reagent formation at the iodo- position, temperatures should be kept much lower, ideally at -78 °C to -40 °C.[3]
Q3: How can I effectively manage the exothermic nature of Grignard reactions with this compound?
A3: Managing the exotherm is critical for safety and selectivity. Key strategies include:
-
Slow, controlled addition of the haloalkane to the magnesium suspension.[2]
-
Using an ice bath or other cooling system to maintain a consistent, low temperature.[11]
-
Ensuring efficient stirring to evenly distribute the heat throughout the reaction mixture.
-
Performing the reaction in a suitable volume of solvent to help absorb the heat generated.
Q4: Is this compound thermally stable?
Data Summary and Visual Guides
Table 1: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Target Halogen | Recommended Temperature Range | Key Considerations to Avoid |
| Grignard Reagent Formation | Iodine | -78 °C to -40 °C | Wurtz coupling; reaction at the C-Br bond |
| Nucleophilic Substitution (Sₙ2) | Iodine | Room Temperature to 50 °C | E2 elimination; di-substitution |
| Williamson Ether Synthesis | Iodine | Room Temperature to 60 °C | E2 elimination |
Diagram 1: Temperature-Dependent Reaction Pathways
This diagram illustrates how temperature influences the outcome of reacting this compound with a strong, non-bulky base/nucleophile (Nu⁻/B⁻). Lower temperatures favor the Sₙ2 pathway, while higher temperatures promote the E2 elimination side reaction.
Caption: Temperature control dictates Sₙ2 vs. E2 pathways.
Experimental Protocol: Selective Mono-etherification via Williamson Synthesis
This protocol provides a general method for the selective reaction of an alcohol with the iodo- position of this compound.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet, add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, DMF).[5]
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Add this compound (1.0 eq.) to the freshly prepared alkoxide solution dropwise at room temperature.
-
Reaction: Gently heat the mixture to 40-50 °C and monitor the reaction progress by TLC or GC-MS. Maintain this temperature until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
References
-
Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. Available at: [Link]
-
Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. Semantic Scholar. Available at: [Link]
-
Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ACS Publications. Available at: [Link]
-
Lee, J.-S., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. Available at: [Link]
-
Lee, J. S., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-temperature formation of functionalized Grignard reagents from direct oxidative addition of active magnesium to aryl bromides. PubMed. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 17, 2026, from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
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ChemBK. (2024). This compound. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-5-chloro-1-iodopentane. Retrieved January 17, 2026, from [Link]
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Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved January 17, 2026, from [Link]
-
ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
-
Save My Exams. (2025). Reactions of Haloalkanes - A Level Chemistry Revision Notes. Available at: [Link]
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ResearchGate. (2023). Managing Excessive Heat in Exothermic Chemical Reactions. Available at: [Link]
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PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2015). 7.9: Summary of Reactivity of Haloalkanes. Available at: [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-4-iodopentane. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-3-iodopentane. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-5-chloropentane. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-1-iodopentane. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-5-iodocyclodecane. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Proper Quenching Techniques for 1-Bromo-5-iodopentane Reactions
Welcome to the technical support guide for handling reactions involving 1-bromo-5-iodopentane. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experiments are both successful and self-validating.
The Core Challenge: Harnessing Differential Reactivity
This compound (C₅H₁₀BrI) is a valuable bifunctional alkyl halide.[1][2][3] Its utility stems from the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds. The C-I bond is considerably weaker and longer than the C-Br bond, making the iodide a superior leaving group.[4] This differential reactivity is the cornerstone of its synthetic application, particularly in organometallic chemistry.
In reactions like Grignard reagent formation, magnesium will insert selectively at the more reactive C-I bond, yielding 5-bromopentylmagnesium iodide.[4][5] Understanding how to control and subsequently quench reactions involving this intermediate is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm planning a Grignard reaction. Which end of this compound will react with the magnesium? A: The carbon-iodine bond will react preferentially. The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for magnesium insertion.[4] You will selectively form 5-bromopentylmagnesium iodide, leaving the bromo group intact for subsequent synthetic steps.
Q2: What is the standard quenching agent for a Grignard reaction involving this molecule? A: The most widely recommended and effective quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7][8] This is added slowly to the reaction mixture, typically at 0 °C.
Q3: Why is saturated ammonium chloride preferred over dilute acid or plain water for quenching a Grignard reaction? A: While water or dilute acid can quench a Grignard reagent, they present distinct problems.
-
Water: Reacts with the magnesium alkoxide product and any excess Grignard reagent to form magnesium hydroxide (Mg(OH)₂).[9][10] This is often a gelatinous precipitate that can trap your product and create intractable emulsions, making extraction extremely difficult.
-
Strong Acids (HCl, H₂SO₄): While effective at quenching and dissolving magnesium salts, strong acids can be too harsh for sensitive functional groups on your product molecule (e.g., causing elimination of a newly formed tertiary alcohol).[11]
-
Saturated NH₄Cl: Acts as a mild proton source, effectively quenching the reaction and protonating the alkoxide to form the desired alcohol.[11] Crucially, it is buffered and not strongly acidic, which protects sensitive products. It also helps keep the inorganic magnesium salts soluble in the aqueous phase, preventing emulsions and leading to a clean separation.[8][11]
Q4: My reaction involves a nucleophilic substitution at the iodo- position. How does the workup differ? A: The principle is to neutralize any excess nucleophile and remove reaction byproducts. The specific quenching and washing steps depend on the nucleophile used. For example, if you used sodium cyanide in ethanol, the workup would involve partitioning the mixture between an organic solvent and water, followed by aqueous washes to remove inorganic salts.[12] If a basic nucleophile like sodium hydroxide was used, a wash with a dilute, weak acid might be necessary to neutralize the excess base before final extraction.[13]
Troubleshooting Guides: From Theory to Practice
Scenario 1: Grignard Reaction Workup Issues
Problem: After adding my quenching agent, I have a thick, milky emulsion that won't separate.
-
Likely Cause: You quenched the reaction with deionized water or an insufficient amount of ammonium chloride solution. This has led to the precipitation of magnesium hydroxides and salts.[9]
-
Causality Explained: The Grignard reagent (RMgX) and the resulting magnesium alkoxide (ROMgX) are basic. When they react with water, they form Mg(OH)X and Mg(OH)₂, which have low solubility and tend to precipitate, forming a stable emulsion with the organic solvent.
-
Solution & Protocol:
-
Cool the entire mixture back down in an ice bath.
-
Slowly add more saturated aqueous NH₄Cl solution with vigorous stirring. The ammonium ion will protonate the hydroxides, and the chloride ions will help form more soluble magnesium salts (e.g., MgCl₂).[11]
-
If the emulsion persists, add a small amount of dilute HCl (e.g., 1 M). This should only be done if your product is stable to acid.
-
In some cases, adding more of the organic extraction solvent (like diethyl ether or ethyl acetate) can help break the emulsion.[14]
-
Problem: My final product yield is very low, and I recovered a lot of 5-bromopentane instead of my desired product.
-
Likely Cause: Your Grignard reagent was prematurely quenched by a proton source before or during the addition of your electrophile.
-
Causality Explained: Grignard reagents are extremely strong bases and will react avidly with any acidic protons.[15] The most common culprit is trace amounts of water in your glassware, solvents, or starting materials.[10][16] This reaction simply converts the Grignard reagent back to an alkane (in this case, 5-bromopentane), rendering it useless for your desired reaction.[16]
-
Preventative Measures:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents, typically from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Reagents: Ensure your this compound and electrophile are dry.
-
Atmosphere: Maintain a positive pressure of an inert gas throughout the setup, reagent addition, and reaction time.
-
Decision Workflow: Handling Emulsions in Grignard Workup
Caption: Troubleshooting decision tree for resolving emulsions during Grignard reaction workup.
Experimental Protocols
Protocol 1: Standard Quenching of a Grignard Reaction
This protocol assumes the formation of 5-bromopentylmagnesium iodide is complete and it has been reacted with an electrophile (e.g., a ketone).
-
Cooling: Once the primary reaction is complete (as determined by TLC or other analysis), place the reaction flask in an ice-water bath and allow the internal temperature to cool to 0-5 °C.[7][8]
-
Preparation of Quenching Solution: In a separate flask or beaker, prepare a saturated aqueous solution of ammonium chloride. Ensure it is also cooled in the ice bath.
-
Slow Addition: With vigorous stirring, add the cold saturated NH₄Cl solution dropwise to the reaction mixture via an addition funnel. CAUTION: The quench is exothermic. Maintain a slow addition rate to keep the internal temperature below 20 °C.[7]
-
Observation: Continue adding the NH₄Cl solution until no further exothermic reaction is observed and most of the solids have dissolved. The mixture should begin to separate into two distinct layers.[6]
-
Extraction: Transfer the entire mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to ensure all organic product is in the organic phase.[7][17]
-
Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.[8]
-
Washing & Drying: Combine all organic layers. Wash once with brine (saturated aqueous NaCl) to aid in the removal of water. Dry the organic layer over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can then be purified.
Grignard Quenching Workflow Diagram
Caption: Step-by-step workflow for the quenching and workup of a Grignard reaction.
Data Summary Table
| Quenching Agent | Chemical Formula | Typical Concentration | Pros | Cons |
| Ammonium Chloride | NH₄Cl | Saturated Aqueous (~5.3 M) | Mild; prevents emulsions by keeping Mg salts soluble; protects acid-sensitive products.[6][8][11] | May require large volumes for complete quenching. |
| Water | H₂O | Pure Liquid | Inexpensive; readily available. | Forms insoluble Mg(OH)₂; high risk of creating intractable emulsions; can trap product.[9][10] |
| Hydrochloric Acid | HCl | Dilute Aqueous (e.g., 1-2 M) | Very effective at dissolving all magnesium salts; ensures a clean separation.[7] | Can cause side reactions (e.g., elimination, hydrolysis) with acid-sensitive products.[11] |
| Isopropanol | C₃H₈O | Anhydrous | Can be used for a slow, controlled initial quench of highly reactive reagents before adding water.[18] | Generates gaseous byproducts; must be followed by an aqueous quench to remove salts. |
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Reactions: Anti-Markovnikov Addition & Hydroboration-Oxidation S.. [askfilo.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
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- 13. chemguide.co.uk [chemguide.co.uk]
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- 16. CK12-Foundation [flexbooks.ck12.org]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. epfl.ch [epfl.ch]
1-Bromo-5-iodopentane degradation and storage conditions
Introduction
Welcome to the technical support guide for 1-bromo-5-iodopentane (CAS No. 88962-86-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge regarding the stability, storage, and handling of this versatile bifunctional alkylating agent. As a molecule with two different halogen leaving groups, its reactivity is nuanced, and improper handling can lead to degradation and compromised experimental outcomes. This guide follows a question-and-answer format to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the day-to-day handling and storage of this compound to ensure its integrity from the moment it arrives in your lab.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the purity and reactivity of this compound. It is stable under recommended storage conditions, but susceptible to degradation.[1][2] The optimal conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerator) | Slows down potential thermal decomposition pathways and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, which can cause hydrolysis, and oxygen. |
| Light | Protect from light (Amber vial/bottle) | The carbon-iodine bond is particularly sensitive to UV light, which can initiate radical-based degradation.[3] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents contamination and evaporation. The container should be kept tightly closed in a dry and well-ventilated place.[4][5] |
| Incompatibles | Strong oxidizing agents, strong bases/alkalis | Avoids vigorous and potentially hazardous reactions.[4][5][6] |
Q2: My new bottle of this compound is a colorless liquid. Is this correct?
A2: Yes, pure this compound is a colorless to almost colorless liquid.[1][7] Any significant deviation from this, such as a yellow or brown tint, is an indicator of impurity or degradation.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: As a standard laboratory chemical, appropriate PPE is mandatory. This compound may cause skin, eye, and respiratory irritation.[4][8] Always handle it inside a chemical fume hood and wear:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2]
-
Body Protection: A standard laboratory coat.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[4] If inhalation of vapors or mists is a risk, use an approved respirator.[2]
Part 2: Troubleshooting Guide - Degradation and Reactivity
This section provides solutions to common problems encountered during the use of this compound, with a focus on the chemical principles behind the issues.
Q4: My this compound has turned yellow/brown. What happened, and can I still use it?
A4: A yellow or brown discoloration is the most common sign of degradation. This is typically caused by the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond.
-
Causality (The "Why"): The C-I bond (bond energy ≈ 228 kJ/mol) is significantly weaker than the C-Br bond (≈ 285 kJ/mol) and the C-C/C-H bonds in the alkyl chain. This makes it the most susceptible point of failure in the molecule. The primary trigger for this decomposition is exposure to light (photodegradation), which can cause homolytic cleavage of the C-I bond to form radicals. These radicals can then react further to produce I₂. Heat can also contribute to this process.
-
Can it be used? Using the discolored reagent without purification is strongly discouraged, especially in stoichiometric-sensitive reactions or when high purity is required. The presence of iodine can interfere with many catalytic cycles and quench reactive intermediates.
-
Solution: The reagent can often be salvaged by a simple purification step to remove the iodine. Please refer to the Protocol for Purification of Discolored this compound in Part 3.
Q5: I am trying to perform a nucleophilic substitution, but my yields are low and I'm getting multiple products. Why?
A5: This is a classic challenge when working with bifunctional reagents like this compound. The issue stems from its dual reactivity and potential side reactions.
-
Differential Reactivity: The iodide is a much better leaving group than bromide. This is because the iodide ion (I⁻) is larger, more polarizable, and a weaker base than the bromide ion (Br⁻). Therefore, nucleophilic substitution will occur preferentially at the carbon bearing the iodine.[9] The order of reactivity for hydrolysis, as an example, is 1-iodopentane > 1-bromopentane > 1-chloropentane.[9]
-
Potential for Double Substitution: If your reaction conditions are too harsh (e.g., high temperature, long reaction time, excess nucleophile), you can get a second substitution at the carbon bearing the bromine, leading to a mixture of mono- and di-substituted products.
-
Elimination Side Reactions: If you are using a strong, sterically hindered base as your nucleophile, you may favor an E2 elimination reaction, producing pentenyl bromide or pentenyl iodide, instead of the desired substitution product.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise amount of your nucleophile (e.g., 1.0-1.1 equivalents) to favor mono-substitution.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This increases the selectivity for the more reactive C-I bond.
-
Choose Your Nucleophile/Base Carefully: A less basic nucleophile will minimize elimination reactions.[10]
-
The diagram below illustrates the primary degradation and reaction pathways.
Caption: Key degradation and reaction pathways for this compound.
Part 3: Experimental Protocols
This section provides validated, step-by-step procedures for common laboratory operations involving this compound.
Protocol 1: Purification of Discolored this compound
This protocol describes a standard aqueous workup to remove elemental iodine (I₂) from a degraded sample.
Materials:
-
Discolored this compound
-
Diethyl ether or Dichloromethane
-
10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: In a separatory funnel, dissolve the discolored this compound in 5-10 volumes of diethyl ether or dichloromethane.
-
Iodine Quenching: Add an equal volume of 10% aqueous sodium thiosulfate solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. The brown color in the organic layer should disappear as the I₂ is reduced to colorless I⁻ ions (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻). If color persists, repeat the wash.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove residual water and any remaining inorganic salts. Separate and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes to absorb any dissolved water.
-
Filtration: Filter the solution through a cotton plug or filter paper into a clean, pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Be cautious with the temperature to avoid thermal decomposition of the product.
-
Final Product: The remaining liquid should be the purified, colorless this compound. Confirm purity via NMR or GC-MS if necessary. Store immediately under the recommended conditions.
The workflow for this purification is visualized below.
Caption: Workflow for the purification of this compound.
Protocol 2: Quality Assessment via ¹H NMR
A quick ¹H NMR spectrum can provide valuable information about the purity of your sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution by dissolving 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Br-CH₂- (a): Look for a triplet at approximately δ 3.41 ppm.
-
-CH₂-I (b): Look for a triplet at approximately δ 3.20 ppm.
-
Internal -CH₂- groups (c, d, e): These will appear as overlapping multiplets between δ 1.45-1.95 ppm.
-
Impurity Check:
-
5-Bromopentan-1-ol (Hydrolysis Product): A characteristic triplet for the HO-CH₂- group will appear around δ 3.65 ppm.
-
Solvent Residue: Check for peaks corresponding to the solvent used in purification (e.g., diethyl ether at ~δ 3.48 and 1.21 ppm).
-
Other Impurities: Any other unexpected signals may indicate contamination or other degradation products. Integration of the peaks can be used to quantify the level of impurity.
-
-
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Capot Chemical. (2009). MSDS of 1-Bromo-5-chloropentane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-5-chloropentane. National Center for Biotechnology Information. Retrieved from [Link]
-
Gauth. (n.d.). The rates of hydrolysis of 1-chloropentane, 1-bromopentane and 1-iodopentane are different. Retrieved from [Link]
-
Clark, J. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
-
Zhang, T., et al. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Science, 13(23), 6896-6902. DOI: 10.1039/D2SC01909D. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
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- 3. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
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- 7. 1-Bromo-5-chloropentane | 54512-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solved: In this question, one mark is available for the quality of spelling, punctuation and gramm [Chemistry] [gauthmath.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: A Researcher's Guide to 1-Bromo-5-iodopentane
Welcome to the technical support center for the handling and disposal of 1-Bromo-5-iodopentane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable answers to common questions and troubleshooting scenarios encountered during laboratory use of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-tested experience to ensure the integrity and safety of your experimental work.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its primary laboratory applications?
A1: this compound is a dihalogenated organic compound with the chemical formula C₅H₁₀BrI. It is a colorless to light yellow liquid with a distinct odor. In the laboratory, its primary utility is as a synthetic intermediate in organic chemistry.[1] The presence of two different halogen atoms (bromine and iodine) on a pentyl chain allows for selective functionalization, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.
Safe Handling and Storage
Q2: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A2: Due to its potential for skin and eye irritation, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling.[2][5]
-
Body Protection: A lab coat, buttoned to its full length. For larger quantities or in case of a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. If engineering controls are insufficient, a respirator may be necessary.[2][3][5]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition, as it is a combustible substance.[1] The container should be tightly sealed to prevent the escape of vapors and protect it from moisture. It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[1][6]
Troubleshooting Experimental Issues
Q4: I am observing unexpected side products in my reaction involving this compound. What could be the cause?
A4: The differential reactivity of the carbon-iodine and carbon-bromine bonds is key to the synthetic utility of this compound. The C-I bond is generally more reactive towards nucleophilic substitution than the C-Br bond. If you are seeing unexpected side products, consider the following:
-
Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to a loss of selectivity and reaction at both halogenated sites.
-
Nucleophile Strength: A very strong or sterically unhindered nucleophile might not discriminate effectively between the two sites.
-
Catalyst Choice: If using a catalyst, its nature can influence the regioselectivity of the reaction.
To troubleshoot, consider milder reaction conditions, a more selective nucleophile, or a catalyst known to favor reaction at the desired position.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₅H₁₀BrI | [1][7] |
| Molar Mass | 276.94 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 115-118 °C at 12 Torr | [1] |
| Density | ~1.935 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane. | [1] |
Experimental Protocols
Protocol 1: Small-Scale Spill (<100 mL) Cleanup
This protocol outlines the steps for managing a minor spill of this compound in a laboratory setting.
Materials:
-
Chemical spill kit (containing absorbent material like vermiculite or sand)
-
Personal Protective Equipment (as outlined in Q2)
-
Waste container for halogenated organic waste
-
Soap and water
Procedure:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Safety: If the spill is outside a fume hood, ensure adequate ventilation and eliminate all nearby ignition sources.[8]
-
Don PPE: Put on your safety goggles, lab coat, and chemical-resistant gloves.
-
Contain the Spill: Working from the outside in, cover the spill with an inert absorbent material to prevent it from spreading.[8][9]
-
Absorb the Material: Allow the absorbent material to fully soak up the liquid.
-
Collect Waste: Carefully scoop the absorbed material into a designated, properly labeled waste container for halogenated organic waste.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[10]
-
Dispose of PPE: Dispose of contaminated gloves and any other disposable materials in the designated solid waste container.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Emergency Spill Response Workflow
Caption: Decision workflow for responding to a this compound spill.
Disposal Guide
Q5: How should I dispose of waste this compound and contaminated materials?
A5: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Liquid Waste: Collect pure this compound and solutions containing it in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste."
-
Solid Waste: Contaminated solid materials, such as absorbent from spills, used gloves, and contaminated labware, should be collected in a separate, sealed container labeled as "Solid Halogenated Organic Waste."
-
Incompatible Wastes: Never mix halogenated organic waste with non-halogenated organic waste, as this complicates and increases the cost of disposal. Also, do not mix with incompatible materials like strong oxidizers or bases in the same waste container.[6]
-
Consult Local Regulations: Always follow your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.
Waste Segregation and Disposal Pathway
Caption: Workflow for the proper segregation and disposal of this compound waste.
First Aid
Q6: What are the immediate first aid measures in case of exposure to this compound?
A6: In any case of exposure, seek medical attention. The following are immediate first aid steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][11]
Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.
References
-
This compound - ChemBK. (2024-04-09). Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
-
Spill procedure: Clean-up guidance. Available at: [Link]
-
Cleaning up a spill | Compliance and Risk Management - Kent State University. Available at: [Link]
-
Spills, Leaks, and Releases - Environmental Health and Safety - Iowa State University. Available at: [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. Available at: [Link]
-
This compound | C5H10BrI | CID 13185398 - PubChem. Available at: [Link]
-
PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023-04-12). Available at: [Link]
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean. Available at: [Link]
-
Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09). Available at: [Link]
-
MSDS of 1-Bromo-5-chloropentane - Capot Chemical. (2009-07-14). Available at: [Link]
-
1-BROMO-5-FLUOROPENTANE SAFETY DATA SHEET - Georganics. (2013-04-24). Available at: [Link]
Sources
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- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
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- 8. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 9. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Analytical Methods for Monitoring 1-Bromo-5-iodopentane Reaction Progress
Welcome to the technical support center for monitoring reactions involving 1-bromo-5-iodopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies crucial for successful reaction monitoring. Here, we move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable results.
Section 1: Choosing the Right Analytical Tool
The selection of an appropriate analytical method is paramount for optimizing reaction conditions, determining kinetics, ensuring product quality, and identifying impurities.[1] this compound, a non-chromophoric alkyl halide, presents unique challenges for analysis.[2] The choice of technique depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Frequently Asked Questions: Method Selection
Q1: What are the primary analytical methods for monitoring reactions with this compound?
A1: The most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), often with derivatization. Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative assessments.
Q2: My compound, this compound, lacks a UV chromophore. How does this impact my choice of analytical method?
A2: The absence of a UV chromophore makes direct detection by HPLC with a UV-Vis detector challenging.[2] While other detectors like Refractive Index Detectors (RID) can be used, they are generally less sensitive and not suitable for gradient elution.[2] Therefore, for HPLC analysis, pre- or post-column derivatization to introduce a UV-active functional group is often necessary.[3][4] Alternatively, GC-MS and NMR are excellent choices as they do not rely on UV absorbance for detection.
Q3: When should I choose GC-MS over HPLC or NMR?
A3: GC-MS is ideal for volatile and thermally stable compounds like this compound and many of its expected products. It offers excellent separation and definitive identification through mass fragmentation patterns.[5] It is particularly powerful for identifying unknown byproducts. However, if your product is thermally labile or non-volatile, HPLC or NMR would be more suitable.
Q4: What are the advantages of using NMR for reaction monitoring?
A4: NMR spectroscopy is a powerful quantitative technique that allows for the simultaneous monitoring of reactants, intermediates, and products in the reaction mixture without the need for chromatographic separation.[6][7][8][9] It is non-destructive and can provide detailed structural information.[10][11] Quantitative NMR (qNMR) can determine in-situ yields and is particularly useful when authentic reference standards for products or intermediates are unavailable.[6][8]
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a robust technique for analyzing halogenated alkanes.[12][13] However, various issues can arise during method development and routine analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., with a suitable aqueous solution).
-
Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a known concentration of an internal standard (e.g., a long-chain alkane like dodecane) for quantitative analysis.[1]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Column: A low to mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., ZB-5MS or equivalent), is a good starting point.[14]
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overload.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of volatile starting materials from less volatile products.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Mass Spectrometer: Quadrupole mass spectrometer operating in electron ionization (EI) mode.[5]
-
Data Analysis: Identify compounds based on their retention times and mass spectra. Quantify using the peak area ratio to the internal standard.
-
Troubleshooting Common GC-MS Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No Peaks or Low Sensitivity | 1. Leak in the system (injector, column fittings).[15] 2. Incorrect injection parameters.[15] 3. Column degradation.[15] 4. Inactive sample (degradation). | 1. Perform a leak check using an electronic leak detector. Tighten fittings.[15] 2. Optimize injector temperature and split ratio.[16] 3. Condition the column or trim the first few centimeters.[17] If bleed is high, the column may need replacement.[17] 4. Check sample preparation and storage. |
| Peak Tailing | 1. Active sites in the inlet liner or column.[17] 2. Column contamination.[15] 3. Improper column installation. | 1. Use a deactivated liner. Trim the front end of the column.[17] 2. Bake out the column at a high temperature (within its limit).[15] 3. Reinstall the column according to the manufacturer's instructions. |
| Peak Fronting | 1. Column overload. 2. Incompatible solvent. | 1. Increase the split ratio or dilute the sample. 2. Ensure the sample is dissolved in a solvent compatible with the stationary phase. |
| Shifting Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Changes in the oven temperature program. 3. Column aging. | 1. Check for leaks and ensure the gas supply is stable. 2. Verify the oven temperature program is accurate. 3. Condition the column. If shifts persist, the column may need replacement. |
| Baseline Noise or Drift | 1. Contaminated carrier gas or detector.[15] 2. Column bleed.[15] 3. Air leak in the system.[15] | 1. Use high-purity gas with appropriate traps. Clean the detector.[15] 2. Condition the column. If bleed is excessive, replace the column.[17] 3. Perform a leak check.[15] |
Section 3: High-Performance Liquid Chromatography (HPLC) Guide
Due to the lack of a strong UV chromophore in this compound, direct HPLC-UV analysis is challenging.[2] Derivatization is a common strategy to overcome this limitation.
Workflow for HPLC Analysis via Derivatization
Caption: Pre-column derivatization workflow for HPLC analysis.
Frequently Asked Questions: HPLC Analysis
Q1: What kind of derivatizing agents can be used for alkyl halides?
A1: Nucleophilic reagents that introduce a chromophore are ideal. For instance, 1-(4-nitrophenyl)piperazine (4-NPP) can be used to derivatize benzyl halides, shifting their detection wavelength to a region with minimal matrix interference.[18] Similar nucleophilic substitution strategies can be adapted for this compound. Another approach involves using reagents like polymer-immobilized 8-amino-2-naphthoxide, which allows for detection by UV, fluorescence, or electrochemical methods.[19]
Q2: What is the difference between pre-column and post-column derivatization?
A2: Pre-column derivatization is performed before the sample is injected into the HPLC system.[3][4] It offers flexibility in reaction conditions but can sometimes lead to multiple derivative products or incomplete reactions.[3] Post-column derivatization occurs after the separation on the column and before the detector.[3][4] This method is automated and avoids the issue of multiple derivative peaks, but it can lead to band broadening.[3]
Q3: My baseline is drifting during a gradient run. What could be the cause?
A3: Baseline drift in gradient elution is often due to impurities in the mobile phase, especially the solvent with weaker elution strength.[20] Ensure you are using high-purity solvents and that the mobile phases are well-mixed and degassed.[20] A rising baseline can also occur if one of your solvents absorbs at the detection wavelength.[21]
Q4: I am seeing peak fronting in my chromatograms. What should I do?
A4: Peak fronting is typically caused by sample overload or a mismatch between the sample solvent and the mobile phase.[22] Try diluting your sample or dissolving it in a solvent that is weaker than or identical to the initial mobile phase.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a highly versatile and inherently quantitative technique for reaction monitoring.[7][8] It provides a direct view of the molecular species in the reaction flask.
Experimental Protocol: In-Situ NMR Reaction Monitoring
-
Preparation:
-
Run the reaction in a deuterated solvent if possible. If not, a small amount of deuterated solvent can be added for locking.
-
Alternatively, for reactions in protonated solvents, use solvent suppression techniques.[23]
-
Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that does not overlap with reactant or product signals.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify characteristic peaks for the starting material (this compound) and the product(s). The protons adjacent to the halogens (α-protons) are typically in the 2-4.5 ppm region and are useful for monitoring.[26]
-
Integrate the peaks of the starting material, product(s), and the internal standard.
-
Calculate the relative concentrations and reaction conversion over time by comparing the integrals.
-
Troubleshooting Common NMR Issues
| Symptom | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Resolution/Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic species. 3. High viscosity of the reaction mixture. | 1. Re-shim the spectrometer. 2. If unavoidable, this may limit the quality of the spectra. 3. Dilute the sample if possible, or run the experiment at a higher temperature. |
| Inaccurate Integration | 1. Overlapping peaks. 2. Incorrect phasing or baseline correction. 3. Insufficient relaxation delay (T1). | 1. Choose non-overlapping peaks for quantification. 2. Carefully phase and baseline correct the spectra before integration. 3. Ensure the relaxation delay is at least 5 times the longest T1 of the peaks being quantified. |
| Signal-to-Noise Ratio is Low | 1. Low concentration of analyte. 2. Insufficient number of scans. | 1. Increase the concentration if possible. 2. Increase the number of scans per time point, but be mindful of the trade-off with time resolution. |
Section 5: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for quick, qualitative monitoring of reaction progress, especially for optimizing reaction conditions before moving to more quantitative methods like GC or NMR.[27]
Visualizing this compound on TLC
Since this compound is not UV active, alternative visualization methods are required.[28][29]
Caption: Visualization workflow for non-UV active compounds on TLC.
Frequently Asked Questions: TLC Analysis
Q1: My spots are not moving from the baseline. What should I do?
A1: This indicates that your developing solvent (eluent) is not polar enough. Increase the polarity of the eluent system, for example, by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Q2: My spots are running at the solvent front. What does this mean?
A2: The eluent is too polar. Decrease the polarity of the solvent system, for example, by increasing the proportion of hexane.
Q3: Which visualization stain is best for this compound?
A3:
-
Iodine Chamber: A good first choice. Iodine vapor complexes with many organic compounds, making them visible as brown spots.[28][30][31][32] This method is generally non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alkenes or alcohols.[28][30] While alkyl halides are not strongly oxidized, this stain can be useful for visualizing products that have oxidizable functional groups.
-
Phosphomolybdic Acid (PMA) Stain: This is a good general-purpose stain that works for a wide variety of functional groups.[30]
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- A Guide to Quantit
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-5-iodopentane vs. 1,5-Dibromopentane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a haloalkane substrate is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of two related C5 synthons: 1-bromo-5-iodopentane and 1,5-dibromopentane. By understanding their fundamental chemical differences, researchers can strategically select the optimal reagent for their specific synthetic goals.
The Decisive Role of the Leaving Group in Nucleophilic Substitutions
Nucleophilic substitution reactions, particularly the bimolecular (SN2) mechanism, are foundational to C-C and C-heteroatom bond formation. The rate and success of these reactions are profoundly influenced by the nature of the leaving group.[1][2][3][4] An effective leaving group is one that can stabilize the negative charge it acquires upon departing from the substrate.[5][6] This stability is inversely related to the group's basicity; weaker bases make better leaving groups.[1][5][7][8]
The SN2 mechanism proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[1][3] The energy of the transition state, and thus the reaction rate, is directly affected by the leaving group's ability to accommodate the developing negative charge.
Caption: General SN2 reaction mechanism.
Head-to-Head Comparison: Iodide vs. Bromide as Leaving Groups
The primary difference between this compound and 1,5-dibromopentane lies in their halogens. Iodide is a significantly better leaving group than bromide.[1][5][9][10] This superiority is rooted in several key physicochemical properties.
-
Bond Strength: The carbon-iodine (C-I) bond is considerably weaker than the carbon-bromine (C-Br) bond.[11][12][13] A weaker bond requires less energy to break, leading to a lower activation energy for the substitution reaction.[9][10]
-
Basicity: The stability of the leaving group as an anion is crucial. Weaker bases are more stable. The acidity of the conjugate acids follows the trend HI > HBr > HCl.[14][15][16] Consequently, the basicity of the halide ions is I⁻ < Br⁻ < Cl⁻. As the weakest base among the common halides, iodide is the most stable and therefore the best leaving group.[1][5][8]
-
Polarizability: Polarizability refers to the ease with which an atom's electron cloud can be distorted. Larger atoms, like iodine, have more diffuse and loosely held valence electrons, making them more polarizable.[17] The high polarizability of the iodide ion helps to stabilize the transition state of the SN2 reaction.
| Property | Carbon-Bromine (C-Br) | Carbon-Iodine (C-I) | Rationale for Higher Reactivity with Iodide |
| Average Bond Enthalpy | ~293 kJ/mol[18] | ~234 kJ/mol[18] | Lower energy required to cleave the C-I bond.[13] |
| pKa of Conjugate Acid (HX) | HBr ≈ -9.0[14][15] | HI ≈ -10.0[14][15] | HI is a stronger acid, making I⁻ a weaker, more stable base.[7] |
| Anion Electronic Polarizability | ~5.4 ų[19][20] | ~8.5 ų[19][20] | Higher polarizability of I⁻ stabilizes the SN2 transition state. |
Reactivity Profile: this compound
This molecule possesses two different electrophilic centers, leading to differential reactivity. Due to the factors outlined above, the carbon atom attached to the iodine is significantly more reactive towards nucleophilic attack than the carbon attached to the bromine.
This chemoselectivity is a powerful tool in multistep synthesis. A nucleophile will preferentially displace the iodide, leaving the C-Br bond intact for subsequent transformations. This allows for the sequential introduction of two different functional groups at the termini of the pentane chain.
Caption: Selective substitution on this compound.
Reactivity Profile: 1,5-Dibromopentane
In contrast, 1,5-dibromopentane is a symmetrical molecule with two chemically equivalent reactive sites. When reacted with one equivalent of a nucleophile, a statistical mixture of monosubstituted product, disubstituted product, and unreacted starting material is often obtained. Achieving high yields of the monosubstituted product can be challenging and typically requires careful control of stoichiometry and reaction conditions.
With strong nucleophiles or under forcing conditions, double substitution to form a symmetrical 1,5-disubstituted pentane is a common outcome. Furthermore, if the introduced nucleophile contains a second nucleophilic site, intramolecular cyclization can compete with intermolecular reactions.
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A Comparative Guide to SN2 Reactivity: 1-Bromo-5-iodopentane vs. 1,5-Diiodopentane
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The bimolecular nucleophilic substitution (Sₙ2) reaction is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. The choice of substrate in these reactions is critical, as it dictates reaction rates, selectivity, and potential side reactions. This guide provides an in-depth comparison of two closely related substrates, 1-bromo-5-iodopentane and 1,5-diiodopentane, in the context of Sₙ2 reactions, offering experimental insights and theoretical grounding to inform synthetic strategy.
Foundational Principles: The Sₙ2 Reaction and Leaving Group Ability
The Sₙ2 reaction is a single-step, concerted process where a nucleophile attacks an electrophilic carbon atom, displacing a leaving group from the opposite side.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Alkyl Halide][Nucleophile]).[2] Several factors influence the rate constant, k, but for the substrates , the most critical differentiator is the nature of the leaving group.[3][4]
A good leaving group is a species that can stabilize the negative charge it acquires upon departing.[5] Typically, this corresponds to the conjugate base of a strong acid.[6] For the halogens, the leaving group ability follows the order:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is governed by two primary factors:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, lowering the activation energy of the reaction and increasing the rate.[7][8]
-
Anion Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). Its negative charge is distributed over a larger volume, making it a more stable, weaker base than bromide.[8] The conjugate acid of iodide, HI (pKa ≈ -10), is stronger than that of bromide, HBr (pKa ≈ -9), confirming iodide's superior stability as a leaving group.[9]
Head-to-Head Comparison: Reactivity and Selectivity
The structural differences between this compound and 1,5-diiodopentane lead to distinct behaviors in Sₙ2 reactions.
1,5-Diiodopentane: The Symmetrical Workhorse
1,5-Diiodopentane is a symmetrical molecule featuring two highly reactive sites. Both terminal carbons are attached to excellent iodide leaving groups.
-
Reactivity: Due to the weak C-I bond, this substrate is exceptionally reactive in Sₙ2 reactions, often requiring milder conditions (lower temperatures, shorter reaction times) compared to its dibromo or dichloro analogs.[10]
-
Selectivity: With two identical reactive sites, monosubstitution can be challenging to control. A statistical mixture of mono- and di-substituted products is common, especially when the nucleophile is used in excess. Achieving high yields of the monosubstituted product often requires using the diiodide in excess.
This compound: The Chemoselective Substrate
This compound is an unsymmetrical molecule with two different halogen leaving groups. This structural feature is the key to its utility.
-
Reactivity & Selectivity: The significant difference in leaving group ability between iodide and bromide allows for highly chemoselective reactions. A nucleophile will overwhelmingly attack the carbon bearing the iodide, as this pathway has a much lower activation energy. This allows for the clean formation of a monosubstituted product, leaving the less reactive C-Br bond intact for subsequent transformations. Primary alkyl iodides can react thousands of times faster than their corresponding bromides.[8]
The following diagram illustrates the selective nature of this reaction.
Caption: Comparative Sₙ2 reaction pathways.
Quantitative Data Summary
While specific kinetic data for these exact substrates requires dedicated study, the relative reactivity can be reliably inferred from fundamental properties and data on similar primary alkyl halides.[10]
| Property | 1-Iodopentane Moiety | 1-Bromopentane Moiety | Reference |
| C-X Bond Dissociation Energy | ~228 kJ/mol | ~285 kJ/mol | [9][10] |
| Leaving Group pKa (of conjugate acid) | HI (pKa ≈ -10) | HBr (pKa ≈ -9) | [9] |
| Illustrative Relative Sₙ2 Rate | High (~30-50x faster) | Baseline (1x) | [2][10] |
Note: Relative rates are illustrative and depend heavily on the specific nucleophile, solvent, and temperature conditions.
Intramolecular Cyclization: A Competing Pathway
A significant application of 1,5-dihaloalkanes is the synthesis of five- and six-membered rings via intramolecular cyclization.[10] This occurs when a dihaloalkane reacts with a nucleophile that can undergo a second, internal Sₙ2 reaction. For a 1,5-dihaloalkane, this process yields a six-membered ring.
-
Intermolecular Sₙ2: The nucleophile displaces the first halide. With this compound, this selectively displaces the iodide.
-
Intramolecular Sₙ2: The newly installed nucleophilic center attacks the remaining electrophilic carbon, displacing the second halide and forming a cyclic product.
The formation of 5- and 6-membered rings through intramolecular pathways is generally kinetically favored over other ring sizes.[11]
Sources
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A Comparative Guide to Leaving Group Ability: Bromide vs. Iodide in Haloalkanes
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the selection of an appropriate leaving group is a critical determinant of reaction efficiency and outcome. In the vast landscape of organic synthesis, haloalkanes are foundational substrates, prized for their versatility in nucleophilic substitution and elimination reactions. Within this class, alkyl bromides and alkyl iodides are frequently employed. This guide provides an in-depth, objective comparison of bromide and iodide as leaving groups, grounded in fundamental chemical principles and supported by experimental data, to empower informed decision-making in your synthetic endeavors.
The Theoretical Framework of Leaving Group Ability
A leaving group is an atom or group of atoms that detaches from a substrate during a chemical reaction. An effective leaving group must be able to stabilize the pair of electrons it takes with it upon bond cleavage.[1] The propensity of a group to depart is intrinsically linked to several key physicochemical properties. The principle that weaker bases make better leaving groups is a cornerstone of this understanding.[2][3][4] This is because weak bases are, by definition, stable as anions and do not have a strong tendency to re-bond with the electrophilic carbon.[1][2]
The leaving group ability of the common halides follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ .[5] This order is a direct consequence of three interrelated factors: the basicity of the halide anion, the strength of the carbon-halogen bond, and the polarizability of the halide.
Basicity and the pKa of the Conjugate Acid
The most reliable predictor of leaving group ability is the basicity of the departing group. A weaker base is a more stable anion and therefore a better leaving group. The basicity of the halide ions can be conveniently assessed by examining the acidity (pKa) of their conjugate acids (HX). A stronger acid has a weaker conjugate base.
Hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), as reflected in their pKa values.[6][7]
| Property | HBr | HI | Justification |
| pKa (in water) | ~ -9.0[6][7] | ~ -10.0[6][7] | HI is the stronger acid. |
| Conjugate Base | Br⁻ (Bromide) | I⁻ (Iodide) | |
| Basicity | Weaker Base | Weakest Base | I⁻ is the weaker base. |
| Leaving Group Ability | Good | Excellent | Weaker bases are better leaving groups.[3] |
Table 1: Comparison of pKa and Basicity for HBr and HI.
The significantly lower pKa of HI indicates that the iodide ion (I⁻) is a weaker base than the bromide ion (Br⁻) and is therefore more stable in solution on its own.[2] This lower basicity makes iodide a superior leaving group.
Carbon-Halogen Bond Dissociation Energy
For a leaving group to depart, the bond connecting it to the carbon atom must be broken. The energy required to cleave this bond homolytically is the Bond Dissociation Energy (BDE). A weaker bond requires less energy to break, facilitating a faster reaction rate.
The C-I bond is notably weaker and longer than the C-Br bond. This is due to the larger atomic radius of iodine, which results in less effective orbital overlap with carbon's orbitals.[8][9][10]
| Bond | Average Bond Dissociation Energy (kJ/mol) | Rationale |
| C-Br | ~276 - 285[11][12] | Stronger, shorter bond. |
| C-I | ~213 - 240[11][12] | Weaker, longer bond due to larger atomic size of Iodine.[9] |
Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies.
The lower BDE of the C-I bond means that less energy is required to break it during the rate-determining step of both SN1 and SN2 reactions, contributing to the enhanced reactivity of alkyl iodides compared to alkyl bromides.[5][13]
Polarizability
Polarizability refers to the ease with which the electron cloud of an atom or ion can be distorted by an external electric field, such as that of an approaching nucleophile or a solvating molecule. Larger anions, like iodide, have more diffuse and loosely held valence electrons, making them more polarizable than smaller anions like bromide.[14][15]
| Ion | Electronic Polarizability (ų) | Significance |
| Br⁻ | 5.4[14][15] | Less polarizable. |
| I⁻ | 8.53[14][15] | More polarizable. |
Table 3: Comparison of Electronic Polarizabilities.
High polarizability is advantageous for a leaving group. In the transition state of a nucleophilic substitution reaction, the leaving group is partially bonded to the carbon and is developing a negative charge. The ability of a highly polarizable atom like iodine to disperse this forming charge over a large volume has a stabilizing effect on the transition state, thus lowering the activation energy of the reaction.
Impact on Nucleophilic Substitution Kinetics
The superior leaving group ability of iodide directly translates to faster reaction rates in nucleophilic substitution reactions compared to bromide, irrespective of the specific mechanism (SN1 or SN2).
Bimolecular Nucleophilic Substitution (SN2)
In an SN2 reaction, the nucleophile attacks the substrate in a single, concerted step, and the leaving group departs simultaneously.[16][17] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[16][18] Because the C-X bond is broken in the rate-determining step, the nature of the leaving group has a profound impact on the reaction rate.
Caption: The lower activation energy for alkyl iodides leads to a faster SN2 reaction rate.
Experimental data consistently show that alkyl iodides react significantly faster than their corresponding alkyl bromides under SN2 conditions.[5][8] The weaker C-I bond and greater stability of the iodide anion lower the energy of the transition state, accelerating the reaction.
Unimolecular Nucleophilic Substitution (SN1)
The SN1 reaction proceeds through a two-step mechanism, with the rate-determining step being the spontaneous dissociation of the leaving group to form a carbocation intermediate.[16][17] The rate is dependent only on the concentration of the substrate.[16]
Caption: The weaker C-I bond facilitates faster carbocation formation in SN1 reactions.
Since the C-X bond is broken in the slow step, a better leaving group will accelerate the reaction. Alkyl iodides undergo SN1 reactions faster than alkyl bromides because the C-I bond is more easily broken to form the carbocation intermediate.[19]
Experimental Protocol: Comparative Rate Analysis
To empirically validate the superior leaving group ability of iodide, a competitive reaction or parallel kinetic studies can be performed. The following protocol outlines a method for comparing the SN2 reactivity of 1-bromobutane and 1-iodobutane.
Protocol: SN2 Reaction of Sodium Azide with 1-Bromobutane and 1-Iodobutane
Objective: To determine the relative reaction rates of 1-bromobutane and 1-iodobutane with sodium azide in an acetone solvent.
Materials:
-
1-Bromobutane (0.1 M solution in acetone)
-
1-Iodobutane (0.1 M solution in acetone)
-
Sodium Azide (0.2 M solution in acetone)
-
Acetone (anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials, syringes, magnetic stirrer, constant temperature bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Methodology:
-
Reaction Setup: Prepare two separate reaction vials. To each vial, add 5.0 mL of the respective haloalkane solution (1-bromobutane or 1-iodobutane) and a known concentration of the internal standard.
-
Equilibration: Place the vials in a constant temperature bath set to 40°C and allow them to equilibrate for 10 minutes.
-
Initiation: Initiate the reactions by adding 5.0 mL of the pre-warmed sodium azide solution to each vial simultaneously. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of cold deionized water. This will precipitate the unreacted sodium azide and halt the reaction.
-
Extraction: Add 1 mL of diethyl ether to the quenched aliquot, vortex thoroughly, and allow the layers to separate.
-
Analysis: Inject 1 µL of the organic (ether) layer into the GC-FID.
-
Data Processing: Quantify the peak areas of the starting haloalkane relative to the internal standard at each time point. Plot the natural logarithm of the haloalkane concentration (ln[RX]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for 1-bromobutane and 1-iodobutane to determine their relative reactivity.
Caption: A systematic workflow for the kinetic comparison of haloalkane reactivity.
Practical Considerations for Synthetic Strategy
While alkyl iodides are demonstrably more reactive, the choice between an alkyl bromide and an alkyl iodide in a synthetic plan is not always straightforward and involves a trade-off between reactivity, stability, and cost.
-
Reactivity: For sluggish reactions or when a rapid conversion is required, an alkyl iodide is the substrate of choice. Its high reactivity makes it invaluable for constructing complex molecules where milder conditions are necessary to preserve sensitive functional groups.[20][21]
-
Cost and Stability: Alkyl bromides are generally less expensive and more stable than alkyl iodides, which can be sensitive to light and prone to decomposition over time, liberating I₂. For large-scale syntheses or when high reactivity is not essential, alkyl bromides often provide the optimal balance of performance and economy.[13]
-
The Finkelstein Reaction: A powerful strategy in synthesis is to use the more stable and cheaper alkyl chloride or bromide as the starting material and convert it in situ to the highly reactive alkyl iodide. The Finkelstein reaction, typically involving sodium iodide in acetone, is an equilibrium process that is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide from the acetone solvent, an elegant application of Le Châtelier's principle.[22][23]
Caption: A decision-making guide for choosing between alkyl halides in synthesis.
Conclusion
The evidence is unequivocal: iodide is a superior leaving group to bromide . This heightened ability stems from a confluence of fundamental properties: the iodide anion is a significantly weaker base, the carbon-iodine bond is weaker and requires less energy to cleave, and the large, diffuse electron cloud of iodide provides greater polarizability to stabilize the transition state. Consequently, alkyl iodides consistently exhibit faster reaction rates in both SN1 and SN2 reactions compared to their bromide counterparts. The ultimate choice of haloalkane in a synthetic context hinges on a strategic balance of desired reactivity, substrate stability, and economic viability.
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Iodide vs. Bromide in Butane Systems.
- Vedantu. Alkyl Iodide.
- ResearchGate. Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices.
- European Journal of Mineralogy. Empirical electronic polarizabilities of iodine (I − ) and bromine (Br − , Br 7+ ) for the prediction of refractive indices.
- The Journal of Physical Chemistry A. pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H.
- UCLA Chemistry. Chem 14D – Spring 2012 pKa Table.
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A Senior Application Scientist's Guide to 1-Bromo-5-iodopentane: Harnessing Differential Reactivity for Advanced Synthesis
For researchers at the forefront of organic synthesis and drug development, the choice of a bifunctional building block can be the determining factor in the efficiency, selectivity, and ultimate success of a synthetic route. While symmetric dihaloalkanes like 1,5-dibromopentane have their place, the heterobifunctional nature of 1-bromo-5-iodopentane offers a distinct and powerful advantage: controlled, sequential reactivity. This guide provides an in-depth comparison, supported by experimental data and protocols, to illustrate why the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds makes this compound a superior choice for complex, multi-step syntheses.
The core advantage of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and the iodide ion (I⁻) is a much better leaving group than the bromide ion (Br⁻).[1][2] This is due to the greater stability of the larger, more polarizable iodide anion.[2] Consequently, the iodo-terminus of the molecule is substantially more reactive towards nucleophiles and in the formation of organometallic reagents.[1] This allows for selective reaction at the C-I bond under milder conditions, leaving the more robust C-Br bond intact for subsequent, different transformations.
I. The Fundamental Principle: Differential Reactivity in Action
The utility of this compound is rooted in well-established principles of physical organic chemistry. The bond dissociation energy for a primary C-I bond is approximately 228-234 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol.[1][2] This energy difference translates directly to a lower activation energy for reactions involving the cleavage of the C-I bond, resulting in significantly faster reaction rates.[1]
| Dihaloalkane | Halogen Leaving Group | C-X Bond Dissociation Energy (kJ/mol) | Relative Rate of SN2 Reaction (Illustrative) |
| This compound | I⁻ (primary site) | ~228 | ~30 |
| Br⁻ (secondary site) | ~285 | 1 | |
| 1,5-Dibromopentane | Br⁻ | ~285 | 1 |
| 1,5-Diiodopentane | I⁻ | ~228 | ~30 |
| Note: This data is illustrative, based on general reactivity trends for primary alkyl halides. The key takeaway is the significant rate difference between the reactions at the iodo and bromo positions.[1][2] |
This differential allows for a level of synthetic control that is difficult to achieve with symmetric dihaloalkanes like 1,5-dibromopentane or 1,5-diiodopentane. With 1,5-dibromopentane, achieving mono-substitution without the formation of significant double-substitution byproducts requires careful control of stoichiometry and conditions. With 1,5-diiodopentane, both ends are highly reactive, making selective mono-alkylation challenging.[2] this compound elegantly solves this problem.
Caption: Selective sequential substitution workflow using this compound.
II. Application in Asymmetric Ether and Amine Synthesis
A classic application demonstrating the superiority of this compound is in the sequential Williamson ether synthesis to create asymmetric di-ethers or amino-ethers, which are common scaffolds in medicinal chemistry.
This protocol compares the synthesis of an asymmetric diether using this compound versus the less controlled reaction with 1,5-dibromopentane.
Method 1: Sequential Synthesis with this compound
-
Rationale: This method leverages the higher reactivity of the C-I bond to first introduce the ethoxy group under mild conditions. The remaining C-Br bond is then targeted in a second step, which may require more forcing conditions, ensuring a clean, stepwise synthesis.
-
Step 1: Selective Ethoxylation
-
Prepare sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar) at 0 °C.
-
Once all sodium has reacted, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The rationale for the low temperature and short reaction time is to maximize selectivity for the iodo-position.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of starting material and formation of 1-bromo-5-ethoxypentane.
-
Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product is often pure enough for the next step.
-
-
Step 2: Phenoxylation
-
In a separate flask, prepare sodium phenoxide by reacting phenol (1.1 eq) with sodium hydride (1.1 eq) in anhydrous DMF at 0 °C.
-
Add the crude 1-bromo-5-ethoxypentane from Step 1 to the sodium phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. The higher temperature is necessary to activate the less reactive C-Br bond.
-
Monitor the reaction for completion.
-
Cool, quench with saturated aq. NH₄Cl, and extract with ethyl acetate. Purify the final product by column chromatography.
-
Method 2: One-Pot Attempt with 1,5-Dibromopentane
-
Rationale: This method attempts to achieve selective mono-alkylation by using a limited amount of the first nucleophile. However, it often results in a mixture of starting material, the desired mono-alkylated product, and the undesired symmetrically di-alkylated byproduct.
-
Prepare sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Add a solution of 1,5-dibromopentane (1.0 eq) dropwise.
-
Stir at room temperature for 4-6 hours.
-
Analysis of the crude reaction mixture typically shows a mixture of unreacted 1,5-dibromopentane, 1-bromo-5-ethoxypentane, and 1,5-diethoxypentane, making purification difficult and lowering the yield of the desired intermediate.
| Parameter | Method 1 (this compound) | Method 2 (1,5-Dibromopentane) |
| Control | High selectivity, stepwise control | Poor selectivity |
| Intermediate Purity | High | Low (mixture of products) |
| Overall Yield | Typically >70% | Highly variable, often <40% for the final product |
| Purification | Straightforward | Difficult, requires extensive chromatography |
III. Selective Grignard Reagent Formation
The differential reactivity is also highly advantageous for forming Grignard reagents, a cornerstone of C-C bond formation.[3][4] The C-I bond reacts much more readily with magnesium metal than the C-Br bond.[1] This allows for the clean formation of the iodo-Grignard reagent while preserving the bromo functionality for subsequent cross-coupling or nucleophilic substitution reactions.
-
Rationale: This protocol is designed to form the Grignard reagent exclusively at the iodo-position. Strict anhydrous conditions are critical, as Grignard reagents react vigorously with water.[5] The use of an initiator like an iodine crystal helps to activate the magnesium surface.[3]
Caption: Experimental workflow for selective Grignard reagent formation.
-
Apparatus: Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried.[5]
-
Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Assemble the apparatus and flush with dry nitrogen.
-
Solvent: Add a portion of anhydrous diethyl ether via the dropping funnel to cover the magnesium.
-
Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small amount (~10%) of this solution to the magnesium.
-
Reaction: The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gentle warming may be required. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure full conversion. The resulting grey/black solution of (5-bromopentyl)magnesium iodide is ready for use in subsequent reactions, such as coupling with an aldehyde or ketone.
Attempting this with 1,5-dibromopentane is possible but often requires harsher initiation conditions and can lead to the formation of a di-Grignard reagent or Wurtz coupling side products.[2] 1,5-diiodopentane is too reactive and will almost exclusively form the di-Grignard reagent or cyclize.
IV. Application in Drug Development: The Heterobifunctional Linker
In modern drug development, particularly in the field of targeted protein degradation, heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) are of immense interest.[6][7] These molecules consist of two different ligands connected by a linker, where one ligand binds to a target protein and the other recruits an E3 ligase to induce degradation.[6][8]
This compound is an ideal starting material for constructing the flexible pentyl linkers often used in these molecules. Its differential reactivity allows for the sequential and directed attachment of the two distinct, and often complex, protein-binding ligands. This synthetic strategy avoids the formation of undesired homobifunctional dimers and simplifies the purification of the final, complex therapeutic agent.[9]
Conclusion
For researchers and drug development professionals who require precision and control in their synthetic strategies, this compound offers clear and demonstrable advantages over its symmetric dihaloalkane counterparts. The significant difference in the reactivity of the carbon-iodine and carbon-bromine bonds provides a reliable handle for performing selective, sequential reactions. This enables the efficient construction of complex, asymmetric molecules, reduces the formation of undesirable byproducts, simplifies purification processes, and ultimately leads to higher overall yields. Whether for building asymmetric ethers, selectively forming Grignard reagents, or synthesizing sophisticated heterobifunctional linkers for novel therapeutics, this compound is a powerful and enabling tool in the modern chemist's arsenal.
References
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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- Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane.
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- University of Missouri–St. Louis. (n.d.). Experiment 25 – The Grignard Reaction.
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MDPI. (2023). Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications. [Link]
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Al-Zoubi, R. M., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
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A Comparative Analysis of 1-Bromo-5-iodopentane in Williamson Ether Synthesis: A Guide for Synthetic Chemists
In the landscape of synthetic organic chemistry, the Williamson ether synthesis stands as a robust and venerable tool for the formation of C-O-C linkages.[1] Developed in 1850 by Alexander Williamson, this SN2 reaction, which involves an alkoxide nucleophile displacing a leaving group on an alkyl electrophile, remains a cornerstone of both industrial and academic laboratories.[1][2] The choice of the alkyl electrophile is critical, as its structure and the nature of its leaving group dictate the reaction's efficiency and outcome. This guide provides a deep comparative analysis of 1-bromo-5-iodopentane, a unique bifunctional substrate, offering insights into its selective reactivity and synthetic utility.
The Theoretical Backbone: SN2 Reactions and Leaving Group Prowess
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] This concerted process involves the backside attack of a nucleophile (the alkoxide) on the electrophilic carbon, leading to the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-leaving group bond.[1][2] The reaction rate is highly sensitive to several factors, including steric hindrance at the reaction center and the stability of the departing leaving group.[5][6]
An excellent leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure. For halide leaving groups, the ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly correlated with the strength of their conjugate acids (HI > HBr > HCl > HF) and the polarizability of the ion.[7]
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Strength (kJ/mol) | Relative Reactivity |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ≈ -10 | ~228 | Highest |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ≈ -9 | ~285 | High |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ≈ -7 | ~346 | Moderate |
Table 1: Comparison of Halide Leaving Groups. The data illustrates that the iodide ion is the superior leaving group due to the weakness of the C-I bond and the high acidity of its conjugate acid, HI, indicating the stability of the resulting I⁻ anion.[7]
The Case of this compound: An Intramolecular Competition
This compound presents a fascinating scenario for the Williamson ether synthesis. As a primary alkyl halide at both ends, steric hindrance is minimized, making it an excellent candidate for SN2 reactions.[8] The core question for a synthetic chemist is: when reacted with an alkoxide, which end of this molecule will preferentially form the ether?
Based on the principles of leaving group ability, the carbon-iodine bond is weaker and more easily broken than the carbon-bromine bond.[7] Therefore, the iodide is the superior leaving group. The alkoxide nucleophile will preferentially attack the carbon atom attached to the iodine, displacing the iodide ion and forming the bromo-substituted ether as the major product.
Experimental Protocol: Synthesis of 1-Phenoxy-5-bromopentane
This protocol details a representative Williamson ether synthesis using sodium phenoxide as the nucleophile and this compound as the electrophile.
Objective: To selectively synthesize 1-phenoxy-5-bromopentane, demonstrating the superior leaving group ability of iodide over bromide.
Materials:
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Alkoxide Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve phenol (1.0 eq) in anhydrous THF. To this solution, carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases. This step forms the sodium phenoxide nucleophile.
-
SN2 Reaction: Add this compound (1.0 eq) to the sodium phenoxide solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-phenoxy-5-bromopentane.
Expected Results and Comparative Data
The reaction is expected to yield 1-phenoxy-5-bromopentane as the major product, with only trace amounts, if any, of 1-phenoxy-5-iodopentane or the difunctionalized diether.
| Substrate | Nucleophile | Major Product | Minor Product(s) | Rationale |
| This compound | Sodium Phenoxide | 1-Phenoxy-5-bromopentane | 1-Phenoxy-5-iodopentane, 1,5-diphenoxypentane | Iodide is a significantly better leaving group than bromide, leading to selective substitution at the C-I bond.[7] |
| 1,5-Dibromopentane | Sodium Phenoxide | 1-Phenoxy-5-bromopentane | 1,5-Diphenoxypentane | Slower reaction compared to the iodo-analogue. Statistical mixture and potential for disubstitution. |
| 1,5-Diiodopentane | Sodium Phenoxide | 1-Phenoxy-5-iodopentane | 1,5-Diphenoxypentane | Highly reactive at both ends, making selective monosubstitution challenging. |
Table 2: Comparative Reactivity of Dihalopentanes in Williamson Ether Synthesis.
Visualizing the Process
To further clarify the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for the selective synthesis of 1-phenoxy-5-bromopentane.
Caption: Reaction mechanism illustrating the preferential attack at the carbon bearing the iodo group.
Synthetic Strategy and Alternative Substrates
The selective reactivity of this compound makes it a valuable building block for synthesizing molecules that require a terminal bromide for further functionalization, such as in Grignard reactions or subsequent nucleophilic substitutions. While 1,5-dibromopentane could also be used to generate a mono-ether, the reaction would be slower, and controlling the stoichiometry to prevent the formation of the di-substituted product can be more challenging. Conversely, 1,5-diiodopentane would be highly reactive at both ends, making selective mono-alkylation difficult to achieve with high yield.
Furthermore, this principle of selective reactivity can be extended to intramolecular Williamson ether synthesis. For instance, a 5-iodopentan-1-ol derivative would cyclize more readily to form tetrahydrofuran than its 5-bromopentan-1-ol counterpart.[9][10]
Conclusion
The comparative analysis of this compound in the Williamson ether synthesis highlights the profound impact of the leaving group on reaction outcomes. The superior leaving group ability of iodide directs the nucleophilic attack to the iodo-substituted carbon with high selectivity. This inherent reactivity allows for the strategic synthesis of ω-bromo ethers, which are versatile intermediates in multi-step organic synthesis. For researchers and drug development professionals, understanding and leveraging this selectivity can lead to more efficient and controlled synthetic routes, minimizing byproducts and maximizing the yield of desired functionalized molecules.
References
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Wikipedia. Williamson ether synthesis . [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis . [Link]
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Homework.Study.com. Does 1-iodopentane use a nucleophilic bimolecular reaction? . [Link]
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A Senior Application Scientist's Guide to the Definitive Purity Validation of 1-Bromo-5-iodopentane by GC-MS
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials is not merely a matter of quality control; it is the very foundation upon which the success of a synthesis and the safety of the final product rest. 1-Bromo-5-iodopentane, a key bifunctional alkylating agent, is a prime example of a reagent where stringent purity assessment is paramount. This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and highly specific analytical technique. We will delve into the causality behind the experimental choices, compare this methodology with viable alternatives, and present supporting data to provide a comprehensive understanding of its application.
The Critical Role of Purity in Synthesis
This compound is a versatile intermediate in organic synthesis, frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its utility stems from the differential reactivity of the bromine and iodine leaving groups, allowing for sequential reactions. However, the presence of impurities, such as residual starting materials (e.g., 1-bromopentane), byproducts of synthesis (e.g., 1,5-dibromopentane or 1,5-diiodopentane), or degradation products, can lead to undesired side reactions, reduced yields, and the introduction of potentially toxic components into the drug substance. Therefore, a robust and validated analytical method for purity determination is not just a recommendation but a necessity.
GC-MS: The Gold Standard for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The mass spectrometer then fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. This combination of high-resolution separation and highly specific detection makes GC-MS an invaluable tool for impurity profiling.[2][3]
The Rationale Behind Method Parameters
The development of a robust GC-MS method is a systematic process, with each parameter carefully chosen to ensure optimal separation and detection of the target analyte and its potential impurities.
Experimental Protocol: Purity Validation of this compound
This protocol is designed to be a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[4][5][6][7][8]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) for preliminary quantitative analysis and a mass spectrometer for identification.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar column such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice for the separation of halogenated alkanes.
-
Solvent: Dichloromethane (DCM), HPLC grade or higher.
-
Reference Standard: A certified reference standard of this compound (≥99.5% purity).
-
Potential Impurity Standards: 1-bromopentane, 1,5-dibromopentane, 1,5-diiodopentane.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.
-
Impurity Stock Solution: Prepare a stock solution containing the potential impurities (1-bromopentane, 1,5-dibromopentane, 1,5-diiodopentane) at a concentration of approximately 1 mg/mL each in dichloromethane.
-
Spiked Sample Solution: Spike the sample solution with a known amount of the impurity stock solution to demonstrate the method's ability to separate the impurities from the main component.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injector | Split mode (50:1) | Prevents column overloading and ensures sharp peaks. |
| Temperature: 250 °C | Ensures complete vaporization of the analyte and impurities. | |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate: 1.0 mL/min (constant flow) | Optimal for column performance and reproducibility. | |
| Oven Program | Initial Temp: 60 °C (hold 2 min) | Allows for the separation of highly volatile components. |
| Ramp: 10 °C/min to 280 °C | Provides good separation of the target analyte and potential impurities with varying boiling points. | |
| Final Hold: 5 min | Ensures elution of any less volatile components. | |
| MS Transfer Line | Temperature: 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Temperature: 230 °C | Standard temperature for EI sources. | |
| Quadrupole | Temperature: 150 °C | Standard temperature for the mass filter. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
Data Analysis and Interpretation
The primary peak in the chromatogram of the sample solution should correspond to the retention time of the this compound reference standard. The mass spectrum of this peak should be compared with the spectrum of the reference standard and theoretical fragmentation patterns.
Expected Fragmentation of this compound:
The mass spectrum of this compound is expected to show a molecular ion peak (M+), although it may be of low intensity. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in M+ and M+2 peaks of nearly equal intensity.[9] The primary fragmentation pathways are expected to be the loss of a bromine radical ([M-Br]+) and an iodine radical ([M-I]+). Further fragmentation will involve the loss of alkyl fragments.
| Ion | m/z (approximate) | Comments |
| [C5H10BrI]+ (M+) | 276, 278 | Molecular ion with bromine isotopic pattern. |
| [C5H10I]+ | 197 | Loss of Bromine radical. |
| [C5H10Br]+ | 149, 151 | Loss of Iodine radical, with bromine isotopic pattern. |
| [C4H8Br]+ | 135, 137 | Fragmentation of the alkyl chain. |
| [C4H8I]+ | 183 | Fragmentation of the alkyl chain. |
Purity Calculation:
The purity of the this compound sample can be calculated using the area percent method from the total ion chromatogram (TIC), assuming that all components have a similar response factor.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
For more accurate quantification, a calibration curve should be generated using the reference standard at multiple concentration levels.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility and partitioning, followed by mass-based detection. | High sensitivity and specificity, allows for both quantification and identification of unknown impurities.[2][3] | Requires volatile and thermally stable analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be used for quantification (qNMR) without a reference standard for every impurity.[10][11][12][13] | Lower sensitivity compared to GC-MS, complex mixtures can lead to overlapping signals.[14] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds, a wide range of detectors can be used.[3][15] | May have lower resolution for small, non-polar molecules like this compound compared to GC.[15] |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides the percentage of C, H, N, S, and halogens, which can be compared to the theoretical values to assess purity.[16] | Does not provide information on the nature of impurities, requires a relatively large amount of sample, and is not suitable for identifying minor impurities.[17][18][19] |
Illustrative Data
The following table presents hypothetical data from the GC-MS analysis of a this compound sample, demonstrating the separation and identification of common impurities.
| Peak No. | Retention Time (min) | Tentative Identification | Area % | Key Mass Fragments (m/z) |
| 1 | 5.8 | 1-Bromopentane (Starting Material) | 0.25 | 149, 151, 71, 43 |
| 2 | 12.5 | This compound | 99.50 | 276, 278, 197, 149, 151 |
| 3 | 14.2 | 1,5-Dibromopentane (Byproduct) | 0.15 | 228, 230, 232, 149, 151 |
| 4 | 16.8 | 1,5-Diiodopentane (Byproduct) | 0.10 | 324, 197, 127 |
Conclusion
The purity of this compound is a critical parameter that can significantly impact the outcome of synthetic processes in drug development and other research areas. This guide has presented a comprehensive and scientifically sound GC-MS method for the validation of its purity. The detailed protocol, rooted in established analytical principles and ICH guidelines, provides a robust framework for accurate and reliable analysis. By understanding the rationale behind the experimental choices and the strengths and limitations of alternative techniques, researchers can confidently ensure the quality of this vital chemical intermediate, paving the way for successful and reproducible scientific endeavors.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link]
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This compound. ChemBK. [Link]
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Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]
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Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? Reddit. [Link]
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Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
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A Comparative Guide to Piperidine Synthesis: Selecting the Optimal Dihaloalkane
Introduction: The Ubiquitous Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to a vast range of pharmaceuticals, from analgesics like Fentanyl to antipsychotics and antiviral agents.[1][2] The conformational flexibility and basic nitrogen atom of the piperidine scaffold allow it to effectively interact with a multitude of biological targets, making its efficient synthesis a critical focus for drug development professionals.
One of the most direct and classical methods for constructing this valuable motif is the cyclization of primary amines with α,ω-dihaloalkanes.[3] While seemingly straightforward, the choice of the dihaloalkane starting material profoundly impacts reaction efficiency, cost, and overall process viability. This guide provides an in-depth comparison of different dihaloalkanes for piperidine synthesis, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Mechanistic Underpinnings: A Tale of Two Substitutions
The synthesis of an N-substituted piperidine from a primary amine and a dihaloalkane is fundamentally a tandem intermolecular and intramolecular bimolecular nucleophilic substitution (SN2) reaction.
The process unfolds in two key stages:
-
Intermolecular Alkylation: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbons of the dihaloalkane, displacing the first halogen and forming an ω-haloalkylamine intermediate.
-
Intramolecular Cyclization: The secondary amine of the intermediate then acts as an internal nucleophile, attacking the terminal carbon and displacing the second halogen to form the six-membered piperidine ring.
A base, typically a non-nucleophilic carbonate or a hindered amine, is essential to neutralize the hydrohalic acid (HX) generated in each step. This prevents the protonation of the amine, which would render it non-nucleophilic and halt the reaction.
Protocol 1: Synthesis of N-Benzylpiperidine using 1,5-Dibromopentane (Conventional Heating)
Materials:
-
Benzylamine (1.0 eq)
-
1,5-Dibromopentane (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 eq), acetonitrile (to make a 0.5 M solution), and potassium carbonate (2.5 eq).
-
Begin stirring the suspension. Add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Scientist's Note: The reaction is heated to overcome the activation energy for both SN2 steps. Acetonitrile is a good polar aprotic solvent that effectively solvates the cationic intermediates without interfering with the nucleophile.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Scientist's Note: The aqueous wash removes any remaining inorganic salts and unreacted starting materials that have some water solubility.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure product.
Protocol 2: Synthesis of N-Benzylpiperidine using 1,5-Dichloropentane (Microwave-Assisted)
Materials:
-
Benzylamine (1.0 eq)
-
1,5-Dichloropentane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzylamine (1.0 eq), 1,5-dichloropentane (1.2 eq), potassium carbonate (3.0 eq), and deionized water (4.0 mL). [4] * Scientist's Note: Using water as a solvent aligns with green chemistry principles. The higher equivalence of base and dichloride is often needed to drive the reaction of the less reactive substrate to completion.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 30-45 minutes. The pressure will increase; ensure the reactor's safety limits are not exceeded.
-
Scientist's Note: Microwave irradiation provides rapid, localized heating, allowing the reaction to reach the high temperature required to activate the C-Cl bonds in a much shorter timeframe than conventional heating. [4]4. After the reaction is complete, cool the vessel to room temperature using compressed air.
-
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-benzylpiperidine.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion and Recommendations
The synthesis of piperidines via the reaction of primary amines with dihaloalkanes is a robust and versatile method. The selection of the dihaloalkane, however, is a critical decision that balances reactivity, cost, and reaction conditions.
Summary Recommendations:
-
For maximum reactivity and mild conditions , particularly with sensitive substrates, 1,5-diiodopentane is the superior choice, though its cost is a major consideration.
-
For general-purpose laboratory synthesis and process scale-up , 1,5-dibromopentane offers the best compromise between reactivity, stability, and cost.
-
For large-scale industrial synthesis where cost is the dominant factor, 1,5-dichloropentane is the most economical option, provided the necessary equipment for high-temperature or microwave-assisted reactions is available.
By understanding the mechanistic principles and practical trade-offs associated with each dihaloalkane, researchers can strategically design and execute efficient, cost-effective, and successful piperidine syntheses.
References
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Atobe, H., Tateno, H., & Fuchigami, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350–359. [Link] [5][6][7]2. Zhang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4983. [Link] [3][8]3. Varlamova, E. D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565. [Link] [2]4. Atobe, H., Tateno, H., & Fuchigami, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. National Center for Biotechnology Information. [Link]
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ResearchGate. (2022). Synthesis of Piperidines. Request PDF. [Link] [1]6. DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link] [9]7. Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]
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MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
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A Senior Application Scientist's Guide to the Relative Reaction Rates of 1-Bromo-5-iodopentane with Diverse Nucleophiles
For researchers, scientists, and professionals in the dynamic field of drug development, a nuanced understanding of reaction kinetics and selectivity is paramount. The choice of nucleophile in a substitution reaction can dramatically influence not only the rate of reaction but also the product distribution, particularly in substrates possessing multiple reactive sites. This guide provides an in-depth comparative analysis of the relative reaction rates of 1-bromo-5-iodopentane with a selection of common nucleophiles. We will delve into the mechanistic underpinnings of the observed reactivity, present illustrative experimental data, and provide a robust protocol for independent verification and further investigation.
Introduction: The Differentiated Reactivity of a Heterodihalide
This compound presents a compelling case study in intramolecular reactivity. The molecule possesses two primary electrophilic centers at C1 (bonded to bromine) and C5 (bonded to iodine). The fundamental principles of nucleophilic substitution, particularly the S(_N)2 mechanism, dictate that the rate of reaction is highly dependent on the nature of the leaving group. In this context, the iodide ion is a significantly better leaving group than the bromide ion. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond and the greater stability of the larger, more polarizable iodide anion in solution.[1][2] Consequently, nucleophilic attack is overwhelmingly favored at the carbon bearing the iodine atom.
This guide will compare the relative rates of monosubstitution at the C-I bond with the following nucleophiles: azide (N(_3)
Mechanistic Considerations and Regioselectivity
The reaction of this compound with the selected nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3] This is due to the primary nature of both alkyl halides, which disfavors the formation of unstable primary carbocations required for an S(_N)1 pathway. The S(_N)2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the reaction center.[3]
The core principle governing the regioselectivity of the initial nucleophilic attack is the disparity in leaving group ability between iodide and bromide. The relative rates of reaction for ethyl halides with cyanide, for instance, show that ethyl iodide reacts approximately 10 times faster than ethyl bromide.[1] This established trend strongly predicts that the primary product of the reaction between this compound and one equivalent of a nucleophile will be the 5-substituted-1-bromopentane.
Figure 1: Generalized S(_N)2 reaction at the C-I bond of this compound.
Comparative Reaction Rates: A Qualitative and Illustrative Quantitative Overview
The rate of an S(_N)2 reaction is directly proportional to the strength of the nucleophile. Nucleophilicity is influenced by factors such as basicity, polarizability, and the solvent. In polar aprotic solvents like acetone or dimethylformamide (DMF), which are excellent for S(_N)2 reactions, the general order of nucleophilicity for our selected species is:
Azide (N(_3)
This order is based on a combination of basicity and polarizability. The azide ion is a potent nucleophile. Thiocyanate is also a strong nucleophile, with the softer sulfur atom being the primary site of attack in S(_N)2 reactions. Cyanide, while a strong nucleophile, is slightly weaker than azide and thiocyanate in many S(_N)2 reactions.
The following table provides an illustrative comparison of the expected relative reaction rates. The values are normalized to the reaction with cyanide for ease of comparison and are based on trends observed for similar primary alkyl halides.[4]
| Nucleophile | Reagent Example | Typical Solvent | Expected Relative Rate Constant (k(_{rel})) | Product of Monosubstitution |
| Cyanide | KCN or NaCN | Acetone, DMSO | 1.0 | 5-Bromopentanenitrile[5] |
| Azide | NaN(_3) | Acetone, DMF | ~5-10 | 1-Azido-5-bromopentane |
| Thiocyanate | NaSCN or KSCN | Ethanol, Acetone | ~2-5 | 1-Bromo-5-thiocyanatopentane |
Table 1: Illustrative comparative reaction rates of this compound with selected nucleophiles in a polar aprotic solvent at 25°C.
Experimental Protocol: Determination of Relative Reaction Rates by Gas Chromatography-Mass Spectrometry (GC-MS)
To empirically determine the relative reaction rates, a competitive reaction or a series of parallel reactions monitored over time can be performed. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation of the reactant and products and unambiguous identification through mass spectra.
Materials and Reagents
-
This compound (≥98% purity)
-
Sodium azide (NaN(_3), ≥99%)
-
Potassium cyanide (KCN, ≥98%)
-
Sodium thiocyanate (NaSCN, ≥98%)
-
Anhydrous Acetone (solvent)
-
Dodecane (internal standard)
-
Dichloromethane (for quenching and extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Standard laboratory glassware
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
Experimental Workflow
Figure 2: Experimental workflow for determining relative reaction rates by GC-MS.
Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in anhydrous acetone containing a known concentration (e.g., 0.02 M) of dodecane as an internal standard.
-
Prepare 0.2 M solutions of sodium azide, potassium cyanide, and sodium thiocyanate in anhydrous acetone. Note: Due to the lower solubility of these salts, sonication may be required. Ensure the solutions are clear before use.
-
-
Reaction Setup:
-
In separate, sealed reaction vials, add equal volumes of the this compound stock solution.
-
To initiate the reactions simultaneously, add an equal volume of the respective nucleophile stock solution to each vial. This will result in final concentrations of 0.05 M for the substrate and 0.1 M for the nucleophile.
-
-
Reaction Monitoring:
-
Maintain the reaction vials at a constant temperature (e.g., 25°C) in a water bath.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction mixture.
-
-
Sample Preparation for GC-MS Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of dichloromethane and 1 mL of deionized water.
-
Vortex the vial, allow the layers to separate, and carefully transfer the organic (bottom) layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
Filter the dried organic layer into a GC vial.
-
-
GC-MS Analysis:
-
Inject the samples onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Develop a temperature program that provides good separation of the internal standard, the starting material (this compound), and the expected products (1-azido-5-bromopentane, 5-bromopentanenitrile, and 1-bromo-5-thiocyanatopentane).
-
The mass spectrometer will confirm the identity of each peak based on its mass spectrum.
-
-
Data Analysis:
-
For each time point, determine the peak area of the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point by normalizing its peak area to the peak area of the internal standard.
-
Plot the concentration of this compound as a function of time for each nucleophile.
-
Determine the initial rate of each reaction from the initial slope of the concentration vs. time plot.
-
The relative rate constants can be determined by taking the ratio of the initial rates.
-
Conclusion
The reaction of this compound with nucleophiles is a clear demonstration of the principles of S(_N)2 reactivity, with the iodide serving as the preferential leaving group. The rate of this selective substitution is then governed by the intrinsic nucleophilicity of the attacking species. Based on established chemical principles, the expected order of reactivity is azide > thiocyanate > cyanide. The provided experimental protocol offers a robust framework for the quantitative determination of these relative reaction rates, enabling researchers to make informed decisions in the design and optimization of synthetic pathways. This understanding is critical for the efficient synthesis of complex molecules in drug discovery and development, where control over reactivity and selectivity is paramount.
References
-
Westaway, K. C., & Ali, S. F. (1979). Isotope effects in the S(_N)2 reactions of substituted benzyl chlorides with cyanide ion in methanol-water mixtures. Canadian Journal of Chemistry, 57(11), 1354-1363. [Link]
-
PubChem. (n.d.). 1-Azido-5-iodopentane. National Center for Biotechnology Information. [Link]
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PubMed Central. [Link]
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PubChem. (n.d.). 5-Bromopentanenitrile. National Center for Biotechnology Information. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. [Link]
-
NIST. (n.d.). 5-Bromovaleronitrile. NIST Chemistry WebBook. [Link]
-
YouTube. (2020, August 10). Nucleophilic Substitution Rates Part 1: SN2 Reactions. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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OpenStax. (2023, September 20). 11.2 The SN2 Reaction. Organic Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 1,5-diazido-3-nitrazapentane (DIANP). [Link]
-
Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
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Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]
-
PubChem. (n.d.). 1-Amino-5-iodopentane. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 5-Bromovaleronitrile. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Azidopentane. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Bromo-5-chloro-1-iodopentane. National Center for Biotechnology Information. [Link]
-
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-
Chemistry Stack Exchange. (2017, February 15). What results from the reaction of 5-bromopentan-1-ol and NaOH?. [Link]
-
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A Senior Application Scientist's Guide to 1-Bromo-5-iodopentane: A Cost-Benefit Analysis for Sequential Synthesis
Introduction: The Challenge of Regioselective Bifunctionalization
In the intricate world of organic synthesis, particularly in pharmaceutical and materials science, the construction of complex molecules often requires the use of bifunctional linkers. These linkers, which possess two reactive sites, are crucial for building cyclic structures or for tethering different molecular fragments. A common challenge, however, is controlling the sequence of reactions. When using symmetric linkers like 1,5-dibromopentane or 1,5-diiodopentane, chemists often face statistical mixtures of products, including intermolecular polymerization, which can drastically lower the yield of the desired product and complicate purification.
1-Bromo-5-iodopentane emerges as an elegant solution to this problem. As a heterobifunctional reagent, it offers two distinct reactive centers on the same five-carbon chain. This intrinsic difference in reactivity allows for a programmed, sequential synthesis, providing a powerful tool for chemists to build complex architectures with high precision. This guide will explore the scientific principles that make this possible and analyze when its typically higher upfront cost is justified by downstream efficiencies.
The Principle of Differential Reactivity: Why Halogen Choice Matters
The synthetic utility of this compound is rooted in the fundamental properties of the carbon-halogen bond. In nucleophilic substitution reactions (Sₙ2), the reaction rate is heavily influenced by the "leaving group ability" of the halide. A better leaving group is one that can better stabilize the negative charge it takes on after the bond is broken.
The key factors are:
-
Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker (approx. 234 kJ/mol) than the Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol).[1] This lower bond dissociation energy means the C-I bond requires less energy to break, making it more reactive.
-
Leaving Group Ability: Iodide (I⁻) is a superior leaving group compared to bromide (Br⁻). This is because iodide is a larger, more polarizable ion, which allows it to distribute the negative charge over a larger volume, resulting in greater stability.[1]
Consequently, when a nucleophile is introduced to this compound under controlled conditions, it will preferentially attack the carbon bearing the iodine atom. This leaves the bromo- functional group intact, ready for a subsequent, often different, chemical transformation.
Comparative Analysis of Dihalopentane Reagents
To make an informed decision, a direct comparison with symmetric alternatives is essential. The choice of reagent dictates the synthetic strategy, reaction conditions, and overall process economy.
Data Presentation: Properties and Cost Comparison
| Property | This compound | 1,5-Dibromopentane | 1,5-Diiodopentane |
| CAS Number | 88962-86-1[2] | 111-24-0[3] | 628-77-3[4] |
| Molecular Weight | 276.94 g/mol [5] | 229.94 g/mol [3] | 323.94 g/mol [6] |
| Reactivity Profile | Heterobifunctional: Iodo- end is highly reactive; Bromo- end is moderately reactive.[1] | Homobifunctional: Both ends have moderate and equal reactivity. | Homobifunctional: Both ends have high and equal reactivity.[7] |
| Primary Use Case | Sequential, regioselective reactions; Synthesis of complex heterocycles.[8] | General purpose cyclization and linking where selectivity is not required.[9] | Rapid cyclization; Formation of di-Grignard reagents.[7] |
| Relative Cost | High | Low | High |
| Supplier Example (100g) | Varies (Specialty Chemical) | ~$42 (Oakwood Chemical)[10] | ~$288 (Fisher Scientific)[6] |
Note: The price for this compound is subject to greater variability as a less common reagent. Researchers should obtain quotes from suppliers like Simson Pharma or Dayang Chem for accurate pricing.[11]
Mandatory Visualization: Reagent Selection Logic
The following diagram illustrates a decision-making process for selecting the appropriate dihalopentane based on the desired synthetic outcome.
Caption: Decision tree for selecting the optimal dihalopentane reagent.
Application Focus: Synthesis of N-Benzylpiperidine
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development.[12][13] Crafting an N-substituted piperidine ring is an excellent model to demonstrate the practical advantages of this compound.
Experimental Protocol 1: Regioselective Synthesis using this compound
This two-step, one-pot protocol leverages the differential reactivity to first perform an intermolecular alkylation, followed by an intramolecular cyclization.
Step 1: Intermolecular Sₙ2 Reaction (Alkylation)
-
Reagents & Setup: To a solution of benzylamine (1.0 eq) and a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile (MeCN) at room temperature, add this compound (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of benzylamine and the appearance of the intermediate, N-benzyl-N-(5-bromopentyl)amine. The iodide is the preferred leaving group, ensuring high selectivity for this intermediate.
-
Causality: Using a mild base and room temperature ensures that the reaction is selective for the more reactive C-I bond. The less reactive C-Br bond remains largely untouched.
Step 2: Intramolecular Sₙ2 Reaction (Cyclization)
-
Reaction: Without isolating the intermediate, heat the reaction mixture to reflux (approx. 82°C for MeCN).
-
Progression: Maintain reflux for 12-18 hours. The increased thermal energy provides the necessary activation energy for the amine's lone pair to displace the less reactive bromide, forming the six-membered piperidine ring.
-
Workup & Purification: After cooling, filter off the inorganic salts and concentrate the solvent under reduced pressure. The resulting crude product can be purified via silica gel column chromatography to yield pure N-benzylpiperidine.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the one-pot synthesis of N-benzylpiperidine.
Comparative Synthesis using 1,5-Dibromopentane
If one were to attempt the same synthesis with 1,5-dibromopentane, several challenges would arise:
-
Lack of Selectivity: The initial reaction with benzylamine would produce a mixture of the desired mono-alkylated product, a di-alkylated product (two benzylamine molecules reacting with one dibromopentane), and unreacted starting material.
-
Polymerization: The mono-alkylated intermediate could react with another molecule of the same intermediate, leading to oligomers or polymers instead of cyclizing.
-
Harsher Conditions: To achieve cyclization, higher temperatures or a stronger base might be needed, which could promote side reactions.
-
Lower Yield & Complex Purification: The final result is a complex mixture that requires extensive and costly purification, leading to a significantly lower isolated yield of the desired N-benzylpiperidine.
Cost-Benefit Analysis in Practice
The true cost of a chemical process extends beyond the price on the supplier's invoice. It encompasses reagents, solvents, energy, operator time, and waste disposal.
| Cost Factor | This compound | 1,5-Dibromopentane |
| Reagent Cost | High | Low |
| Reaction Selectivity | High (clean formation of intermediate) | Low (statistical mixture of products) |
| Yield of Desired Product | High | Low to Moderate |
| Purification | Simpler (e.g., single column chromatography) | Complex (often requires multiple columns or distillation) |
| Time & Labor | Lower (less time spent on purification and re-work) | Higher (significant time investment in separation) |
| Solvent & Waste | Lower (less solvent used for chromatography) | Higher (large volumes of solvent for purification) |
| Effective Cost per Gram | Potentially Lower | Potentially Higher |
The Verdict: While this compound has a higher initial purchase price, its use can dramatically reduce the "process cost".[14] The benefits of a cleaner reaction, higher yield, and simplified purification often outweigh the initial reagent expense. This is especially true in drug development and other high-value applications where the final product's purity is paramount and where development timelines are critical. The use of this compound transforms a potentially problematic, low-yield synthesis into a predictable and efficient process.
Conclusion
For the discerning chemist, this compound is more than just a linker; it is a tool for precision engineering at the molecular level. Its heterobifunctional nature provides an inbuilt synthetic roadmap, allowing for the selective and sequential formation of chemical bonds. While a simple cost comparison of raw materials might favor symmetric reagents like 1,5-dibromopentane, a holistic cost-benefit analysis that accounts for yield, purity, and process efficiency clearly demonstrates the value of this compound. Its adoption is highly recommended for complex synthetic routes where regioselectivity is critical to success, ultimately saving time, resources, and delivering a higher quantity of the desired pure compound.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Bromo-5-iodopentane
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a familiar frontier. Yet, the lifecycle of every chemical extends beyond the reaction flask, culminating in a critical, often overlooked phase: disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Bromo-5-iodopentane, a halogenated alkane utilized in organic synthesis. Our focus is not merely on procedural steps but on the underlying principles that ensure the safety of personnel and the preservation of our environment.
Foundational Knowledge: Understanding the Hazard Profile
This compound (C₅H₁₀BrI) is a colorless liquid characterized by its dual halogenation.[1][2] This structural feature is central to its reactivity and dictates its hazard classification and ultimate disposal pathway. As a halogenated organic compound, it is subject to stringent environmental regulations due to the potential for forming persistent and toxic byproducts if not managed correctly.
Immediate health hazards include irritation to the skin, eyes, and respiratory tract.[3] Prolonged or intense exposure may lead to more severe health effects, including potential impacts on the central nervous system, kidneys, and liver.[3] It is also a combustible substance and must be kept away from open flames and high temperatures.[1]
A comprehensive understanding of these hazards is the first step in a self-validating safety system. The "why" informs the "how," ensuring that safety protocols are not just followed, but respected.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation upon contact. Prolonged contact may lead to dermatitis.[3] | Nitrile or neoprene gloves, lab coat, closed-toe shoes. |
| Eye Irritant | Causes serious eye irritation. | ANSI Z87.1-compliant safety glasses or chemical splash goggles. |
| Respiratory Irritant | May cause respiratory irritation if vapors are inhaled.[3] | Work in a well-ventilated area, preferably a certified chemical fume hood. |
| Combustible | Can ignite when exposed to a heat source. | Store away from heat, sparks, and open flames. |
| Environmental Hazard | As a halogenated hydrocarbon, improper disposal can lead to environmental contamination. | Follow all prescribed disposal protocols to prevent release to the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. The overarching principle is the segregation of halogenated waste from all other waste streams. This is crucial because mixed waste streams are often more difficult and costly to treat, and co-mingling can lead to dangerous reactions.[4]
Step 1: Waste Collection and Container Selection
-
Dedicated Halogenated Waste Container: All waste containing this compound must be collected in a dedicated container specifically for halogenated organic waste.[3][4][5]
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Avoid metal containers, as halogenated solvents can degrade to form acidic byproducts (e.g., hydrobromic acid, hydroiodic acid) which can corrode the container.[4][5]
-
Venting: While containers should be kept securely closed, if there is a potential for gas evolution (e.g., from a slow decomposition reaction), a vented cap may be appropriate. However, for routine waste collection, a tightly sealed cap is standard to prevent the escape of volatile organic compounds (VOCs).[3][6]
Step 2: Labeling and Documentation
Accurate and thorough labeling is a cornerstone of safe waste management and is mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).
-
Initial Labeling: The moment the first drop of waste enters the container, it must be labeled.[6]
-
Required Information: The label must include:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "Waste this compound" . Avoid abbreviations or formulas.
-
A clear list of all constituents and their approximate percentages if it is a mixed waste stream.
-
The date on which waste was first added to the container (the "accumulation start date").
-
The appropriate hazard warnings (e.g., "Irritant," "Combustible").
-
The name and contact information of the generating researcher or lab.
-
Step 3: In-Lab Storage
-
Segregation: Store the halogenated waste container separately from incompatible materials. A dedicated, labeled secondary containment bin is highly recommended to contain any potential leaks.[7]
-
Incompatible Materials: At a minimum, ensure the waste is stored away from:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) to prevent vigorous, potentially explosive reactions.[1]
-
Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide) as they can promote elimination reactions, generating volatile byproducts and potentially heat.
-
Reactive Metals: (e.g., potassium, sodium, magnesium) as haloalkanes can react with these substances.
-
Non-halogenated Waste Streams: To prevent cross-contamination and simplify the final disposal process.[3][4]
-
-
Location: Store the waste container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area (SAA) or under a fume hood.[6] Keep it away from direct sunlight and heat sources.[1]
Caption: Workflow for the disposal of this compound.
Final Disposition: Regulatory Compliance and Environmental Responsibility
Waste this compound is classified as a hazardous waste. Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), it would likely be categorized under the F-list of wastes from non-specific sources, specifically as a spent halogenated solvent.[8][9][10][11]
-
F001: If used in degreasing operations.
-
F002: As a spent halogenated solvent from other uses.
The ultimate disposal method for this type of waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[4]
The rationale for incineration is the complete thermal destruction of the organic molecule. However, the presence of bromine and iodine necessitates specialized flue gas treatment. During combustion, these halogens are converted primarily to hydrogen bromide (HBr) and hydrogen iodide (HI), which are corrosive acid gases.[12][13] There is also a potential for the formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs), which are highly toxic, if combustion is not optimal. These acidic and toxic byproducts must be neutralized and scrubbed from the incinerator's exhaust stream to prevent their release into the atmosphere.
Emergency Procedures: Spill Management
Even with the most stringent protocols, spills can occur. A prepared response is critical to mitigating the hazard.
Small Spills (<100 mL) in a Fume Hood
-
Alert Personnel: Immediately notify others in the lab.
-
Containment: Ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, and a lab coat.[7]
-
Absorption: Cover the spill with an inert absorbent material, such as vermiculite, clay, or a commercial spill pillow designed for solvents.[14][15][16] Do not use combustible absorbents like paper towels as the primary absorbent material.
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste bag or container.[3][14]
-
Decontamination: Wipe the spill area with a cloth dampened with a mild soap and water solution. Place all cleanup materials into the hazardous waste container.
-
Labeling: Seal and label the waste container with a full description of its contents, including the spilled chemical and the absorbent used.
Large Spills (>100 mL) or Spills Outside a Fume Hood
-
Evacuate: Immediately evacuate the area, alerting all personnel.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Emergency Call: From a safe location, call your institution's emergency response number or 911. Provide the chemical name, location of the spill, and approximate quantity.[3]
-
Do Not Re-enter: Do not attempt to clean up a large or uncontained spill of a volatile organic compound. Wait for trained emergency responders.
Caption: Decision tree for responding to a this compound spill.
By adhering to these detailed procedures, grounded in an understanding of the chemical's properties and regulatory requirements, you contribute to a culture of safety and environmental stewardship that is the hallmark of a responsible scientific professional.
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Navigating the Safe Handling of 1-Bromo-5-iodopentane: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. A critical, yet often overlooked, aspect of this journey is the meticulous attention to safety, particularly when handling reactive intermediates like 1-Bromo-5-iodopentane. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this and similar alkyl halides. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects both the individual and the integrity of the research.
Understanding the Risks: A Proactive Approach to Safety
Core Principles of PPE Selection
The selection of appropriate PPE is a risk-based decision. The guiding principle is to establish a barrier between the handler and the chemical, mitigating the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation. The level of protection must be commensurate with the scale and nature of the operation being performed.
Recommended Personal Protective Equipment for this compound
The following table summarizes the recommended PPE for handling this compound in various laboratory settings. This is a general guideline; always consult the specific Safety Data Sheet provided by the manufacturer and your institution's safety protocols.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Small-Scale Operations (<10g) in a Fume Hood | Double-gloving with nitrile or neoprene gloves.[5] | Chemical splash goggles meeting ANSI Z87.1 standard.[5] | Standard cotton lab coat, fully buttoned.[5] | Not typically required if work is performed in a certified chemical fume hood with adequate ventilation.[4][5] |
| Medium-Scale Operations (10g-100g) or Operations Outside a Fume Hood | Chemical-resistant gloves (e.g., Viton®, butyl rubber) over nitrile gloves. | Chemical splash goggles and a face shield.[5][6] | Chemical-resistant apron over a flame-retardant lab coat.[3][6] | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate.[5][7] |
| Large-Scale Operations (>100g) or Reactions with Increased Splash/Aerosol Potential | Heavy-duty chemical-resistant gloves (e.g., Viton®, butyl rubber). | A full-face respirator with organic vapor cartridges. | A chemical-resistant suit or coveralls.[8][9] | A full-face respirator with organic vapor cartridges or a supplied-air respirator.[7] |
| Emergency Spill Response | Heavy-duty chemical-resistant gloves (e.g., Viton®, butyl rubber). | A full-face respirator with organic vapor cartridges. | A fully encapsulating chemical protective suit.[7] | A self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[7] |
A Step-by-Step Guide to PPE Implementation
Donning and Doffing of PPE: A Critical Procedure
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on the appropriate body protection.
-
Respiratory Protection: If required, perform a fit check.
-
Eye and Face Protection: Put on goggles and a face shield.
-
Gloves: Don the inner and then the outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer, most contaminated gloves.
-
Lab Coat/Apron: Remove by rolling it inside out, avoiding contact with the exterior.
-
Eye and Face Protection: Remove from the back of the head.
-
Respiratory Protection: Remove from the back of the head.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound should be considered hazardous waste.
Procedure:
-
Place all used disposable items (gloves, aprons, etc.) in a designated, labeled hazardous waste bag immediately after doffing.
-
Do not reuse disposable PPE.
-
Follow your institution's specific guidelines for the disposal of chemical-contaminated solid waste.
Visualizing Your PPE Decision-Making Process
The following workflow illustrates the logical steps in selecting the appropriate level of PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound and other reactive chemicals is a cornerstone of scientific excellence. By understanding the potential hazards, diligently selecting and using the appropriate personal protective equipment, and adhering to established safety protocols, researchers can confidently pursue their work in a safe and controlled environment. This guide serves as a foundational resource, but it is the daily commitment of each individual to a culture of safety that will ultimately ensure a secure and productive laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
